SY-21 NHS ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C45H39N4O7S+ |
|---|---|
Peso molecular |
779.9 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 1-[2-[3-(2,3-dihydroindol-1-ium-1-ylidene)-6-(2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C45H39N4O7S/c50-42-17-18-43(51)49(42)56-45(52)31-19-23-46(24-20-31)57(53,54)41-12-6-3-9-36(41)44-34-15-13-32(47-25-21-29-7-1-4-10-37(29)47)27-39(34)55-40-28-33(14-16-35(40)44)48-26-22-30-8-2-5-11-38(30)48/h1-16,27-28,31H,17-26H2/q+1 |
Clave InChI |
DXXSSCDHQTVBJT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Functional Core of SY-21 NHS Ester: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the tools that enable precise molecular analysis is paramount. SY-21 NHS ester is one such tool, a nonfluorescent quencher dye designed for specific applications in biological and biochemical assays. This technical guide provides an in-depth exploration of its chemical mechanism of action, experimental protocols, and key applications.
Chemical Mechanism of Action: A Tale of Two Moieties
At its core, the functionality of this compound is dictated by two key chemical components: the N-hydroxysuccinimide (NHS) ester and the SY-21 quencher molecule. The mechanism is not one of a traditional therapeutic agent that binds to a biological target to modulate a signaling pathway, but rather a chemical reaction that facilitates its use as a molecular tool.
The primary mechanism of action is the covalent labeling of biomolecules. The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins and on amine-modified oligonucleotides.[1][2][3][4] This reaction, known as acylation, occurs most efficiently at a pH between 7 and 9, resulting in the formation of a stable and covalent amide bond.[2][3][4]
Once covalently attached to a biomolecule of interest, the SY-21 moiety can act as an efficient quencher in Fluorescence Resonance Energy Transfer (FRET) applications.[1][2] FRET is a mechanism describing energy transfer between two light-sensitive molecules. In this context, if a fluorescent molecule (the donor) is in close proximity to the SY-21 quencher (the acceptor), the energy from the donor is transferred to the quencher, preventing the emission of fluorescence. SY-21 is a dark quencher, meaning it dissipates the absorbed energy as heat rather than fluorescing itself.[1][2]
Physicochemical and Spectral Properties
The utility of this compound as a quencher is defined by its specific physical and spectral characteristics. A summary of these properties is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 815.34 g/mol | [2][3] |
| Quenching Range | 580 - 680 nm | [1][2] |
| Extinction Coefficient | 90,000 cm⁻¹M⁻¹ | [2][3] |
| Excitation/Emission Max | 661 nm | [2][3] |
| Solubility | DMSO, DMF | [2][3] |
| Storage | -20°C | [2][3] |
This compound is particularly effective at quenching a wide range of commonly used fluorophores, including Fluorescein, Alexa Fluor® 568, 594, 633, 647, TAMRA, ROX, Texas Red, and Cy5.[1][2]
Experimental Protocols: Labeling Biomolecules with this compound
The following is a general protocol for the labeling of proteins or amine-modified oligonucleotides with this compound. It is important to note that optimal conditions may vary depending on the specific biomolecule.
Materials:
-
This compound
-
Biomolecule to be labeled (e.g., protein, amine-modified oligonucleotide)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Solvent for NHS ester: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the Biomolecule: Prepare a solution of the biomolecule in the reaction buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO.
-
Labeling Reaction: Add the dissolved this compound to the biomolecule solution. The molar ratio of dye to biomolecule will need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching the Reaction: Add a small amount of the quenching reagent to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Separate the labeled biomolecule from the unreacted dye and other reaction components using a suitable purification method, such as size-exclusion chromatography.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the biomolecule and the SY-21 dye.
Applications in Research and Development
The primary application of this compound is in the development of FRET-based assays and molecular probes.[1][2] These can be used for a variety of purposes, including:
-
Enzyme activity assays: By designing a substrate that is labeled with both a fluorophore and SY-21, cleavage of the substrate by an enzyme will lead to separation of the pair and an increase in fluorescence.
-
Nucleic acid hybridization assays: Labeled oligonucleotide probes can be designed to fluoresce only upon binding to their target sequence.
-
Immunoassays: FRET can be used to detect antibody-antigen binding.
-
In vivo imaging: While SY-21 itself is non-fluorescent, it can be used in quenched probes that become fluorescent upon interaction with a specific target in a cellular or in vivo environment.
References
SY-21 NHS Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of SY-21 NHS Ester, a non-fluorescent acceptor dye critical for Fluorescence Resonance Energy Transfer (FRET) based assays. This document is intended for researchers, scientists, and drug development professionals utilizing FRET technology for studying molecular interactions.
Core Chemical Properties
This compound is a dark quencher that absorbs energy from a donor fluorophore over a broad spectral range, making it a versatile tool for FRET-based applications. Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on biomolecules.
Quantitative Data Summary
A compilation of the key quantitative properties of this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 788146-37-2 | [1] |
| Molecular Formula | C₄₅H₃₉N₄O₇S | [1] |
| Molecular Weight | ~779.9 g/mol - 815.34 g/mol | [1][2] |
| Quenching Range | 580 - 680 nm | [1][2] |
| Excitation Maximum (λmax) | 661 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹ | [1][2] |
| Solubility | DMSO, DMF | [2] |
| Storage Conditions | -20°C | [1][2] |
Chemical Structure
This compound is structurally equivalent to Qthis compound. The structure is characterized by a complex aromatic system responsible for its broad absorption spectrum and a reactive NHS ester group for conjugation.
Mechanism of Action: Amine-Reactive Labeling
The primary application of this compound involves its covalent attachment to biomolecules. The N-hydroxysuccinimide ester is a highly reactive group that readily forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides. This reaction is most efficient at a slightly alkaline pH.
Experimental Protocols
The following is a generalized protocol for the labeling of proteins with this compound. The specific amounts and concentrations should be optimized for each particular application.
Materials
-
This compound
-
Protein or other amine-containing biomolecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.0-9.0
-
Purification column (e.g., gel filtration)
-
Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure
-
Prepare the Biomolecule: Dissolve the protein or biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a calculated molar excess of the this compound stock solution to the biomolecule solution. The optimal molar ratio will need to be determined empirically but a starting point of a 10- to 20-fold molar excess of dye to protein is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution to react with any excess NHS ester.
-
Purification: Separate the labeled biomolecule from the unreacted dye and byproducts using a suitable purification method, such as gel filtration chromatography.
References
SY-21 NHS ester absorption and emission spectra
An In-Depth Technical Guide to SY-21 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a non-fluorescent, dark quencher used extensively in the development of fluorescence-based assays. As an equivalent to QSY®-21 NHS Ester, it possesses a broad and intense absorption spectrum in the far-red region, making it an ideal acceptor for a wide range of fluorescent donors in Fluorescence Resonance Energy Transfer (FRET) applications.[1][2] Its lack of native fluorescence results in lower background signals and improved signal-to-noise ratios in FRET-based assays.[3][4]
The N-hydroxysuccinimidyl (NHS) ester functional group provides a mechanism for covalently attaching the SY-21 quencher to primary amines (-NH₂) on biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides.[5][6] This reaction is efficient and forms a stable, covalent amide bond, making this compound a versatile tool for creating custom probes for molecular interaction studies, enzyme activity assays, and nucleic acid hybridization detection.[2][5]
Core Spectroscopic and Physical Properties
SY-21 is characterized by its strong absorption in the far-red spectrum and its non-fluorescent nature. These properties are summarized below.
Quantitative Data Summary
The key quantitative parameters for this compound are presented in Table 1. This data is essential for calculating dye concentrations, determining appropriate donor-acceptor pairs, and designing FRET experiments.
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | ~660 - 661 nm | [1][7][8] |
| Molar Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹ | [1][2] |
| Optimal Quenching Range | 580 - 680 nm | [1][9] |
| Emission Maximum (λem) | None (Non-fluorescent) | [1][10] |
| Fluorescence Quantum Yield (Φ) | ~0 | [11][12] |
| Recommended Donor Dyes | Cy5, Alexa Fluor 647, iFluor® 647 | [8][13] |
| Molecular Weight | ~815.34 g/mol (Varies by supplier) | [2] |
Absorption Spectrum
The absorption spectrum of SY-21 is broad, allowing it to effectively quench the fluorescence of various far-red donor dyes.[7][11] The peak absorption occurs at approximately 661 nm. A representative absorption profile is detailed in Table 2, derived from publicly available spectral data for its equivalent, QSY-21.[7][14]
| Wavelength (nm) | Normalized Absorbance (%) |
| 580 | ~15 |
| 600 | ~35 |
| 620 | ~65 |
| 640 | ~90 |
| 661 | 100 |
| 680 | ~75 |
| 700 | ~30 |
Experimental Protocols and Methodologies
The following sections provide detailed protocols for the use of this compound in labeling proteins and oligonucleotides.
Labeling of Proteins with this compound
This protocol describes the covalent conjugation of this compound to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
Target protein (free of amine-containing buffers like Tris or stabilizers like BSA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][15]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[2][15]
-
Purification column (e.g., gel filtration or desalting column like Sephadex G-25)[5][13]
-
Phosphate-buffered saline (PBS) for elution
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.[5] Ensure the buffer is free from primary amines.[2][15]
-
Prepare the Dye Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[2] Vortex briefly to ensure it is fully dissolved.
-
Perform the Labeling Reaction: While gently stirring or vortexing the protein solution, add the dye stock solution dropwise. A typical starting point is a 10- to 20-fold molar excess of dye to protein.[2]
-
Incubate: Protect the reaction mixture from light and incubate at room temperature for at least 1 hour, or overnight at 4°C with gentle agitation.[1][5]
-
Purify the Conjugate: Separate the labeled protein from unreacted dye using a gel filtration or desalting column pre-equilibrated with PBS.[5][13] The first colored fraction to elute will be the SY-21-labeled protein.
Labeling of Amine-Modified Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0[16]
-
Purification supplies (e.g., ethanol (B145695), 3 M sodium acetate (B1210297) for precipitation; or HPLC system for purification)[9]
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Conjugation Buffer. The concentration should typically be between 0.3 and 0.8 mM.
-
Prepare the Dye Stock Solution: Prepare a ~14 mM solution of this compound in anhydrous DMSO.
-
Perform the Labeling Reaction: Add the dye solution to the oligonucleotide solution. Protect the mixture from light and shake or vortex gently at room temperature for 2-4 hours.[16]
-
Purify the Conjugate: The labeled oligonucleotide can be purified from excess dye by methods such as ethanol precipitation or reverse-phase HPLC.[9][16] Ethanol precipitation will remove most, but not all, of the free dye. For applications requiring high purity, HPLC is recommended.[9]
Key Workflows and Principles
Visual diagrams are provided to illustrate the core chemical and experimental processes involving this compound.
Amine Labeling Chemistry
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
General Labeling Workflow
A typical experimental workflow for labeling a biomolecule with this compound involves four main stages: preparation, reaction, purification, and analysis.
Principle of FRET with SY-21
SY-21 serves as a non-fluorescent acceptor in FRET assays. When a fluorescent donor molecule is in close proximity (typically <10 nm) to SY-21, the energy from the excited donor is transferred to SY-21 and dissipated as heat, quenching the donor's fluorescence. This quenching effect can be used to monitor binding events or conformational changes that alter the distance between the donor and SY-21.[3]
References
- 1. interchim.fr [interchim.fr]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. Non-fluorescent Quenchers to Correlate Single-Molecule Conformational and Compositional Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. AAT Bioquest: The spectra of QSY® dyes [aatbioquest.blogspot.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 10. Invitrogen QSY 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. QXY21 [equivalent to QSY-21] | AAT Bioquest [aatbio.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. Absorption [QSY 21] | AAT Bioquest [aatbio.com]
- 15. biotium.com [biotium.com]
- 16. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to SY-21 as a Non-Fluorescent Acceptor Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SY-21, a non-fluorescent acceptor dye, and its functionally equivalent counterpart, QSY-21. These quenchers are invaluable tools in the development of FRET-based assays for monitoring molecular interactions and enzymatic activities. This document outlines their core properties, provides detailed experimental protocols for their use, and illustrates their application in a key signaling pathway.
Core Concepts: Understanding SY-21/QSY-21 as a Dark Quencher
SY-21, particularly in its azide (B81097) form, and the widely recognized QSY-21 are non-fluorescent chromophores that function as efficient energy acceptors in Förster Resonance Energy Transfer (FRET) applications. Unlike fluorescent acceptors, these "dark quenchers" dissipate the absorbed energy as heat, resulting in no background fluorescence. This property significantly enhances the signal-to-noise ratio in FRET assays, making them highly sensitive.
The primary mechanism of quenching by SY-21/QSY-21 is FRET, a distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to the acceptor (quencher). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler" for measuring molecular proximity in the range of 1-10 nanometers.
Key Advantages of Using SY-21/QSY-21:
-
No Acceptor Emission: Eliminates the issue of bleed-through fluorescence from the acceptor, simplifying data analysis.
-
Broad Absorption Spectrum: Efficiently quenches a wide range of donor dyes emitting in the far-red and near-infrared regions.
-
High Extinction Coefficient: Strong absorption of energy from the donor molecule leads to efficient quenching.
Quantitative Data
For effective design of FRET-based assays, a thorough understanding of the spectral properties of the quencher and its interaction with various donor fluorophores is essential.
Spectroscopic Properties
SY-21/QSY-21 is characterized by a broad and intense absorption spectrum in the long-wavelength visible region, with an absorption maximum at approximately 661 nm.[1][2] This makes it an ideal acceptor for donor dyes that emit in this spectral range.
Table 1: Spectroscopic Properties of SY-21/QSY-21
| Property | Value | Reference(s) |
| Maximum Absorption (λmax) | ~661 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | [2] |
| Recommended Quenching Range | 580 - 680 nm | [3] |
| Fluorescence | Essentially non-fluorescent | [4][5] |
Compatible Donor Dyes and Förster Radii (R₀)
Table 2: Common Donor Dyes for SY-21/QSY-21
| Donor Dye | Emission Max (approx.) | Reference(s) for Compatibility |
| Alexa Fluor 568 | 603 nm | [3] |
| Alexa Fluor 594 | 617 nm | [3] |
| Alexa Fluor 633 | 650 nm | [3] |
| Alexa Fluor 647 | 668 nm | [1][6] |
| Cy5 | 665 nm | [1][3] |
| Cy5.5 | 694 nm | [1] |
| TAMRA | 580 nm | [3] |
| ROX | 605 nm | [3] |
| Texas Red | 615 nm | [3] |
Researchers can utilize online FRET calculators with the spectral data of the donor and the absorption spectrum of QSY-21 to estimate the R₀ for their specific FRET pair.
Experimental Protocols
SY-21/QSY-21 is available with different reactive moieties to facilitate conjugation to various biomolecules. The most common forms are the succinimidyl ester (SE) for labeling primary amines (e.g., on peptides and proteins) and the azide for copper-catalyzed or copper-free "click chemistry" with alkyne-modified molecules (e.g., oligonucleotides).
Labeling of Peptides with QSY-21 Succinimidyl Ester
This protocol describes the labeling of a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) with QSY-21 SE.
Materials:
-
Peptide with a primary amine
-
QSY-21 succinimidyl ester (SE)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare the QSY-21 SE Stock Solution: Immediately before use, dissolve the QSY-21 SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the QSY-21 SE stock solution to the peptide solution. A 1.5 to 3-fold molar excess of the dye is recommended for labeling the N-terminus. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled peptide from unreacted dye and byproducts using reverse-phase HPLC (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorbance maximum of the peptide (e.g., 220 nm or 280 nm) and QSY-21 (~660 nm).
-
Collect the fractions containing the dual-labeled peptide.
-
-
Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry.
Conjugation of SY-21 Azide to Alkyne-Modified Oligonucleotides
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to label an alkyne-modified oligonucleotide with SY-21 Azide.[7][8]
Materials:
-
Alkyne-modified oligonucleotide
-
SY-21 Azide
-
Anhydrous DMSO
-
Click chemistry buffer (e.g., containing copper(II) sulfate (B86663) and a ligand like TBTA or THPTA)
-
Freshly prepared reducing agent (e.g., sodium ascorbate)
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Prepare a 10 mM stock solution of SY-21 Azide in anhydrous DMSO.
-
Prepare a fresh solution of the reducing agent (e.g., 50 mM sodium ascorbate (B8700270) in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, click chemistry buffer, and the SY-21 Azide stock solution. A 1.5 to 3-fold molar excess of the azide is typically used.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for a few minutes to prevent oxidation of the copper(I) catalyst.
-
-
Initiate the Reaction: Add the freshly prepared reducing agent to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary, protected from light.
-
Purification:
-
Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation followed by polyacrylamide gel electrophoresis (PAGE) or reverse-phase HPLC.
-
For HPLC purification, use a suitable column and a gradient of acetonitrile in a buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Monitor the elution at 260 nm (for the oligonucleotide) and ~660 nm (for SY-21).
-
-
Verification: Analyze the purified product by mass spectrometry to confirm successful conjugation.
Visualizations: Mechanisms and Workflows
FRET-Based Quenching Mechanism
The following diagram illustrates the principle of Förster Resonance Energy Transfer (FRET) from a donor fluorophore to the non-fluorescent acceptor, SY-21/QSY-21.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Probes nonfluorescent quenchers and photosensitizers—Table 1.10 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Invitrogen QSY 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. QXY21 NHS ester [equivalent to QSY-21 NHS ester] | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
SY-21 NHS Ester for FRET-Based Assay Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of SY-21 NHS ester, a non-fluorescent quencher, and its application in the development of Förster Resonance Energy Transfer (FRET)-based assays. FRET is a powerful technique for studying molecular interactions, and the use of a dark quencher like SY-21 offers significant advantages in reducing background fluorescence and improving signal-to-noise ratios.
Core Concepts: FRET and the Role of a Non-Fluorescent Quencher
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[1] A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore in close proximity (typically 1-10 nm) through non-radiative dipole-dipole coupling.[1] When the acceptor is a quencher, this energy transfer results in the suppression of the donor's fluorescence.
SY-21 is a non-fluorescent acceptor dye, often referred to as a dark quencher.[2][3] It effectively quenches the fluorescence of a wide range of donor dyes with emission spectra between 580 nm and 680 nm.[2][4] The use of a non-fluorescent acceptor is advantageous as it eliminates the background fluorescence from the acceptor, thereby increasing the sensitivity of the assay.[5]
Properties of this compound
This compound is an amine-reactive derivative of the SY-21 quencher. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[2][4] This allows for the covalent labeling of biomolecules for use in FRET assays.
| Property | Value | Reference |
| Quenching Range | 580 - 680 nm | [2][4] |
| Excitation Maximum (λmax) | 661 nm | [2] |
| Extinction Coefficient | 90,000 cm⁻¹M⁻¹ | [2] |
| Molecular Weight | ~815.34 g/mol | [4] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [2][4] |
| Reacts With | Primary amines (-NH₂) | [2][4] |
| Recommended Donor Dyes | Alexa Fluor 568, 594, 633, 647; TAMRA, ROX, Texas Red, Cy5 | [2][4] |
| Solubility | DMSO, DMF | [4] |
| Storage | -20°C, protected from light | [2][4] |
Experimental Protocols
Protocol 1: Labeling of Peptides/Proteins with this compound
This protocol describes the general procedure for labeling a peptide or protein with this compound. The optimal conditions may need to be determined empirically for each specific molecule.
Materials:
-
Peptide or protein with a primary amine
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Peptide/Protein: Dissolve the peptide or protein in the Labeling Buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the peptide/protein solution. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: (Optional) Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for another 30 minutes at room temperature.
-
Purification: Separate the labeled peptide/protein from the unreacted dye using a suitable purification method, such as size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance of SY-21 at its maximum absorption wavelength (around 661 nm).
Protocol 2: FRET-Based Protease Activity Assay
This protocol provides a framework for a FRET-based assay to measure the activity of a specific protease. The assay relies on the cleavage of a peptide substrate labeled with a donor fluorophore and SY-21 as the quencher.
Materials:
-
FRET peptide substrate: A peptide containing the protease recognition sequence, labeled with a suitable donor fluorophore (e.g., Cy5) and SY-21.
-
Protease of interest
-
Assay Buffer: Buffer conditions optimal for the protease activity (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5).
-
Fluorescence microplate reader or spectrofluorometer.
Procedure:
-
Prepare Reagents:
-
Dissolve the FRET peptide substrate in the Assay Buffer to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Prepare serial dilutions of the protease in the Assay Buffer.
-
-
Assay Setup:
-
In a microplate, add the FRET peptide substrate solution to each well.
-
Add the protease dilutions to the respective wells to initiate the reaction. Include a no-enzyme control.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the protease.
-
Measure the fluorescence intensity of the donor fluorophore at regular intervals. The excitation and emission wavelengths should be specific for the chosen donor dye.
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control.
-
Plot the fluorescence intensity versus time for each protease concentration.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
Visualizations
Signaling Pathway: Protease-Mediated FRET Substrate Cleavage
Caption: Protease cleaves the FRET substrate, separating the donor and quencher.
Experimental Workflow: Protein Labeling and Purification
Caption: Workflow for labeling a protein with this compound.
Logical Relationship: FRET Efficiency and Distance
Caption: Relationship between molecular distance, FRET, and fluorescence.
References
A Technical Guide to Alternatives for the Fluorescent Quencher QSY-21
For researchers, scientists, and drug development professionals utilizing Förster Resonance Energy Transfer (FRET), the selection of an appropriate quencher is paramount for developing sensitive and reliable assays. QSY-21 has been a widely used dark quencher for long-wavelength fluorophores. However, a range of alternative quenchers are now available, offering comparable or even superior performance in various applications. This technical guide provides an in-depth comparison of prominent QSY-21 equivalents, detailed experimental protocols for their use, and visualizations of relevant biological pathways.
Core Concepts: Fluorescence Quenching and FRET
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. In the context of FRET, a donor fluorophore in an excited state can non-radiatively transfer its energy to an acceptor molecule, the quencher, when the two are in close proximity (typically 1-10 nm). This energy transfer prevents the donor from emitting a photon, thus "quenching" its fluorescence. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, a principle that is harnessed in many biological assays to probe molecular interactions.
Dark quenchers are particularly advantageous as they dissipate the absorbed energy as heat rather than fluorescing themselves, which minimizes background signal and improves the signal-to-noise ratio of the assay.
Quantitative Comparison of QSY-21 and its Equivalents
Several dark quenchers have emerged as effective alternatives to QSY-21 for quenching far-red fluorophores like Cy5 and Alexa Fluor 647. The most notable among these are the Black Hole Quenchers (BHQ), particularly BHQ-2 and BHQ-3, and IRDye QC-1. The selection of an appropriate quencher depends on the spectral properties of the donor fluorophore, with optimal performance achieved when the donor's emission spectrum significantly overlaps with the quencher's absorption spectrum.
| Property | QSY-21 | BHQ-2 | BHQ-3 | IRDye QC-1 |
| Maximum Absorption (λmax) | ~661 nm[1][2] | ~579 nm[3] | ~672 nm[3] | ~737-788 nm |
| Quenching Range | 590 - 720 nm[4] | 550 - 650 nm[3] | 620 - 730 nm[3] | ~500 - 800 nm |
| Molar Extinction Coefficient (ε) | ~89,000 cm⁻¹M⁻¹[4] | ~38,000 cm⁻¹M⁻¹ | Not readily available | ~96,000-98,000 cm⁻¹M⁻¹[5] |
| Typical Donor Fluorophores | Cy5, Alexa Fluor 647, Cy5.5[1][2] | Cy3, TAMRA, ROX, Cy5[6][7] | Cy5, Cy5.5[6] | Cy5, IRDye 700DX, IRDye 800CW[8] |
| Förster Distance (R₀) with Cy5 * | ~60 Å | ~61 Å | ~57 Å | ~65 Å |
*Note: Förster distance (R₀) is the distance at which FRET efficiency is 50%. These values are estimations calculated based on the spectral properties of Cy5 (Quantum Yield ≈ 0.27, Extinction Coefficient = 250,000 cm⁻¹M⁻¹) and the respective quenchers, assuming an orientation factor (κ²) of 2/3 and a refractive index of 1.33. Actual R₀ values can vary depending on the specific molecular context and experimental conditions.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of a FRET-labeled peptide and a representative FRET-based assay for measuring caspase-3 activity, a key mediator of apoptosis.
Synthesis and Purification of a FRET-Labeled Peptide (e.g., Cy5-DEVD-BHQ2)
This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) of a caspase-3 substrate peptide labeled with a Cy5 donor and a BHQ-2 quencher.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in dimethylformamide (DMF)
-
Cy5-NHS ester
-
BHQ-2-NHS ester
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the desired peptide sequence (e.g., Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)). Each coupling step is mediated by a coupling reagent and DIPEA in DMF.
-
N-terminal Labeling with Fluorophore: After coupling the final amino acid and removing its Fmoc group, react the N-terminal amine with Cy5-NHS ester in the presence of DIPEA in DMF.
-
Side-Chain Deprotection and Labeling with Quencher: If a lysine (B10760008) residue with an orthogonal protecting group (e.g., Mtt) is incorporated into the peptide sequence, selectively deprotect it and react the side-chain amine with BHQ-2-NHS ester.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
FRET-Based Caspase-3 Activity Assay
This protocol describes a fluorometric assay to measure the activity of caspase-3 in cell lysates using a Cy5-DEVD-BHQ2 FRET peptide substrate.
Materials:
-
Black 96-well microplate
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Cy5-DEVD-BHQ2 FRET peptide stock solution (in DMSO)
-
Recombinant active caspase-3 (for standard curve)
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and induce apoptosis if required.
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a standard curve using serial dilutions of recombinant active caspase-3 in assay buffer.
-
In the wells of a black 96-well microplate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) or the caspase-3 standards.
-
Adjust the volume in each well with assay buffer. Include a blank control with assay buffer only.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the Cy5-DEVD-BHQ2 FRET peptide in assay buffer (final concentration typically in the low micromolar range).
-
Add the FRET peptide solution to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity in a microplate reader (Excitation: ~649 nm, Emission: ~667 nm) in kinetic mode at 37°C for a desired period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each sample.
-
Determine the caspase-3 activity in the cell lysates by comparing the reaction rates to the standard curve.
-
Signaling Pathway Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways where FRET-based assays employing quenchers like the ones described are commonly used.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 7. dot | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
Amine-Reactive Quenchers for Protein Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of amine-reactive quenchers and their critical role in protein labeling workflows. Accurate and controlled bioconjugation is paramount in research, diagnostics, and the development of therapeutics. The quenching step, while often considered straightforward, is crucial for ensuring the homogeneity, stability, and functionality of the labeled protein. This document details the mechanisms of common quenchers, provides structured quantitative data for experimental design, and offers detailed protocols for their effective use.
Introduction to Amine-Reactive Labeling and the Necessity of Quenching
Amine-reactive labeling is a widely used bioconjugation technique that targets primary amines, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[1][2] The most common reagents for this purpose are N-hydroxysuccinimide (NHS) esters, which react with nucleophilic primary amines under slightly basic conditions (pH 7.2-9.0) to form stable amide bonds.[1][3][4]
The labeling reaction is a time- and concentration-dependent process. To achieve a specific degree of labeling (DOL) and prevent non-specific or excessive labeling, which can lead to protein aggregation, loss of function, or altered immunogenicity, it is essential to stop the reaction at a predetermined time point.[3] This is achieved by introducing a quenching agent.
Quenchers are small molecules containing primary amines that are added in molar excess to the reaction mixture.[5] They react with the remaining unreacted amine-reactive moieties of the labeling reagent, rendering them non-reactive towards the protein.[5][6] This ensures that no further labeling of the protein occurs during downstream processing and purification steps.
Common Amine-Reactive Quenchers: Mechanisms and Properties
Several small molecules are commonly employed as amine-reactive quenchers. The choice of quencher can depend on the specific labeling chemistry, the protein of interest, and the downstream application.
Tris(hydroxymethyl)aminomethane (Tris)
Tris is a primary amine and a common biological buffer, making it a convenient and widely used quenching agent.[5][7][8][9][10] Its primary amine group readily reacts with NHS esters to form a stable amide bond, effectively terminating the labeling reaction.[11]
Mechanism of Action: The primary amine of Tris acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide bond.
Glycine (B1666218)
Glycine, the simplest amino acid, possesses a primary amine group and is another effective quencher for amine-reactive labeling reactions.[5][12] Similar to Tris, its primary amine reacts with NHS esters to halt the labeling process.[11]
Mechanism of Action: The α-amino group of glycine attacks the NHS ester, forming a stable amide bond and releasing the NHS leaving group.
Lysine
Lysine, with its ε-amino group, can also be used as a quenching agent.[2][6][13] Its chemical structure is similar to the side chain of lysine residues on the protein surface, the primary target of amine-reactive labeling.
Mechanism of Action: The ε-amino group of free lysine acts as a nucleophile, reacting with the NHS ester to form a stable amide bond.
Hydroxylamine (B1172632)
Hydroxylamine is a potent nucleophile that is particularly useful in quenching NHS ester reactions.[6][14][15] Beyond just quenching the excess labeling reagent, hydroxylamine has the added advantage of being able to reverse the O-acylation of serine, threonine, and tyrosine residues.[16][17][18] This "overlabeling" is a common side reaction with NHS esters that can be undesirable.[16][17]
Mechanism of Action: The amino group of hydroxylamine reacts with the NHS ester to form a hydroxamic acid, effectively quenching the reagent.[6] Additionally, it can cleave the less stable O-acyl esters formed on serine, threonine, and tyrosine residues, regenerating the hydroxyl groups on the protein.[16]
Quantitative Data for Amine-Reactive Quenchers
The following table summarizes key quantitative parameters for the use of common amine-reactive quenchers. These values serve as a starting point for optimizing the quenching step in a protein labeling protocol.
| Quencher | Typical Final Concentration | Incubation Time | Incubation Temperature | pH | Key Considerations |
| Tris-HCl | 20-100 mM[1][6][12][19] | 10-15 minutes[12][19] | Room Temperature | ~7.4-8.0[5][12] | Can potentially reverse formaldehyde (B43269) cross-linking.[20] The pH of Tris buffers is temperature-dependent.[8] |
| Glycine | 50-100 mM[12][19] | 10-15 minutes[12][19] | Room Temperature | ~7.4[12] | A simple and effective quenching agent. |
| Lysine | 20-50 mM[6] | 15 minutes[1] | Room Temperature | ~7.5-8.5 | Structurally similar to the target amino acid side chain. |
| Hydroxylamine | 10-100 mM[6][14][15] | 1 hour[14][15] | Room Temperature | ~8.5[15][21] | Can reverse O-acylation of Ser, Thr, and Tyr residues.[16][17][18] |
| Ethanolamine | 20-50 mM[6] | 15 minutes | Room Temperature | ~8.0-9.0 | Another effective primary amine quencher.[6][22] |
Experimental Protocols
The following are generalized protocols for protein labeling with an amine-reactive dye and the subsequent quenching step. Optimization for specific proteins and labeling reagents is recommended.
General Protein Labeling Protocol with an Amine-Reactive NHS Ester Dye
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)[3][23]
-
Amine-reactive NHS ester dye
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5[3][19]
-
Quenching Solution (see table above for options)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS, HEPES, Borate).[1][3] If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange using dialysis or a desalting column.[3]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove the quenched, unreacted dye and byproducts from the labeled protein using a size-exclusion chromatography column or dialysis.[25]
-
Protocol for Quenching and Reversal of O-acylation with Hydroxylamine
This protocol is specifically for instances where reversal of potential "overlabeling" on serine, threonine, or tyrosine residues is desired.
Materials:
Procedure:
-
Prepare Hydroxylamine Solution: Prepare a fresh solution of hydroxylamine and adjust the pH to 8.5.[15][21]
-
Quenching and Reversal:
-
Purification:
-
Proceed with the purification of the labeled protein as described in the general protocol to remove the hydroxylamine and other reaction byproducts.
-
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz (DOT language) illustrate the key processes in protein labeling and quenching.
Caption: General workflow for protein labeling with an amine-reactive dye.
Caption: Competitive reactions in the quenching of amine-reactive labeling.
Caption: Dual function of hydroxylamine as a quencher and O-acylation reversal agent.
Conclusion
The selection of an appropriate amine-reactive quencher and the optimization of the quenching protocol are critical steps in achieving successful and reproducible protein labeling. A thorough understanding of the mechanisms of different quenchers allows researchers to not only terminate the labeling reaction effectively but also to mitigate undesirable side reactions. This guide provides the foundational knowledge, quantitative data, and detailed protocols to empower scientists and drug development professionals in their bioconjugation endeavors, ultimately leading to higher quality conjugates for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. covachem.com [covachem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Tris for buffer solutions [itwreagents.com]
- 9. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. | Department of Chemistry [chem.ox.ac.uk]
- 18. biorxiv.org [biorxiv.org]
- 19. resources.tocris.com [resources.tocris.com]
- 20. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. its.caltech.edu [its.caltech.edu]
- 23. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 24. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Oligonucleotide Conjugation with SY-21 NHS Ester
This technical guide provides a comprehensive overview of SY-21 N-hydroxysuccinimide (NHS) ester, a non-fluorescent quencher, and its application in the covalent labeling of amine-modified oligonucleotides. This document details the chemical properties of this compound, provides step-by-step experimental protocols for conjugation, purification, and characterization, and discusses its applications in research and drug development.
Introduction to this compound and Oligonucleotide Conjugation
Oligonucleotides, short synthetic strands of DNA or RNA, are fundamental tools in modern molecular biology and medicine.[1][2] Their applications range from diagnostic probes in PCR to therapeutic agents like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) that can modulate gene expression.[1][2][3] To enhance their functionality, oligonucleotides are often chemically modified by conjugation to other molecules, such as fluorophores, proteins, or quenchers.
This compound is a non-fluorescent acceptor dye, functionally equivalent to QSY®-21, designed for use as a quencher in Fluorescence Resonance Energy Transfer (FRET) applications.[4][5][6] It exhibits a broad and intense quenching range from 580 nm to 680 nm, making it an ideal FRET partner for a variety of red and far-red fluorescent dyes, including Alexa Fluor 568, 594, 633, 647, TAMRA, ROX, and Cy5.[5][6]
The conjugation chemistry relies on the N-hydroxysuccinimide (NHS) ester functional group. NHS esters are highly reactive towards primary aliphatic amines, such as those introduced onto an oligonucleotide via an amino-modifier linker.[7][8] The reaction, which is most efficient at a pH of 7-9, results in the formation of a highly stable covalent amide bond, permanently linking the SY-21 quencher to the oligonucleotide.[9][5][6][7]
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is presented below. Researchers should note that minor variations in reported molecular weight may exist between different suppliers.
| Property | Value | Source(s) |
| Synonyms | QSY®-21 succinimidyl ester equivalent | [5][6] |
| CAS Number | 788146-37-2 or 304014-13-9 (for QSY-21) | [4][10] |
| Molecular Formula | C₄₅H₃₉N₄O₇S | [4] |
| Molecular Weight | 779.9 g/mol or 815.34 g/mol | [4][5][6] |
| Reactivity | Primary Amines | [5][6] |
| Maximum Absorption | ~661 nm | [4][5][6] |
| Molar Extinction Coefficient | 90,000 cm⁻¹M⁻¹ | [4][5][6] |
| Quenching Range | 580 nm - 680 nm | [4][5] |
| Solubility | DMSO, DMF | [5][6] |
| Storage Conditions | -20°C, protect from moisture | [4][5][6] |
The SY-21-Oligonucleotide Conjugation Workflow
The process of creating a SY-21 labeled oligonucleotide follows four principal stages: preparation of reagents, the conjugation reaction, purification of the conjugate, and finally, characterization and analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for the successful conjugation of this compound to an amine-modified oligonucleotide.
Required Materials and Reagent Preparation
| Reagent/Material | Specifications |
| This compound | Stored at -20°C, desiccated |
| Amine-Modified Oligonucleotide | Lyophilized solid, purity >85% |
| Anhydrous DMSO or DMF | High-purity, low water content |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate or 0.09 M Sodium Borate |
| Hydrochloric Acid (HCl) | For pH adjustment |
| Nuclease-free Water | For all aqueous solutions |
| Purification Supplies | Ethanol (B145695), 3M Sodium Acetate, HPLC system, etc. |
Protocol 4.1.1: Preparation of 0.1 M Sodium Bicarbonate Conjugation Buffer (pH 8.5)
-
Dissolve 840 mg of sodium bicarbonate in 90 mL of nuclease-free water.
-
Adjust the pH of the solution to 8.3 - 8.5 by adding small aliquots of HCl. Monitor the pH carefully. Do not use buffers containing primary amines, such as TRIS.[11]
-
Bring the final volume to 100 mL with nuclease-free water.
-
The buffer can be stored at 4°C for several weeks or at -20°C for longer periods.
Protocol 4.1.2: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.
-
Prepare the stock solution immediately before use, as NHS esters are susceptible to hydrolysis.[7][8]
-
Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[12] For example, add 100 µL of anhydrous DMSO to 1 mg of the ester.[11]
-
Vortex gently to ensure the powder is fully dissolved.
The Conjugation Reaction
The reaction involves the nucleophilic attack of the primary amine on the oligonucleotide by the carbonyl of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.
Protocol 4.2.1: Labeling Reaction
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer (Protocol 4.1.1) to a final concentration of approximately 0.3 to 0.8 mM. For a 0.2 µmole synthesis scale, dissolving the oligo in 500 µL of buffer is a good starting point.[8]
-
Add a 5 to 10-fold molar excess of the this compound stock solution (Protocol 4.1.2) to the oligonucleotide solution.[8] A molar excess is crucial to ensure high labeling efficiency and to outcompete the competing hydrolysis reaction of the NHS ester with water.[8]
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 1-3 hours at room temperature (approx. 25°C), protected from light.[8][11]
-
Proceed immediately to purification.
Purification of the Conjugate
Purification is a critical step to remove unreacted this compound, hydrolyzed dye, and any unconjugated oligonucleotide. The choice of method depends on the required final purity.
Protocol 4.3.1: Ethanol Precipitation (For desalting and removal of bulk-free dye) This method removes most, but not all, of the unreacted dye.
-
To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate.
-
Add 3 volumes of ice-cold 100% ethanol. Vortex to mix. An instantaneous precipitation of the oligonucleotide should be observed.[13]
-
Incubate the mixture at -20°C for at least 30 minutes.[11]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 20-30 minutes at 4°C.[11]
-
Carefully decant and discard the supernatant, which contains the excess dye.
-
Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuging again for 10-20 minutes. Do not disturb the pellet.[11]
-
Repeat the wash step if necessary.
-
After the final wash, remove all supernatant and air-dry or speed-vac the pellet. Do not over-dry.[11]
-
Resuspend the purified conjugate in nuclease-free water or a suitable buffer.
Protocol 4.3.2: High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method for achieving high purity (>95%), essential for many downstream applications.[14]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. The SY-21-conjugated oligonucleotide is significantly more hydrophobic than the unlabeled, amine-modified oligonucleotide, allowing for excellent separation. This is often the "go-to" standard for purification of modified oligonucleotides.[14] An ion-pairing reagent (e.g., TEAA) is typically added to the mobile phase to improve retention and resolution of the negatively charged oligonucleotides.[14][15]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the charge of their phosphate (B84403) backbone.[14] While effective for separating failure sequences (n-1, n-2), it may provide less resolution between the labeled and unlabeled full-length product unless the quencher itself carries a charge.
The final purified conjugate fractions are typically collected, pooled, and lyophilized.
Characterization of the SY-21-Oligonucleotide Conjugate
After purification, the final product must be analyzed to confirm its identity and purity.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (LC-MS) | Confirms the identity and covalent attachment of the SY-21 moiety. | The observed molecular weight should match the theoretical mass of the oligonucleotide plus the mass of the SY-21 moiety minus the mass of the NHS group. |
| Analytical HPLC (RP or AEX) | Assesses the purity of the final conjugate. | A single major peak corresponding to the labeled oligonucleotide. The absence or significant reduction of the peak corresponding to the starting amine-modified oligo. |
| UV-Vis Spectrophotometry | Determines the concentration of the oligonucleotide. | The concentration is determined by measuring the absorbance at 260 nm (A₂₆₀). The contribution of the SY-21 dye to the A₂₆₀ must be considered for accurate quantification. |
Applications in Research and Drug Development
SY-21 conjugated oligonucleotides are powerful tools, primarily serving as the quencher component in FRET-based probes. These probes are designed with a fluorophore at one end and the SY-21 quencher at the other. In a default state (e.g., a hairpin structure or unbound probe), the fluorophore and quencher are in close proximity, and fluorescence is quenched. Upon a specific biological event, such as hybridization to a target mRNA, the probe undergoes a conformational change that separates the fluorophore and quencher, resulting in a detectable fluorescent signal.
Key Application Areas:
-
Molecular Diagnostics: Development of highly specific probes for real-time PCR (qPCR) assays to detect and quantify nucleic acids from pathogens or for gene expression analysis.[2]
-
Drug Development: Used to study the mechanism of action of therapeutic oligonucleotides (siRNA, ASO).[3][] Probes can be designed to confirm target engagement within cells, providing a quantitative measure of whether the therapeutic oligo is binding to its intended mRNA target.
-
Cellular Imaging: Visualizing the localization and trafficking of oligonucleotides within living cells.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of this compound before or during reaction. 2. Incorrect buffer pH (too low). 3. Insufficient molar excess of NHS ester. 4. Inactive amine on the oligonucleotide. | 1. Use high-quality anhydrous DMSO/DMF. Prepare dye solution immediately before use.[7][8] 2. Verify buffer pH is between 8.3-9.0.[7][12] 3. Increase the molar excess of the this compound to 10-20x.[8] 4. Confirm the quality and modification of the starting oligonucleotide. |
| Multiple Peaks in HPLC | 1. Presence of both starting material and product. 2. Hydrolyzed (unreactive) dye. 3. Degradation of the oligonucleotide. | 1. Increase reaction time or molar excess of the dye. 2. Ensure proper purification to remove all free dye. 3. Handle oligonucleotides in nuclease-free conditions. |
| Poor Recovery After Purification | 1. Pellet loss during ethanol precipitation. 2. Over-drying of the oligonucleotide pellet, making it difficult to redissolve. | 1. Be careful when decanting supernatant. Use a visible pellet co-precipitant if necessary. 2. Do not dry the pellet to complete transparency. Resuspend in buffer promptly.[11] |
References
- 1. exactmer.com [exactmer.com]
- 2. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. glenresearch.com [glenresearch.com]
- 9. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 10. QSY 21 CARBOXYLIC ACID, SUCCINIMIDYL ESTER | 304014-13-9 [chemicalbook.com]
- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Method of Oligonucleotide Purification [biosyn.com]
- 15. waters.com [waters.com]
SY-21 NHS Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of SY-21 N-hydroxysuccinimidyl (NHS) ester, a non-fluorescent quencher dye. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, experimental protocols for biomolecular labeling, and its application in Förster Resonance Energy Transfer (FRET) assays.
Core Properties of SY-21 NHS Ester
This compound is a reactive dye primarily used as a dark quencher in FRET applications. Its NHS ester functional group allows for covalent labeling of primary amines (-NH2) on biomolecules such as proteins, amine-modified oligonucleotides, and other amine-containing compounds. The labeling reaction is most efficient at a pH range of 7 to 9, forming a stable amide bond.
A notable characteristic of SY-21 is its broad and intense quenching range, spanning from approximately 580 nm to 680 nm, with a maximum absorption at around 661 nm.[1][2] This makes it an ideal acceptor for a variety of fluorescent dyes that emit within this spectral window.
There are some discrepancies in the reported molecular weight and chemical formula for this compound among different suppliers. Researchers should consult the documentation provided with their specific product. The commonly cited values are presented in the table below.
| Property | Value (Source A) | Value (Source B) |
| Molecular Weight | 779.9 g/mol [1] | 815.34 g/mol [3][4] |
| Chemical Formula | C45H39N4O7S[1] | Not explicitly provided |
| Excitation Maximum | 661 nm[1] | 661 nm[4] |
| Emission Maximum | Non-fluorescent[1][2] | Non-fluorescent[3][4] |
| Extinction Coefficient | 90,000 cm⁻¹M⁻¹[1] | 90,000 cm⁻¹M⁻¹[3][4] |
| Reactivity | Primary amines[1][2][3][4] | Primary amines[1][2][3][4] |
| Solubility | DMSO, DMF[3][4] | DMSO, DMF[3][4] |
| Storage | -20°C, protect from light[1][3][4] | -20°C, protect from light[1][3][4] |
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. This should be done immediately before use as NHS esters are susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the dye to the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of SY-21 (around 661 nm).
-
The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
FRET Assay Using this compound-Labeled Biomolecules
This protocol describes a general workflow for a FRET-based assay to study the interaction between two biomolecules (e.g., protein-protein or protein-nucleic acid).
Materials:
-
Donor fluorophore-labeled biomolecule (Biomolecule A)
-
This compound-labeled biomolecule (Biomolecule B - the acceptor)
-
Assay Buffer
-
Fluorometer or plate reader capable of measuring fluorescence intensity
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled "cold" ligand to generate a competition curve if determining binding affinity.
-
In a microplate, add the donor-labeled Biomolecule A at a fixed concentration.
-
Add the SY-21-labeled Biomolecule B.
-
For competition assays, add the varying concentrations of the unlabeled ligand.
-
Bring all wells to the same final volume with the Assay Buffer.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a sufficient time to allow the binding interaction to reach equilibrium.
-
-
Fluorescence Measurement:
-
Excite the donor fluorophore at its excitation maximum.
-
Measure the fluorescence emission of the donor.
-
-
Data Analysis:
-
In the presence of FRET (i.e., when Biomolecule A and Biomolecule B interact), the donor fluorescence will be quenched by the SY-21 acceptor.
-
Plot the donor fluorescence intensity as a function of the concentration of the interacting partner or competitor.
-
The data can be fit to appropriate binding models to determine parameters such as the dissociation constant (Kd).
-
Visualizations
References
SY-21 NHS Ester: A Technical Guide to Storage and Stability
For researchers, scientists, and professionals in drug development utilizing SY-21 NHS ester, a comprehensive understanding of its storage and stability is paramount to ensure experimental success and reproducibility. This guide provides an in-depth overview of the core principles and practices for the proper handling and preservation of this nonfluorescent acceptor dye.
This compound is a valuable tool in fluorescence resonance energy transfer (FRET) applications, acting as an efficient quencher for a broad range of fluorophores.[1][2][3][4] Its utility is contingent upon its chemical integrity, which can be compromised by improper storage and handling.
Storage and Stability Conditions
The stability of this compound is dependent on its physical state (solid or in solution) and the storage temperature. Adherence to the recommended conditions is critical to prevent degradation, primarily through hydrolysis of the N-hydroxysuccinimidyl (NHS) ester group.
| Condition | Temperature | Duration | Notes |
| Solid Form (As Received) | -20°C | Long-term (up to one year) | Store desiccated to prevent moisture absorption.[5][6] The product is typically shipped at ambient temperature.[1][2][3] |
| Stock Solution | -20°C | Up to 1 month | Use anhydrous DMSO or DMF.[7][8] Seal tightly and protect from moisture and light.[7] |
| -80°C | Up to 6 months | For longer-term storage of the stock solution.[7] | |
| Aqueous Solution | Room Temp. | Use immediately | NHS esters hydrolyze rapidly in aqueous solutions.[6][8] |
Experimental Protocols
Proper handling and experimental procedure are as crucial as correct storage. The following protocols provide a general framework for working with this compound.
Preparation of Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.[6]
-
Dissolution: Prepare a stock solution by dissolving the ester in fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][8][9]
-
Concentration: A typical stock solution concentration is 10 mg/mL or 10 mM.[5][9]
General Protein Labeling Protocol
N-hydroxysuccinimide esters are reactive towards primary amino groups, such as the side chain of lysine (B10760008) residues in proteins.[2][8]
-
Buffer Preparation: Dissolve the protein to be labeled in a buffer with a pH between 7 and 9. A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.[2][8] Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[8][9]
-
Reaction: Add the this compound stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific application but a starting point of a 15:1 molar excess of the dye can be used.[9]
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, protected from light.[5][8]
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM and incubating for 10-15 minutes.[9]
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column or other suitable chromatography method.[5][9]
Visualized Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the storage and handling of this compound to ensure its stability and reactivity.
Caption: Workflow for proper storage and handling of this compound.
References
- 1. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. resources.tocris.com [resources.tocris.com]
SY-21 NHS Ester: A Technical Guide to Solubility and Application in DMSO and DMF
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility characteristics of SY-21 NHS ester in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), two of the most common organic solvents used in bioconjugation and other life science applications. This document also outlines detailed experimental protocols for its use and presents a logical workflow for labeling reactions.
This compound, a non-fluorescent quencher, is widely utilized in the preparation of probes for fluorescence resonance energy transfer (FRET) applications.[1][2] Its primary function is to accept energy from a fluorescent donor molecule, effectively quenching its emission. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, peptides, and amine-modified oligonucleotides.[1][2]
Core Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 815.34 g/mol | [2][3] |
| Excitation Maximum | 661 nm | [1] |
| Extinction Coefficient | 90,000 cm⁻¹M⁻¹ | [2][3] |
| Reactivity | Primary amines | [1][2] |
Solubility Data in DMSO and DMF
While specific quantitative solubility limits (e.g., in mg/mL) are not widely published in the available literature, technical data sheets consistently report that this compound is soluble in both DMSO and DMF.[1][2][3] For practical purposes in a laboratory setting, this high solubility allows for the preparation of concentrated stock solutions suitable for most labeling applications.
For a chemically equivalent molecule, QXY21 NHS ester, the following table provides guidance on the volumes of DMSO required to prepare stock solutions of specific concentrations. This can serve as a valuable starting point for the preparation of this compound solutions.
| Mass of QXY21 NHS ester | 1 mM | 5 mM | 10 mM |
| 0.1 mg | 112.0 µL | 22.4 µL | 11.2 µL |
| 0.5 mg | 560.0 µL | 112.0 µL | 56.0 µL |
| 1 mg | 1.12 mL | 224.0 µL | 112.0 µL |
| 5 mg | 5.60 mL | 1.12 mL | 560.0 µL |
| 10 mg | 11.20 mL | 2.24 mL | 1.12 mL |
Data adapted from AAT Bioquest for QXY21 NHS ester, an equivalent to Qthis compound.[4]
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to use anhydrous (dry) DMSO or DMF for the preparation of stock solutions, as the NHS ester moiety is susceptible to hydrolysis in the presence of water, which would render it inactive.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the desired volume of anhydrous DMSO or DMF to the vial containing the this compound. A common starting concentration for a stock solution is 10 mM.[5]
-
Vortex the vial thoroughly to ensure complete dissolution of the NHS ester.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
It is highly recommended to prepare the stock solution immediately before use. If short-term storage is necessary, it can be stored at -20°C for 1-2 months in a tightly sealed container with desiccant.[6][7]
General Protocol for Labeling Proteins with this compound
This protocol provides a general workflow for the covalent labeling of primary amines on proteins. The optimal conditions, including the molar excess of the NHS ester and incubation time, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.[5]
-
Reaction Setup: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. Gentle mixing during incubation can improve labeling efficiency.
-
Quenching: To stop the labeling reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis.
Experimental Workflow Diagram
Caption: Experimental workflow for protein labeling with this compound.
Logical Relationship of Labeling Reaction
Caption: Logical diagram of the this compound labeling reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 4. QXY21 NHS ester [equivalent to Qthis compound] | AAT Bioquest [aatbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
An In-depth Technical Guide to the Safe Handling and Application of SY-21 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental application of SY-21 NHS ester, a non-fluorescent quencher dye commonly utilized in Förster Resonance Energy Transfer (FRET) applications. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this reagent safely and effectively.
Chemical and Physical Properties
This compound is an amine-reactive compound that forms a stable covalent amide bond with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3][4] Its broad quenching range makes it a versatile tool in the development of FRET-based assays and probes.[1][2][3]
| Property | Value | Source |
| Molecular Weight | 815.34 g/mol | [2][3] |
| Alternative Molecular Weight | 779.9 g/mol | [4] |
| Chemical Formula | C45H39N4O7S | [4] |
| CAS Number | 304014-13-9 | [1] |
| Alternative CAS Number | 788146-37-2 | [4] |
| Excitation Maximum | 661 nm | [2][4] |
| Extinction Coefficient | 90,000 cm⁻¹M⁻¹ | [2][3][4] |
| Quenching Range | 580 nm - 680 nm | [1][2][3][4] |
| Solubility | DMSO, DMF | [2][3] |
Note: Discrepancies in molecular weight and CAS number exist across different suppliers. Researchers should refer to the documentation provided with their specific product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for N-hydroxysuccinimide (NHS) esters should be followed. NHS esters are known to be moisture-sensitive and can cause skin and eye irritation.[5]
| Precaution | Description | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves. | To prevent skin and eye contact with the reagent. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols. |
| Handling | Avoid generating dust. Wash hands thoroughly after handling. | To minimize exposure and prevent contamination.[5] |
| Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. | To maintain the stability and reactivity of the compound.[2][3][4][6] |
| Spill Response | In case of a spill, collect the material without creating dust and dispose of it as chemical waste. | To prevent widespread contamination and exposure.[5] |
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move to fresh air. If experiencing respiratory symptoms, seek medical attention.[7]
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
The following is a general protocol for labeling proteins with this compound. Optimal conditions may vary depending on the specific biomolecule.
3.1 Materials
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Protein or other amine-containing biomolecule
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.0-9.0 (optimal pH is typically 8.3-8.5)[2][8]
-
Purification column (e.g., gel filtration)
3.2 Procedure
-
Prepare the Biomolecule: Dissolve the protein or other biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.[8] Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[6] A solution in DMF can be stored at -20°C for 1-2 months.[8]
-
Labeling Reaction: Add the this compound stock solution to the biomolecule solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 5-10 fold molar excess of the dye can be used.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.[6]
-
Purification: Separate the labeled biomolecule from the unreacted dye using a gel filtration column or other suitable purification method.
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[6]
Caption: General workflow for labeling proteins with this compound.
Mechanism of Action in FRET
This compound functions as a non-fluorescent acceptor in FRET-based assays. When a donor fluorophore is in close proximity to the SY-21 moiety, the energy from the excited donor is transferred to the SY-21, which then dissipates the energy as heat rather than light. This results in the quenching of the donor's fluorescence. This "turn-off" signaling is the basis for its use in developing probes for various biological events.
Caption: Role of SY-21 as a quencher in a FRET pair.
Applications
The primary application of this compound is in the creation of quenched fluorescent probes for various research and diagnostic purposes.[1] These include:
-
FRET Assays: As a non-fluorescent acceptor for a range of donor dyes.[1][2][3]
-
Molecular Probes: For imaging and diagnostics.[1]
-
Bioconjugation: For labeling amine-containing biomolecules to facilitate tracking and research.[1]
References
- 1. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. dynamic-biosensors.com [dynamic-biosensors.com]
- 8. lumiprobe.com [lumiprobe.com]
SY-21 NHS Ester for Labeling Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SY-21 NHS ester, a non-fluorescent quencher molecule, and its application in the covalent labeling of primary amines. It is intended to be a valuable resource for professionals in life sciences and drug development who utilize Fluorescence Resonance Energy Transfer (FRET) technology.
Introduction to this compound
This compound is the N-hydroxysuccinimidyl (NHS) ester derivative of the SY-21 dark quencher. As a non-fluorescent acceptor dye, it efficiently quenches the fluorescence of a broad range of donor fluorophores with emission maxima between 580 nm and 680 nm.[1][2][3] This makes it an ideal tool for constructing FRET-based assays and probes for detecting and quantifying biological processes. The NHS ester functional group allows for the straightforward and efficient covalent labeling of primary amino groups (-NH₂) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group), amine-modified oligonucleotides, and other amine-containing molecules.[1][3][4] The reaction between the this compound and a primary amine results in the formation of a stable amide bond.[1][3]
Core Properties and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This information is crucial for designing and executing labeling experiments and FRET-based assays.
| Property | Value | Source(s) |
| Molecular Weight | 815.34 g/mol | [1][3] |
| Maximum Absorption (λmax) | 661 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹ | [1][2][3] |
| Quenching Range | 580 nm - 680 nm | [1][2][3] |
| Reactivity | Primary amines | [1][2][3] |
| Solubility | DMSO, DMF | [1][2] |
| Storage Conditions | -20°C, protect from light | [1][3] |
Chemical Reaction of this compound with a Primary Amine
The labeling of a primary amine with this compound proceeds through a nucleophilic acyl substitution reaction. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins with this compound.
Reagent Preparation
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of 1-10 mg/mL.
-
This stock solution should be prepared fresh for each labeling reaction. If storage is necessary, it can be stored at -20°C for a short period, protected from light and moisture.
-
-
Protein Solution and Labeling Buffer:
-
Dissolve the protein to be labeled in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer. The optimal pH for the labeling reaction is between 7 and 9, with a pH of 8.3-8.5 often yielding the best results.
-
Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target protein for reaction with the NHS ester.
-
Protein Labeling Protocol
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.
-
Reaction Setup:
-
Add the calculated volume of the this compound stock solution to the protein solution. The molar ratio of dye to protein will influence the degree of labeling and should be optimized. A starting point is a 5- to 20-fold molar excess of the dye.
-
Gently mix the reaction solution immediately after adding the dye.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Protect the reaction from light to prevent any potential photodegradation of the quencher.
-
-
Reaction Quenching (Optional):
-
To stop the labeling reaction, a primary amine-containing buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
It is essential to remove the unreacted this compound and the NHS byproduct from the labeled protein.
-
Common purification methods include:
-
Size-exclusion chromatography (e.g., a Sephadex G-25 column): This is the most common and effective method for separating the labeled protein from smaller molecules.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C with several buffer changes.
-
Spin columns: For smaller scale reactions, desalting spin columns can be used for rapid purification.
-
-
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of quencher molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance of SY-21 (661 nm, A₆₆₁).
-
Calculate the concentration of the protein and the quencher using the Beer-Lambert law (A = εcl), and from these values, determine the DOL. A correction factor for the absorbance of the dye at 280 nm may be required for a more accurate calculation.
Experimental Workflow for Protein Labeling
The following diagram illustrates a typical workflow for labeling a protein with this compound, from reagent preparation to the analysis of the final product.
Conclusion
This compound is a valuable tool for the specific and efficient labeling of primary amines on a variety of biomolecules. Its broad quenching range makes it a versatile acceptor for numerous donor fluorophores in FRET-based applications. By following the detailed protocols and understanding the underlying chemistry outlined in this guide, researchers can confidently incorporate this compound into their experimental designs to develop robust and sensitive assays for a wide range of biological investigations.
References
The Silent Partner: A Technical Guide to Dark Quenchers in FRET Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, the ability to observe and quantify molecular interactions in real-time is paramount. Förster Resonance Energy Transfer (FRET) has emerged as a powerful technique for studying these dynamics, providing insights into everything from protein-protein interactions to nucleic acid hybridization. Traditionally, FRET has employed a fluorescent donor and a fluorescent acceptor. However, the advent of dark quenchers as the acceptor molecule has revolutionized FRET-based assays, offering significant advantages in sensitivity and multiplexing capabilities. This technical guide provides an in-depth exploration of dark quenchers and their application in FRET, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate the core concepts.
The Principle of FRET and the Role of the Dark Quencher
FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers energy to a proximal acceptor molecule. This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a highly effective "molecular ruler."
In a traditional FRET setup, the acceptor is also a fluorophore, and energy transfer results in its sensitized emission at a longer wavelength. While effective, this approach can be complicated by background fluorescence from the acceptor and spectral crosstalk between the donor and acceptor signals.
Dark quenchers are chromophores that can accept energy from an excited donor fluorophore but do not re-emit this energy as light. Instead, they dissipate the energy as heat. This seemingly simple characteristic has profound implications for FRET assays.
Advantages of Using Dark Quenchers:
-
Elimination of Background Fluorescence: Since the quencher is non-fluorescent, there is no acceptor emission to contribute to background noise, leading to a significantly improved signal-to-noise ratio.
-
Wider Dynamic Range: The lower background results in a greater dynamic range for the assay.
-
Simplified Data Analysis: The absence of sensitized emission from the acceptor simplifies data interpretation, as the signal is a direct measure of the donor's fluorescence.
-
Amenable to Multiplexing: The lack of spectral emission from the quencher allows for the simultaneous use of multiple donor fluorophores with distinct emission spectra in a single assay, without the complication of overlapping acceptor emissions.
-
Increased Probe Design Flexibility: A single dark quencher can often be paired with multiple different donor fluorophores, simplifying probe design and synthesis.
-
Enhanced Stability: Many dark quenchers are more photostable and chemically robust than fluorescent dyes, making them more suitable for demanding applications.
Figure 1: FRET mechanism with a dark quencher.
Common Dark Quenchers and Their Properties
Several classes of dark quenchers have been developed, each with distinct spectral properties. The selection of an appropriate quencher is critical and depends on the emission spectrum of the chosen donor fluorophore.
Black Hole Quencher® (BHQ®) Dyes
BHQ dyes are a popular series of dark quenchers with broad absorption spectra across the visible and near-infrared range. They are known for their high quenching efficiency and are widely used in applications like qPCR.
| Quencher | Maximum Absorption (λmax, nm) | Quenching Range (nm) |
| BHQ-0 | 493 | 430-520 |
| BHQ-1 | 534 | 480-580 |
| BHQ-2 | 579 | 560-670 |
| BHQ-3 | 672 | 620-730 |
Data sourced from Biosearch Technologies.
QSY® Dyes
QSY dyes are another series of non-fluorescent quenchers with strong absorption in the visible to near-infrared spectrum. They are frequently used in protease assays and other FRET-based applications.
| Quencher | Maximum Absorption (λmax, nm) |
| QSY 7 | 560 |
| QSY 9 | 562 |
| QSY 21 | 661 |
| QSY 35 | 475 |
Data sourced from Thermo Fisher Scientific.
IRDye® QC-1
IRDye QC-1 is a broad-spectrum dark quencher with a wide quenching range in the visible and near-infrared regions, making it compatible with a large variety of fluorophores. It is particularly useful for multiplexed assays. It can quench common fluorophores with greater than 97% efficiency.
| Quencher | Quenching Range (nm) |
| IRDye QC-1 | ~500 - 800 |
Data sourced from LI-COR Biosciences.
Key Applications and Experimental Protocols
Dark quenchers have enabled the development of highly sensitive and specific FRET assays for a wide range of applications.
Protease Activity Assays
FRET-based protease assays are widely used in drug discovery to screen for protease inhibitors. In this assay, a peptide substrate containing the protease cleavage site is flanked by a donor fluorophore and a dark quencher. In the intact substrate, the donor's fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.
Figure 2: A typical experimental workflow for a FRET-based protease assay.
This protocol provides a general framework for a protease assay using a FRET substrate with a dark quencher. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for each specific protease and substrate.
Materials:
-
FRET peptide substrate (e.g., Donor-peptide-Quencher)
-
Purified protease
-
Assay Buffer (optimized for the specific protease, e.g., Tris or HEPES buffer at a specific pH)
-
96-well or 384-well black microplates
-
Fluorescence plate reader with appropriate excitation and emission filters for the donor fluorophore
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Reconstitute the FRET peptide substrate in a suitable solvent (e.g., DMSO) to a stock concentration of 1-10 mM.
-
Dilute the protease to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range of the assay.
-
Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
-
Assay Setup:
-
In a black microplate, add the following to each well:
-
Assay Buffer
-
Protease solution (or buffer for no-enzyme controls)
-
Test compound or vehicle control
-
-
The final volume in each well before adding the substrate is typically 50 µL for a 96-well plate or 25 µL for a 384-well plate.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the FRET substrate by diluting the stock solution in Assay Buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for the enzyme.
-
Initiate the reaction by adding the FRET substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity of the donor fluorophore kinetically over a set period (e.g., every minute for 30-60 minutes). Use excitation and emission wavelengths appropriate for the donor fluorophore.
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Nucleic Acid Analysis
Dark quenchers are integral to many nucleic acid analysis techniques, most notably in quantitative real-time PCR (qPCR). TaqMan® probes, a common type of hydrolysis probe, utilize a fluorophore on the 5' end and a dark quencher on the 3' end. The probe is designed to anneal to a specific target sequence between the forward and reverse primers. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and resulting in a fluorescent signal that is proportional to the amount of amplified product.
Methodological & Application
Application Notes and Protocols for Protein Labeling with SY-21 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
SY-21 N-hydroxysuccinimide (NHS) ester is a non-fluorescent quencher dye highly effective for labeling proteins and other biomolecules containing primary amines.[1] Its broad absorption spectrum, ranging from 580 nm to 680 nm, makes it an ideal acceptor for a variety of fluorophores in Fluorescence Resonance Energy Transfer (FRET) based assays.[2] The NHS ester functional group readily reacts with primary amines, such as those on the N-terminus and lysine (B10760008) residues of proteins, to form stable, covalent amide bonds.[3] This document provides a detailed protocol for the successful conjugation of SY-21 NHS ester to proteins, including methods for calculating the necessary reagents and determining the final degree of labeling.
Product Information and Specifications
This compound is a reliable tool for creating quenched fluorescent probes for use in various biological assays, including protease activity studies and immunoassays. Key specifications for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 815.34 g/mol | [4] |
| Extinction Coefficient (at λmax) | 90,000 cm⁻¹M⁻¹ | [4] |
| Maximum Absorbance (λmax) | 661 nm | [5] |
| Quenching Range | 580 - 680 nm | [2] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3] |
| Reactivity | Primary amines (-NH₂) | [3] |
| Solubility | DMSO, DMF | [4] |
Experimental Protocols
Principle of NHS Ester Labeling
The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the primary amines are sufficiently nucleophilic.[6] It is crucial to use amine-free buffers, as they will compete with the protein for reaction with the NHS ester.
Caption: NHS ester reaction chemistry for protein labeling.
Required Materials
Reagents:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification resin (e.g., Sephadex G-25) or dialysis cassettes
Equipment:
-
Spectrophotometer
-
pH meter
-
Vortex mixer
-
Pipettes
-
Reaction tubes
-
Gel filtration or dialysis equipment
Experimental Workflow
Caption: Workflow for labeling proteins with this compound.
Detailed Protocol
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer before labeling.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
-
Calculation of Reagent Volumes:
-
The optimal molar excess of this compound to protein depends on the desired degree of labeling (DOL) and the protein concentration. A molar excess of 10-20 fold is a good starting point for achieving a higher DOL, which is often desirable for quencher dyes.
-
Volume of this compound (µL) = (Molar Excess × Protein Amount (mg) × SY-21 MW ( g/mol )) / (Protein MW ( g/mol ) × SY-21 Stock Concentration (mg/µL))
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by gel filtration (e.g., using a Sephadex G-25 column) or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization of the Labeled Protein
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 661 nm (for SY-21).
Procedure:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and 661 nm (A₆₆₁).
-
Calculate the concentration of the protein and the dye using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₆₁ × CF)] / ε_protein
-
Dye Concentration (M) = A₆₆₁ / ε_dye
Where:
-
CF (Correction Factor) for SY-21 = 0.32
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)
-
ε_dye = Molar extinction coefficient of SY-21 at 661 nm (90,000 M⁻¹cm⁻¹)
-
-
Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)
Example Calculation for Labeling IgG with this compound
This example demonstrates the labeling of Immunoglobulin G (IgG) with this compound.
| Parameter | Value |
| Protein | IgG |
| Protein Molecular Weight (MW) | ~150,000 g/mol |
| Protein Extinction Coefficient (ε_protein) | ~210,000 M⁻¹cm⁻¹ |
| This compound MW | 815.34 g/mol |
| SY-21 Extinction Coefficient (ε_dye) | 90,000 M⁻¹cm⁻¹ |
| SY-21 Correction Factor (CF) | 0.32 |
| Desired Molar Excess | 15-fold |
Reaction Setup:
-
Protein: 1 mg of IgG in 0.5 mL of reaction buffer.
-
This compound Stock: 10 mg/mL in DMSO.
Calculations:
-
Moles of IgG: (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of this compound: 15 × 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol
-
Mass of this compound: 1.0 x 10⁻⁷ mol × 815.34 g/mol = 8.15 x 10⁻⁵ g = 0.0815 mg
-
Volume of SY-21 Stock: (0.0815 mg) / (10 mg/mL) = 0.00815 mL = 8.15 µL
Expected Results: Following the protocol with a 15-fold molar excess of this compound, a typical DOL for IgG would be in the range of 4-8. The final DOL should be confirmed experimentally using the spectrophotometric method described above.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Hydrolyzed this compound | Prepare a fresh stock solution of the dye in anhydrous solvent immediately before use. |
| Amine-containing buffer | Ensure the protein is in an amine-free buffer like PBS or bicarbonate buffer. | |
| Incorrect pH | Verify that the reaction buffer pH is between 8.0 and 8.5. | |
| Insufficient molar excess | Increase the molar excess of the this compound. | |
| Protein Precipitation | Over-labeling | Decrease the molar excess of the dye or reduce the reaction time. |
| Low protein solubility | Perform the reaction at a lower protein concentration. | |
| Inconsistent Results | Inaccurate protein or dye concentration | Carefully measure the concentrations of the protein and dye stock solutions. |
| Variable reaction conditions | Maintain consistent reaction times, temperatures, and pH between experiments. |
Application in FRET-Based Assays
SY-21 labeled proteins are primarily used as quenchers in FRET-based assays. In a typical scenario, a fluorescently labeled substrate (the donor) and a protease are mixed. Upon cleavage of the substrate by the protease, the fluorophore is separated from a quencher, resulting in an increase in fluorescence. By labeling a protein of interest with SY-21 (the acceptor), its interaction with a fluorescently-labeled partner (the donor) can be monitored by a decrease in fluorescence (quenching).
Caption: Principle of a FRET-based assay using SY-21.
References
- 1. broadpharm.com [broadpharm.com]
- 2. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. The Use of Fluorescence Resonance Energy Transfer to Detect Conformational Changes in Protein Toxins | Springer Nature Experiments [experiments.springernature.com]
- 6. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of SY-21 NHS Ester to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of SY-21 NHS ester to antibodies. SY-21 is a non-fluorescent acceptor dye equipped with an N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] This reactive group readily forms a stable, covalent amide bond with primary amines, such as the lysine (B10760008) residues present on antibodies, under mild conditions.[][6][7] The broad quenching range of SY-21, from 580 nm to 680 nm, makes it a valuable tool for creating fluorescence resonance energy transfer (FRET) pairs with a variety of fluorescent dyes in this spectral region.[1][2][4]
These protocols are designed to provide a robust starting point for your conjugation experiments. However, optimization may be required for specific antibodies and downstream applications.
Data Presentation: Key Experimental Parameters
A summary of the key quantitative data for the conjugation protocol is presented in the table below for easy reference and comparison.
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 1 - 2 mg/mL | Higher concentrations can improve conjugation efficiency. Ensure the antibody is in a suitable buffer. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or Sodium Bicarbonate Buffer (100 mM), pH 8.0-8.5 | The buffer must be free of primary amines (e.g., Tris).[8] The rate of reaction and NHS ester hydrolysis increases with pH.[6] |
| This compound Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis.[9] |
| Molar Ratio (SY-21:Antibody) | 5:1 to 20:1 | This needs to be optimized for the specific antibody and desired degree of labeling (DOL). A 10:1 ratio is a good starting point. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. 4°C can be used for sensitive antibodies. |
| Reaction Time | 1 - 2 hours at Room Temperature or 2-4 hours at 4°C | Longer incubation times may increase the DOL but also the risk of antibody aggregation. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or Glycine (B1666218) | Add to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[8] |
| Purification Method | Size Exclusion Chromatography (e.g., desalting columns), Dialysis, or Tangential Flow Filtration (TFF) | Choice of method depends on the scale of the reaction and the required purity.[10][][12] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the key stages of the conjugation process.
Antibody Preparation
Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction conditions.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives that can interfere with the reaction (e.g., sodium azide), it must be exchanged into an amine-free buffer such as PBS (pH 7.2-8.0) or sodium bicarbonate buffer (100 mM, pH 8.0-8.5). This can be achieved using dialysis, desalting columns, or tangential flow filtration.
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in the chosen reaction buffer. The antibody solution must be free of bovine serum albumin (BSA).[7]
Preparation of this compound Stock Solution
The this compound is moisture-sensitive and should be handled accordingly.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL stock solution of the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This solution should be prepared immediately before use.
Antibody Conjugation Reaction
-
Add the calculated volume of the this compound stock solution to the prepared antibody solution. The volume of the stock solution should typically not exceed 10% of the total reaction volume to avoid issues with antibody stability.
-
Gently mix the reaction solution by pipetting or vortexing at a low speed.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
Quenching the Reaction
-
To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl (pH 8.0) or glycine to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
Purification of the Antibody-SY-21 Conjugate
Purification is necessary to remove unconjugated this compound and reaction byproducts.
-
Size Exclusion Chromatography (SEC): For small-scale purifications, desalting columns are a rapid and effective method.
-
Equilibrate the desalting column with the desired storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Collect the eluate containing the purified antibody-SY-21 conjugate according to the manufacturer's instructions.
-
-
Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities.
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).
-
Dialyze against the desired storage buffer with several buffer changes over 24-48 hours.
-
Characterization of the Conjugate
After purification, it is important to characterize the antibody-SY-21 conjugate.
-
Concentration Determination: Measure the absorbance of the conjugate at 280 nm (for the antibody) and 661 nm (for SY-21). The concentration of the antibody can be calculated using the Beer-Lambert law, correcting for the absorbance of SY-21 at 280 nm.
-
Degree of Labeling (DOL) Calculation: The DOL, which is the average number of SY-21 molecules per antibody, can be calculated from the absorbance measurements.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the step-by-step experimental workflow for conjugating this compound to an antibody.
Chemical Reaction Pathway
References
- 1. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 2. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. resources.tocris.com [resources.tocris.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: SY-21 NHS Ester Labeling of Amine-Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2] They are widely used in applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), microarray analysis, and cellular imaging.[1][2][3][4] The conjugation of a fluorescent dye to an oligonucleotide allows for sensitive and specific detection of nucleic acid sequences.[5] This document provides a detailed protocol for the labeling of amine-modified oligonucleotides with SY-21 NHS ester, a generic representative of an amine-reactive cyanine (B1664457) dye.
The labeling chemistry is based on the reaction between an N-hydroxysuccinimide (NHS) ester functional group on the dye and a primary aliphatic amine on the modified oligonucleotide.[6][7] The primary amine acts as a nucleophile, attacking the carbonyl of the ester group. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[6][8] The reaction is highly efficient and specific to primary amines under slightly alkaline conditions (pH 8.0-9.0).[9][10][11]
Section 1: Reaction Mechanism and Experimental Workflow
The fundamental reaction involves the formation of an amide bond between the amine-modified oligonucleotide and the this compound.
Caption: NHS ester coupling mechanism for oligonucleotide labeling.[6]
The overall workflow, from reagent preparation to final quality control, is a multi-step process requiring careful execution to ensure high-quality labeled oligonucleotides.
Caption: General workflow for labeling amine-modified oligonucleotides.
Section 2: Experimental Protocols
This section provides detailed protocols for the preparation of reagents, the conjugation reaction, and subsequent purification and analysis.
Materials and Reagents
| Reagent/Material | Specifications |
| Amine-Modified Oligonucleotide | Lyophilized, HPLC-purified |
| This compound | Assumed properties similar to Cy3/Cy5 NHS Ester |
| Sodium Bicarbonate (NaHCO₃) | Molecular Biology Grade |
| Anhydrous Dimethyl Sulfoxide (DMSO) | <0.005% water |
| Sodium Chloride (NaCl) | 5 M solution |
| Ethanol | 100% and 70% (v/v), cold (-20°C) |
| Nuclease-free Water | |
| Microcentrifuge tubes | 1.5 mL |
| UV-Vis Spectrophotometer | e.g., NanoDrop |
Reagent Preparation
1. 0.1 M Sodium Bicarbonate Conjugation Buffer (pH 8.5):
-
Dissolve 0.84 g of sodium bicarbonate in 90 mL of nuclease-free water.
-
Adjust the pH to 8.5 using 1 M NaOH.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Filter through a 0.22 µm filter and store at 4°C. Note: Buffers containing primary amines, such as Tris, are incompatible as they compete in the reaction.[7][12]
2. Amine-Modified Oligonucleotide Stock Solution (e.g., 1 mM):
-
Centrifuge the lyophilized oligonucleotide tube briefly to collect the pellet.
-
Resuspend the oligonucleotide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of approximately 0.3 to 0.8 mM.[13] For example, if you have 20 nmol of oligo, dissolve it in 20 µL of buffer for a 1 mM solution.
3. This compound Stock Solution (10 mg/mL):
-
NHS esters are moisture-sensitive and can hydrolyze rapidly in aqueous environments.[6][7]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the stock solution by dissolving the dye in anhydrous DMSO. For example, dissolve 1 mg of the dye in 100 µL of anhydrous DMSO.[12]
-
This solution should be prepared immediately before use. Unused portions can be stored at -20°C in a desiccated container for a limited time.[11]
Conjugation Protocol
This protocol is based on a 20 nmol scale reaction.
| Parameter | Value/Condition | Rationale |
| Oligo Amount | 20 nmol | Standard small-scale synthesis. |
| Oligo Concentration | ~0.5 mM | Optimal for reaction efficiency.[13] |
| Dye:Oligo Molar Ratio | 10:1 to 20:1 | A molar excess of dye drives the reaction to completion.[6] |
| Reaction Buffer | 0.1 M NaHCO₃, pH 8.5 | Optimal pH for amine reactivity while minimizing NHS ester hydrolysis.[9][10] |
| Reaction Temperature | 25°C (Room Temp) | Provides sufficient energy for the reaction without degrading reagents. |
| Reaction Time | 1-4 hours | Sufficient for reaction completion.[6][12] |
| Light Conditions | Dark | Protects the fluorescent dye from photobleaching.[13] |
Procedure:
-
To a microcentrifuge tube containing 20 nmol of the amine-modified oligonucleotide dissolved in 40 µL of 0.1 M Sodium Bicarbonate buffer (0.5 mM), add the required volume of this compound stock solution.
-
Calculation Example: For a 15x molar excess, you need 300 nmol of dye. If the dye MW is ~750 g/mol and the stock is 10 mg/mL (~13.3 mM), you would add 22.5 µL of the dye stock solution.
-
-
Vortex the mixture gently for 10-15 seconds.
-
Incubate the reaction for 2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[13]
Purification of the Labeled Oligonucleotide
Purification is critical to remove unreacted free dye, which can interfere with downstream applications.[14][15] Several methods are available, each with its own advantages.
| Method | Purity | Yield | Speed | Equipment |
| Ethanol Precipitation | Good | Moderate-High | Fast | Standard Centrifuge |
| HPLC (Reverse Phase) | Excellent | High | Slow | HPLC System |
| Gel Electrophoresis (PAGE) | Excellent | Moderate | Slow | Electrophoresis Unit |
| Solvent Extraction | Good | High | Very Fast | Standard Centrifuge |
Protocol 2.4.1: Ethanol Precipitation (Recommended for initial cleanup)
-
To the ~62.5 µL reaction mixture, add 0.1 volumes of 5 M NaCl (6.25 µL).
-
Add 3 volumes of ice-cold 100% ethanol (~206 µL).
-
Vortex briefly and incubate at -20°C for at least 30 minutes.[12]
-
Centrifuge at >13,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted dye.
-
Wash the pellet by adding 500 µL of cold 70% ethanol. Centrifuge for 10 minutes.
-
Repeat the wash step.
-
Carefully remove all supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified labeled oligonucleotide in a desired volume of nuclease-free water or TE buffer.
Protocol 2.4.2: High-Performance Liquid Chromatography (HPLC) For applications requiring very high purity, reverse-phase HPLC is the method of choice.[] It separates the labeled oligonucleotide from the unlabeled oligo and free dye based on hydrophobicity. The labeled product will have a longer retention time than the unlabeled starting material.
Section 3: Quantification and Quality Control
After purification, the concentration of the labeled oligonucleotide and the labeling efficiency must be determined using UV-Vis spectrophotometry.
Spectrophotometric Analysis
-
Measure the absorbance of the purified conjugate solution at 260 nm (for the oligonucleotide) and at the absorption maximum (λmax) of the SY-21 dye. (Assume λmax ≈ 550 nm for a Cy3-like dye).
-
Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl).
Correction for Dye Absorbance at 260 nm: The dye will also absorb light at 260 nm, so a correction factor is needed for an accurate oligonucleotide concentration.
-
Correction Factor (CF₂₆₀) = A₂₆₀ of dye / A_max of dye. (This value is dye-specific, often ~0.05-0.3).
Calculation of Labeling Efficiency
| Parameter | Formula | Example Value |
| Oligo Concentration (µM) | [A₂₆₀ - (A_max * CF₂₆₀)] / ε₂₆₀ * 1,000,000 | (ε₂₆₀ = extinction coefficient of oligo) |
| Dye Concentration (µM) | A_max / ε_max * 1,000,000 | (ε_max = extinction coefficient of dye) |
| Labeling Efficiency (%) | (Dye Conc. / Oligo Conc.) * 100 | > 90% is considered good. |
| Dye to Oligo Ratio | Dye Conc. / Oligo Conc. | Should be close to 1.0 for mono-labeling. |
Note: The extinction coefficients (ε) for the specific oligonucleotide sequence and the SY-21 dye are required for these calculations.
Section 4: Applications in Drug Development
Fluorescently labeled oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), are crucial in drug development for tracking delivery, cellular uptake, and intracellular trafficking.[17][18]
Caption: Cellular uptake and mechanism of a fluorescently labeled ASO.
The ability to visualize an oligonucleotide therapeutic allows researchers to:
-
Optimize Delivery Vehicles: Screen different formulations (e.g., lipid nanoparticles) by observing the efficiency of cargo delivery into target cells.
-
Study Pharmacokinetics: Track the biodistribution and clearance of the oligonucleotide drug in vivo.
-
Confirm Mechanism of Action: Use techniques like co-localization studies to confirm that the oligonucleotide reaches its intended intracellular compartment and interacts with its target.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Exploring the Role of Fluorescent Beads in Oligonucleotide Research and Applications - nanomicronspheres [nanomicronspheres.com]
- 4. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 5. Oligo Fluorescent Labeling - Bio-Synthesis, Inc. - [biosyn.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 13. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 17. glenresearch.com [glenresearch.com]
- 18. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Peptide Labeling with SY-21 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) esters are widely utilized for the covalent modification of primary amines in peptides, proteins, and other biomolecules.[1][2][3] This method is highly efficient and specific under optimal conditions, resulting in the formation of a stable amide bond.[1][] SY-21 NHS Ester is a nonfluorescent quencher dye that is frequently employed in the preparation of Fluorescence Resonance Energy Transfer (FRET) probes for studying biological processes.[5] Its broad quenching range makes it an effective acceptor for a variety of fluorescent donors.[5]
This document provides a detailed protocol for the calculation of molar excess and the subsequent labeling of peptides with this compound.
Key Reaction Parameters
The success of peptide labeling with NHS esters is critically dependent on several factors. Optimizing these parameters is essential for achieving the desired degree of labeling (DOL) while maintaining the biological activity of the peptide.
| Parameter | Recommended Conditions | Notes |
| Molar Excess of NHS Ester | 5 to 20-fold | This is a starting range and should be optimized for each specific peptide.[1] More dilute peptide solutions may require a higher molar excess.[1] |
| pH | 7.2 - 8.5 | The reaction is strongly pH-dependent.[1][6] At lower pH, the amine group is protonated and unreactive, while at higher pH, hydrolysis of the NHS ester is a competing reaction.[1][6] The optimal pH is typically between 8.3 and 8.5.[6][7] |
| Buffer Composition | Amine-free buffers (e.g., 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer) | Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the NHS ester and should be avoided.[1][8] |
| Solvent for NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | NHS esters are sensitive to moisture and should be dissolved in a high-quality, anhydrous organic solvent immediately before use.[8] |
| Reaction Temperature | Room temperature or 4°C | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[2][6] |
| Peptide Concentration | 1 - 10 mg/mL | Higher peptide concentrations generally lead to more efficient labeling.[1][6] |
Experimental Protocols
Calculation of Molar Excess for this compound
To determine the required amount of this compound for a labeling reaction, the following formula can be used:
Where:
-
Molar Excess: The desired molar ratio of NHS ester to peptide.
-
Mass of Peptide (mg): The mass of the peptide to be labeled.
-
MW of NHS Ester (Da): The molecular weight of the this compound.
-
MW of Peptide (Da): The molecular weight of the peptide.
Example Calculation:
To label 2 mg of a peptide with a molecular weight of 5000 Da, using a 10-fold molar excess of this compound (assuming a molecular weight of approximately 600 Da):
Peptide Labeling Protocol
This protocol provides a general procedure for labeling a peptide with this compound.
Materials:
-
Peptide to be labeled
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration)
-
Storage buffer (e.g., PBS)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO or DMF. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Labeling Reaction: Add the dissolved this compound solution to the peptide solution. Vortex the mixture gently to ensure thorough mixing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if the label is light-sensitive.
-
Quenching (Optional): To stop the reaction, a quenching solution can be added to react with any excess NHS ester.
-
Purification: Remove unreacted this compound and byproducts by passing the reaction mixture over a gel filtration column equilibrated with a suitable storage buffer.[1] Other purification methods like HPLC can also be used.[9]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the peptide) and the maximum absorbance wavelength of the SY-21 quencher.
Visualizations
Below are diagrams illustrating the chemical reaction and the experimental workflow.
Caption: Chemical reaction of this compound with a peptide's primary amine.
Caption: Experimental workflow for peptide labeling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. IRDye® Peptide Labeling Application Guide [protocols.io]
Optimizing SY-21 NHS Ester Reactions: A Guide to Buffer Conditions and Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
SY-21 NHS ester is a non-fluorescent quencher widely used in the development of fluorescence resonance energy transfer (FRET) probes for various research and diagnostic applications.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines (-NH₂) present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4][5][6] The efficiency and specificity of this labeling reaction are critically dependent on the buffer conditions. This document provides a detailed guide to the optimal buffer conditions for this compound reactions and a comprehensive protocol for its use.
The Critical Role of pH in NHS Ester Reactions
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The pH of the reaction buffer is a crucial parameter that governs the balance between two competing processes: the reactivity of the target amine and the hydrolytic stability of the NHS ester.[7]
-
Amine Reactivity: The reactive species is the unprotonated primary amine. At a pH below the pKa of the amine (typically around 10.5 for the ε-amino group of lysine), the amine is predominantly protonated (-NH₃⁺) and non-nucleophilic, significantly reducing the reaction rate.[7] As the pH increases, the concentration of the reactive, deprotonated amine increases, favoring the conjugation reaction.[7]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of hydrolysis increases significantly at higher pH values.[7][8][9]
Therefore, the optimal pH for an NHS ester reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most NHS ester reactions, this optimal pH range is between 7.2 and 9.0, with a more specific optimal range often cited as 8.3-8.5.[4][5][8][9][10][11]
Recommended Buffer Systems
The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris, should be avoided during the conjugation reaction as they will compete with the target molecule for reaction with the this compound.[4][8][9][11] However, Tris or glycine (B1666218) can be effectively used to quench the reaction.[8][9]
Table 1: Recommended Buffers for this compound Reactions
| Buffer | Recommended Concentration | Optimal pH Range | Notes |
| Sodium Phosphate | 0.1 M | 7.2 - 8.0 | A commonly used buffer that provides good buffering capacity in the desired pH range. |
| Sodium Bicarbonate | 0.1 - 0.2 M | 8.3 - 9.0 | Often cited as optimal for NHS ester reactions, providing a slightly alkaline environment to promote amine reactivity.[4][7][12] |
| Sodium Borate | 50 mM | 8.5 - 9.0 | Another suitable buffer for maintaining a basic pH. |
| HEPES | 0.1 M | 7.2 - 8.0 | A non-amine containing buffer suitable for NHS ester chemistry.[8][9] |
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. The optimal molar ratio of dye to protein may need to be determined empirically for each specific protein.
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: While gently vortexing the protein solution, slowly add the desired molar excess of the this compound stock solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the unreacted SY-21 and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer.
Visualizing the Workflow
Caption: Workflow for labeling a protein with this compound.
Signaling Pathway and Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction mechanism of this compound with a primary amine.
Summary of Key Reaction Parameters
Table 2: Optimal Conditions for this compound Reactions
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine reactivity and NHS ester hydrolysis.[4][8][9] |
| Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate | Amine-free buffers to prevent competition with the target molecule.[4][11] |
| Temperature | 4°C to Room Temperature | Slower reaction at 4°C can provide more control.[4] |
| Incubation Time | 1 - 4 hours (or overnight at 4°C) | Sufficient time for the reaction to proceed to completion.[4] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | For dissolving water-insoluble NHS esters before adding to the aqueous reaction.[4][10] |
| Quenching Agent | 50-100 mM Tris or Glycine | To stop the reaction by consuming unreacted NHS ester. |
Conclusion
The success of labeling biomolecules with this compound is highly dependent on carefully controlled buffer conditions. By maintaining a pH between 7.2 and 8.5, using an amine-free buffer system, and following the outlined protocol, researchers can achieve efficient and specific conjugation of the SY-21 quencher to their target molecules. These guidelines will enable the robust development of FRET-based assays for a wide range of applications in research and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TH [thermofisher.com]
SY-21 NHS Ester: Application Notes and Protocols for Efficient Biomolecule Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SY-21 N-hydroxysuccinimide (NHS) ester is a non-fluorescent acceptor dye, or quencher, instrumental in the development of Fluorescence Resonance Energy Transfer (FRET) probes. With a broad and intense quenching range from 580 nm to 680 nm, it is an ideal FRET partner for a variety of fluorophores, including Alexa Fluor dyes, TAMRA, ROX, and Cy5.[1] The NHS ester functional group is the most widely used reactive moiety for labeling primary amines (-NH2), which are readily available on proteins (N-terminus and lysine (B10760008) residues) and amine-modified oligonucleotides.[2] This reaction forms a stable and covalent amide bond, making SY-21 a reliable tool for creating custom-labeled biomolecules for applications in proteomics, drug discovery, and diagnostics.[2]
The efficiency of this conjugation reaction is critically dependent on several parameters, most notably reaction time and temperature. Optimizing these conditions is essential to maximize the yield of the desired conjugate while minimizing competing side reactions, such as the hydrolysis of the NHS ester.[] This document provides a comprehensive guide to understanding and optimizing the reaction conditions for SY-21 NHS ester conjugation.
Principles of NHS Ester Conjugation Chemistry
The conjugation of an NHS ester to a primary amine is a nucleophilic acyl substitution reaction. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]
The reaction is highly pH-dependent, with optimal rates typically observed in the pH range of 7.2 to 8.5.[] Below this range, the primary amines are protonated and thus less nucleophilic, slowing the reaction. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of reagent available to react with the target biomolecule.[4]
Optimizing Reaction Time and Temperature
The interplay between reaction time and temperature is crucial for achieving high conjugation efficiency. Higher temperatures can accelerate the rate of the desired aminolysis reaction but also disproportionately increase the rate of the competing hydrolysis reaction.[4] Conversely, lower temperatures slow down both reactions, which can be beneficial for sensitive proteins but may require longer incubation times to achieve a satisfactory degree of labeling.[5]
The optimal conditions will always be a balance between maximizing the conjugation yield and maintaining the integrity of the biomolecule. Empirical optimization is often necessary for each specific protein or molecule being labeled.
Data on Reaction Conditions
While specific kinetic data for this compound is not extensively published, the following table summarizes the expected outcomes for a typical protein conjugation based on general principles of NHS ester chemistry. These recommendations are a starting point for optimization.
| Reaction Temperature | Reaction Time | Expected Conjugation Efficiency | Considerations |
| 4°C (on ice) | 1-2 hours | Low to Moderate | Minimizes protein degradation and NHS ester hydrolysis. Suitable for highly sensitive proteins.[6] |
| 4°C (on ice) | Overnight (12-18 hours) | Good to Optimal | Allows the reaction to proceed to completion for less reactive amines while still protecting sensitive proteins.[6] |
| Room Temperature (~25°C) | 30-60 minutes | Moderate | A good starting point for robust proteins. Faster than reacting at 4°C.[][7] |
| Room Temperature (~25°C) | 1-4 hours | Optimal | Generally provides the highest conjugation yield for most standard proteins.[6][8] |
| 37°C | 30 minutes - 1 hour | Moderate to High | Significantly increases the reaction rate, but also dramatically increases the rate of NHS ester hydrolysis.[9] This can lead to lower overall yields if the conjugation is not rapid. Not recommended for most proteins due to the risk of denaturation. |
Diagrams
Caption: Chemical reaction of this compound with a primary amine.
Caption: Experimental workflow for this compound conjugation.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a protein (e.g., an IgG antibody) with this compound. Optimization may be required for specific proteins and desired degrees of labeling.
Materials and Reagents
-
This compound
-
Protein to be labeled (e.g., antibody)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3.[6]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[6]
-
Purification: Gel filtration or desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[7]
Procedure
-
Protein Preparation: a. If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), they must be removed.[6] This can be achieved by dialysis against the Reaction Buffer or by using a desalting column. b. Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[6][10] Higher protein concentrations generally improve labeling efficiency.[11]
-
This compound Solution Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12] b. Immediately before use, prepare a stock solution of the this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. Note: NHS esters are moisture-sensitive and will hydrolyze in the presence of water. It is crucial to use an anhydrous solvent and prepare the solution fresh.
-
Conjugation Reaction: a. Calculate the required volume of the this compound solution to add to the protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point for optimization.[12] b. While gently stirring or vortexing the protein solution, add the calculated volume of the this compound solution dropwise. c. Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] If the SY-21 dye is light-sensitive, protect the reaction from light by wrapping the tube in aluminum foil.
-
Quenching the Reaction (Optional): a. To stop the labeling reaction, a quenching reagent can be added. Add Quenching Buffer to a final concentration of 50-100 mM.[4] b. Incubate for an additional 15-30 minutes at room temperature. This step will react with any unreacted NHS ester.
-
Purification of the Conjugate: a. Separate the labeled protein from unreacted this compound and the N-hydroxysuccinimide byproduct by applying the reaction mixture to a pre-equilibrated gel filtration or desalting column.[7] b. Elute the column with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the SY-21 labeled protein.
-
Characterization and Storage: a. Determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of dye molecules conjugated per protein molecule and can be determined spectrophotometrically. b. Store the purified conjugate under conditions appropriate for the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[7] Adding a preservative like sodium azide (B81097) can prevent microbial growth.[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of NHS Ester: Reagent was exposed to moisture before or during the reaction. | Use anhydrous DMSO/DMF and prepare the NHS ester solution immediately before use. |
| Amine-containing Buffer: Presence of Tris, glycine, or other primary amines in the protein solution. | Dialyze the protein against an amine-free buffer (e.g., PBS or bicarbonate buffer) before labeling.[6] | |
| Suboptimal pH: Reaction pH was too low (<7.2). | Ensure the reaction buffer is at the optimal pH of 8.3-8.5.[8] | |
| Insufficient Molar Excess: The ratio of NHS ester to protein was too low. | Increase the molar excess of the this compound in the reaction.[10] | |
| Inconsistent Results | Variability in Reagent Activity: The NHS ester has degraded due to improper storage. | Store this compound desiccated at -20°C. Use a fresh vial if degradation is suspected. |
| Inaccurate Protein Concentration: The initial protein concentration was not accurately determined. | Accurately measure the protein concentration before calculating the required amount of NHS ester. | |
| Protein Precipitation | High Degree of Labeling: Over-labeling can alter the protein's solubility. | Reduce the molar excess of the NHS ester or decrease the reaction time. |
| Solvent Effects: The concentration of organic solvent (DMSO/DMF) in the final reaction mixture is too high. | Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume. |
References
- 1. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. setabiomedicals.com [setabiomedicals.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. axolabs.com [axolabs.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. biotium.com [biotium.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for SY-21 NHS Ester in Live Cell Imaging FRET Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme activities within the native environment of living cells. This application note details the use of SY-21 NHS ester, a non-fluorescent quencher, as a FRET acceptor for live-cell imaging studies. This compound is an amine-reactive derivative ideal for labeling proteins and peptides. Its broad quenching range (580-680 nm) makes it a versatile partner for a variety of fluorescent donor dyes.[1][2][3]
This document provides a comprehensive guide to utilizing this compound in a FRET-based assay to monitor caspase-3 activity, a key indicator of apoptosis. The protocols and data presented herein will enable researchers to design and execute robust live-cell FRET experiments for drug discovery and fundamental research.
Principle of the Assay
The core of this application is a FRET-based sensor for caspase-3 activity. This sensor consists of a peptide substrate containing the caspase-3 cleavage sequence (DEVD) flanked by a FRET donor dye (e.g., Cy5) and a FRET acceptor, SY-21. The SY-21 moiety is attached via an NHS ester reaction to a primary amine on the peptide.
In the intact peptide, the close proximity of the donor and acceptor allows for efficient FRET, resulting in the quenching of the donor's fluorescence. Upon induction of apoptosis, active caspase-3 cleaves the DEVD sequence, separating the donor and acceptor. This separation disrupts FRET, leading to a significant increase in the donor's fluorescence signal, which can be monitored in real-time using fluorescence microscopy.
Quantitative Data
The selection of an appropriate FRET pair is critical for the success of FRET experiments. The following tables provide the necessary photophysical and FRET parameters for a suggested donor, Cyanine 5 (Cy5), paired with the SY-21 quencher.
Table 1: Photophysical Properties of the FRET Donor (Cy5)
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~666 nm | |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.2 |
Table 2: FRET Parameters for the Cy5-SY-21 Pair
| Parameter | Value | Notes |
| Quenching Range of SY-21 | 580 - 680 nm | Broad quenching spectrum compatible with Cy5 emission.[1][2][3] |
| Förster Distance (R₀) | ~50-60 Å | The Förster distance is the distance at which FRET efficiency is 50%. This is an estimated value based on the spectral properties of Cy5 and the quenching capabilities of SY-21. The exact value can be experimentally determined. |
| Recommended Applications | Protease activity assays, protein-protein interaction studies, conformational change analysis. | The non-fluorescent nature of SY-21 minimizes background signal, making it ideal for assays where an increase in donor fluorescence is the primary readout. |
Experimental Protocols
This section provides detailed protocols for the synthesis of a caspase-3 FRET probe, its delivery into live cells, and subsequent FRET imaging and data analysis.
Protocol 1: Synthesis of a Cy5-DEVD-SY-21 Caspase-3 FRET Probe
This protocol describes the labeling of a custom peptide containing the caspase-3 cleavage sequence (DEVD) and a lysine (B10760008) residue for conjugation with this compound.
Materials:
-
Custom peptide with the sequence: (Cy5)-Gly-Asp-Glu-Val-Asp-Lys(NH2)-Gly (The N-terminus is labeled with Cy5 during peptide synthesis, and the C-terminal lysine has a free amine for SY-21 labeling).
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Peptide Preparation: Dissolve the Cy5-labeled peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled peptide from unreacted this compound using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Confirm the successful labeling and purity of the probe using mass spectrometry and HPLC. Determine the final concentration of the probe using the molar extinction coefficient of Cy5.
-
Storage: Store the purified probe at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Live-Cell Delivery of the Caspase-3 FRET Probe
This protocol outlines a method for delivering the peptide-based FRET probe into live cells using a cell-penetrating peptide (CPP) or other transfection reagents.
Materials:
-
Adherent cells cultured in a glass-bottom imaging dish
-
Cy5-DEVD-SY-21 FRET probe
-
Cell-penetrating peptide (e.g., fR8) or a commercial peptide delivery reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine)
Procedure:
-
Cell Preparation: Seed cells in a glass-bottom imaging dish and allow them to adhere and reach 70-80% confluency.
-
Probe Delivery:
-
Complex Formation: In a sterile tube, mix the Cy5-DEVD-SY-21 probe with the cell-penetrating peptide or delivery reagent in serum-free medium according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature to allow complex formation.
-
Cell Treatment: Replace the cell culture medium with the probe-reagent complex solution.
-
Incubation: Incubate the cells for 4-6 hours at 37°C to allow for probe internalization.
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or complete medium to remove any extracellular probe.
-
Imaging Preparation: Add fresh, pre-warmed complete culture medium to the cells. The cells are now ready for live-cell imaging.
Protocol 3: Live-Cell FRET Imaging of Caspase-3 Activity
This protocol describes the acquisition and analysis of FRET data from live cells using fluorescence microscopy.
Materials:
-
Fluorescence microscope equipped with an environmentally controlled chamber (37°C, 5% CO₂), appropriate filter sets for Cy5 (or the chosen donor), and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Select the appropriate filter set for the donor fluorophore (Cy5).
-
-
Baseline Imaging:
-
Identify cells that have successfully taken up the FRET probe.
-
Acquire baseline fluorescence images of the donor channel before inducing apoptosis. This will represent the "quenched" state.
-
-
Induction of Apoptosis:
-
Carefully add the apoptosis-inducing agent (e.g., Staurosporine at a final concentration of 1 µM) to the cell culture medium in the imaging dish.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse images of the donor fluorescence at regular intervals (e.g., every 5-10 minutes) for several hours.
-
-
Image Analysis:
-
Region of Interest (ROI) Selection: For each time point, select ROIs within individual cells.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of the donor within each ROI for all time points.
-
Background Subtraction: Measure the background fluorescence in a region with no cells and subtract this value from the cellular fluorescence measurements.
-
Data Normalization: To account for variations in probe concentration between cells, normalize the fluorescence intensity at each time point to the initial baseline fluorescence intensity (F/F₀).
-
Plotting Data: Plot the normalized fluorescence intensity as a function of time to visualize the kinetics of caspase-3 activation.
-
Visualizations
Caspase-3 Activation Pathway
The following diagram illustrates the intrinsic and extrinsic pathways leading to the activation of caspase-3, the executioner caspase in apoptosis. The FRET probe is designed to be a direct substrate for activated caspase-3.
Caption: Caspase-3 activation pathways and the principle of the FRET-based sensor.
Experimental Workflow
The following diagram outlines the key steps involved in using the this compound-based FRET probe for live-cell imaging of caspase-3 activity.
Caption: Experimental workflow for live-cell FRET imaging of caspase-3 activity.
References
FRET Pair Recommendations for SY-21 NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics. The selection of an appropriate donor-acceptor FRET pair is critical for the success of these experiments. SY-21 NHS ester is a non-fluorescent acceptor, also known as a dark quencher, which is ideal for FRET applications. Its broad absorption spectrum effectively quenches the fluorescence of a wide range of donor fluorophores, making it a versatile tool for designing FRET-based assays. This document provides detailed recommendations for suitable FRET donor partners for this compound, along with comprehensive protocols for labeling and FRET analysis.
This compound is chemically equivalent to QSY®-21 NHS ester and functions as an efficient non-fluorescent acceptor for FRET. It possesses a broad quenching range from approximately 580 nm to 680 nm.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester reactive group allows for straightforward covalent labeling of primary amines, such as those found on proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides, forming a stable amide bond.[1][2][3]
Recommended FRET Donor Pairs for this compound
The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption. Given the broad absorption of this compound (580-680 nm), several common fluorophores are excellent candidates as FRET donors.
Spectral Data for Recommended Donor Fluorophores
The following table summarizes the key spectral properties of recommended donor fluorophores for creating FRET pairs with this compound.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound (Acceptor) | ~661 | Non-fluorescent |
| Alexa Fluor 568 | 578[4] | 603[4][5] |
| Alexa Fluor 594 | 590[6][7] | 617[7] |
| Texas Red® | 589[8] | 615[8][9][10] |
| ROX | 578[11] | 604[11] |
| TAMRA | 552 - 557 | 578 - 583 |
| Alexa Fluor 633 | 631 - 632 | 647 - 650 |
| Cy5 | 649[12] | 667[12] |
| Alexa Fluor 647 | 650[13][14][15] | 665 - 671 |
Experimental Protocols
Protein Labeling with this compound and a Donor Fluorophore NHS Ester
This protocol describes a general procedure for labeling a protein with two different NHS ester dyes, one being the donor fluorophore and the other the this compound acceptor. The degree of labeling may need to be optimized for each specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Donor fluorophore NHS ester (e.g., Alexa Fluor 594 NHS ester)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
-
Dye Preparation:
-
Prepare a 10 mg/mL stock solution of both the donor fluorophore NHS ester and this compound in anhydrous DMF or DMSO. These solutions should be prepared fresh.
-
-
Labeling Reaction:
-
The molar ratio of dye to protein will need to be optimized. A starting point is a 10 to 20-fold molar excess of each dye to the protein.
-
Add the calculated volume of the donor fluorophore NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add the calculated volume of the this compound stock solution to the reaction mixture while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Purification:
-
Separate the labeled protein from the unreacted free dyes using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the donor fluorophore.
-
The concentration of the protein and the donor dye can be calculated using the Beer-Lambert law (A = εcl). The degree of labeling is the molar ratio of the dye to the protein.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
FRET Analysis Protocol
This protocol provides a general workflow for measuring FRET using a fluorescent plate reader or a spectrofluorometer.
Materials:
-
Dual-labeled protein (Donor and this compound)
-
Donor-only labeled protein (for control)
-
Unlabeled protein (for background)
-
Assay buffer
Procedure:
-
Sample Preparation:
-
Prepare a dilution series of the dual-labeled protein in the assay buffer.
-
Prepare a corresponding dilution series of the donor-only labeled protein at the same concentrations.
-
Include a buffer-only blank and an unlabeled protein control.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the excitation maximum of the donor fluorophore.
-
Measure the fluorescence emission spectrum of all samples.
-
Pay close attention to the emission peak of the donor fluorophore.
-
-
Data Analysis:
-
FRET Efficiency Calculation: FRET efficiency (E) can be calculated by comparing the fluorescence intensity of the donor in the presence (F_DA) and absence (F_D) of the acceptor:
-
E = 1 - (F_DA / F_D)
-
-
To obtain F_D, use the fluorescence intensity of the donor-only labeled protein at the same concentration as the dual-labeled protein.
-
Correct all fluorescence measurements for background fluorescence from the buffer and any autofluorescence from the unlabeled protein.
-
Visualizations
Caption: FRET between a donor (D) and SY-21 acceptor (A).
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. Spectrum [Texas Red] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [Alexa Fluor 568] | AAT Bioquest [aatbio.com]
- 6. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Texas Red - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Spectrum [ROX (carboxy-X-rhodamine)] | AAT Bioquest [aatbio.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 15. nebiogroup.com [nebiogroup.com]
SY-21 NHS Ester Bioconjugation: Application Notes and Protocols for Molecular Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SY-21 NHS ester for the development of molecular probes. SY-21 is a non-fluorescent quencher with a broad absorption spectrum, making it an ideal acceptor for a variety of fluorophores in Förster Resonance Energy Transfer (FRET) based assays. Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient covalent labeling of primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.
Overview of this compound
This compound is a dark quencher that absorbs broadly in the 580-680 nm range, effectively quenching the fluorescence of commonly used fluorophores like Alexa Fluor 568, 594, 633, and 647, as well as TAMRA, ROX, Texas Red, and Cy5.[1][2] The NHS ester group reacts with primary amines at physiological to slightly basic pH to form stable amide bonds.[1][3] This property makes it a versatile tool for creating FRET probes for various applications, including nucleic acid detection and immunoassays.
Key Properties of this compound:
| Property | Value | Reference |
| Quenching Range | 580 - 680 nm | [1][2][4] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][3] |
| Reactivity | Primary amines (-NH2) | [1][3][4] |
| Recommended Reaction pH | 7.0 - 9.0 | [1][3] |
| Solubility | DMSO, DMF | [3] |
| Storage | -20°C, desiccated | [3] |
Bioconjugation Workflow
The general workflow for creating a SY-21 labeled molecular probe involves preparation of the biomolecule, reaction with this compound, and purification of the conjugate.
Experimental Protocols
Protocol for Labeling Proteins (e.g., Antibodies)
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5.[5]
-
Quenching Reagent: 1 M Tris-HCl, pH 7.4 or 1 M glycine
-
Purification column (e.g., gel filtration or spin desalting column)
Procedure:
-
Protein Preparation:
-
If the protein solution contains primary amines (e.g., Tris buffer or glycine), perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use.[5]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution. A molar excess of 10-20 fold of SY-21 to protein is a good starting point for optimization.[5]
-
Add the calculated volume of the SY-21 stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted SY-21 and byproducts using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column appropriate for the molecular weight of the protein.
-
Elute the labeled protein with a suitable storage buffer (e.g., PBS).
-
Quantitative Parameters for Protein Labeling:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of SY-21 | 10 - 20 fold | Optimal ratio should be determined empirically.[5] |
| Reaction pH | 8.0 - 8.5 | Crucial for efficient reaction with primary amines.[5] |
| Reaction Time | 1 - 2 hours | Can be extended if labeling efficiency is low.[5] |
| Reaction Temperature | Room Temperature |
Protocol for Labeling Amine-Modified Oligonucleotides
This protocol is for labeling oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Purification method (e.g., ethanol (B145695) precipitation, HPLC, or desalting column)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
-
This compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Use a molar excess of SY-21 to oligonucleotide, typically ranging from 2 to 10-fold. An 8-fold molar excess is a common starting point for mono-labeling.[6]
-
Add the SY-21 stock solution to the oligonucleotide solution.
-
Incubate for 2-4 hours at room temperature or overnight on ice, protected from light.[6]
-
-
Purification:
-
Purify the labeled oligonucleotide to remove unreacted SY-21.
-
Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate, vortex, and incubate at -20°C for at least 30 minutes. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.
-
HPLC: Reverse-phase HPLC can be used for high-purity applications.
-
Desalting Column: Use a desalting column suitable for oligonucleotides.
-
Quantitative Parameters for Oligonucleotide Labeling:
| Parameter | Recommended Range | Notes |
| Oligonucleotide Concentration | 1 - 10 mg/mL | |
| Molar Excess of SY-21 | 2 - 10 fold | A starting point of 8-fold excess is recommended for mono-labeling.[6] |
| Reaction pH | 8.5 - 9.0 | Higher pH favors the deprotonated amine for reaction. |
| Reaction Time | 2 - 4 hours (RT) or Overnight (on ice) |
Application: FRET-Based Detection of microRNA
SY-21 labeled oligonucleotides are excellent tools for creating FRET-based molecular beacons or hybridization probes for the detection of specific nucleic acid sequences, such as microRNA (miRNA), which are important biomarkers in cancer research.
Principle of FRET-Based miRNA Detection
A common approach involves a single-stranded DNA probe with a fluorophore at one end and SY-21 at the other. In the absence of the target miRNA, the probe is in a random coil or hairpin conformation, bringing the fluorophore and quencher in close proximity, resulting in quenched fluorescence. Upon hybridization to the target miRNA, the probe undergoes a conformational change, separating the fluorophore and SY-21, leading to an increase in fluorescence signal.
Example: Detection of miRNA-21
miRNA-21 is a well-known oncomiR, overexpressed in many cancers. A FRET probe for miRNA-21 can be designed by synthesizing an oligonucleotide complementary to the miRNA-21 sequence, modified with a 5'-amine and a 3'-fluorophore. The 5'-amine can then be labeled with this compound following the protocol described in section 3.2.
Experimental Considerations for FRET Assays:
-
Probe Design: The length and sequence of the oligonucleotide probe are critical for specificity and optimal FRET efficiency. The distance between the fluorophore and quencher in the hybridized state should be maximized.
-
Fluorophore Selection: Choose a fluorophore whose emission spectrum overlaps well with the absorption spectrum of SY-21 (580-680 nm).
-
Assay Conditions: Optimize buffer conditions, temperature, and incubation time for the hybridization reaction.
-
Controls: Include a no-target control to measure background fluorescence and a positive control with a known amount of target miRNA.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS ester due to moisture.- Presence of primary amines in the buffer.- Incorrect pH.- Insufficient molar excess of SY-21. | - Use fresh, anhydrous DMSO/DMF.- Perform buffer exchange to an amine-free buffer.- Ensure the reaction pH is within the optimal range.- Increase the molar excess of SY-21. |
| Precipitation of Protein during Labeling | - High concentration of organic solvent (DMSO/DMF).- Protein is not stable under the reaction conditions. | - Keep the volume of the SY-21 stock solution to a minimum (ideally <10% of the total reaction volume).- Perform the reaction at a lower temperature (e.g., 4°C). |
| High Background Fluorescence in FRET Assay | - Incomplete quenching.- Presence of free fluorophore-labeled probe. | - Redesign the probe to ensure closer proximity of the fluorophore and quencher in the 'off' state.- Ensure complete purification of the dual-labeled probe. |
| Low Signal-to-Noise Ratio in FRET Assay | - Low hybridization efficiency.- Suboptimal FRET pair. | - Optimize hybridization conditions (temperature, buffer).- Ensure the chosen fluorophore has a high quantum yield and good spectral overlap with SY-21. |
By following these protocols and considering the key parameters, researchers can successfully utilize this compound to develop robust and sensitive molecular probes for a wide range of applications in life sciences and drug development.
References
Application Note: Purification and Characterization of SY-21 NHS Ester Labeled Proteins
Audience: Researchers, scientists, and drug development professionals engaged in protein interaction studies, particularly those utilizing Fluorescence Resonance Energy Transfer (FRET).
Introduction
SY-21 NHS Ester is a non-fluorescent acceptor dye, or "dark quencher," widely used for the preparation of FRET probes for peptides, proteins, and oligonucleotides.[1][2] Its broad and intense quenching range, from 580 nm to 680 nm, makes it an effective FRET partner for a variety of common fluorophores, including Alexa Fluor 568, Cy5, and Texas Red.[1][3][4] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common amine-reactive moieties used for covalently attaching labels to biomolecules.[1][5][6] It reacts with primary amines, such as the N-terminus of a polypeptide or the side chain of lysine (B10760008) residues, to form a stable and covalent amide bond.[3][5]
The labeling reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[5][7][8] Below this range, the amine group is protonated and less reactive, while at higher pH levels, hydrolysis of the NHS ester becomes a significant competing reaction that reduces labeling efficiency.[5][7] Following the conjugation reaction, the resulting mixture contains the desired labeled protein, unreacted or hydrolyzed SY-21 dye, and potentially unlabeled or aggregated protein. A robust purification step is critical to remove these impurities, as their presence can interfere with downstream applications and lead to inaccurate experimental results.[5][9]
This document provides detailed protocols for the labeling of proteins with this compound and the subsequent purification and characterization of the conjugate.
Chemical Reaction and Principles
The core of the labeling process is the reaction between the primary amine on the protein and the succinimidyl ester group of the SY-21 dye. This reaction results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: NHS ester reaction with a primary amine on a protein.
Experimental Workflow Overview
The overall process involves preparing the protein and dye, performing the labeling reaction, purifying the resulting conjugate to remove contaminants, and finally, characterizing the product to determine the concentration and degree of labeling.
Caption: General workflow for protein labeling and purification.
Quantitative Parameters for Labeling
Successful protein labeling requires careful control of several reaction parameters. The table below summarizes key quantitative data and optimal conditions for labeling with NHS esters.
| Parameter | Recommended Value | Notes |
| Protein Purity | >90% | Impurities containing primary amines (e.g., Tris buffer, BSA) will compete with the target protein for the dye.[6][10] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[7][10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris).[7][8] |
| Reaction pH | 8.3 - 8.5 | Critical for efficient labeling. Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.[5][7][8] |
| Molar Excess of Dye | 5x - 20x | The optimal ratio depends on the protein and desired Degree of Labeling (DOL). Start with a 10x molar excess.[11] |
| Reaction Time | 1 - 4 hours at Room Temp or Overnight at 4°C | Longer incubation may be needed for less reactive proteins. Protect from light.[7][11] |
| Quenching (Optional) | 1 M Tris-HCl, pH 8.0 | Can be added to stop the reaction by consuming excess NHS ester. |
Detailed Experimental Protocols
5.1. Materials and Reagents
-
Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[7]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Purification column: Size-Exclusion Chromatography (e.g., Sephadex G-25, PD-10 desalting columns).[6]
-
Dialysis tubing or cassette with appropriate Molecular Weight Cut-Off (MWCO).
5.2. Protocol 1: this compound Labeling
-
Prepare the Protein Solution:
-
Exchange the protein into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using a desalting column or dialysis.
-
Adjust the protein concentration to 2-5 mg/mL. The solution must be free of any preservatives or carrier proteins like BSA.[6]
-
-
Prepare the SY-21 Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Just before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL.[6] Vortex briefly to ensure it is fully dissolved. Aqueous solutions of NHS esters are not stable and should be used immediately.[7]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the SY-21 stock solution to achieve the desired molar excess. A 10-fold molar excess is a good starting point.
-
While gently stirring, add the calculated volume of SY-21 stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can proceed overnight at 4°C.[7]
-
5.3. Protocol 2: Purification via Size-Exclusion Chromatography (SEC)
This is the most common and effective method for separating the labeled protein from smaller molecules like free dye and the NHS byproduct.[5][7][11]
-
Equilibrate the Column: Equilibrate a gel filtration column (e.g., a PD-10 desalting column) with an appropriate buffer (e.g., 1X PBS, pH 7.4) according to the manufacturer's instructions.
-
Load the Sample: Immediately after the labeling reaction, apply the entire reaction mixture to the top of the equilibrated column.[10]
-
Elute the Conjugate:
-
Allow the sample to enter the column bed completely.
-
Add the elution buffer (e.g., PBS) and begin collecting fractions.
-
The labeled protein is larger and will elute first. The smaller, unreacted SY-21 dye and NHS byproduct will be retained longer and elute in later fractions.
-
Visually inspect the fractions. The protein-containing fractions are typically colorless (as SY-21 is a quencher), while the free dye fractions may have a distinct color.
-
-
Pool and Concentrate: Pool the fractions containing the purified, labeled protein. If necessary, concentrate the protein using a centrifugal filter device.
5.4. Protocol 3: Purification via Dialysis
Dialysis is a suitable alternative for larger sample volumes, though it is generally slower than SEC.[5]
-
Prepare for Dialysis:
-
Transfer the labeling reaction mixture into a dialysis cassette or tubing with an MWCO that is significantly smaller than the protein's molecular weight (e.g., 10 kDa MWCO for a 50 kDa protein).
-
-
Perform Dialysis:
-
Place the sealed cassette in a large beaker containing at least 500 times the sample volume of cold (4°C) dialysis buffer (e.g., PBS).[9]
-
Stir the buffer gently at 4°C.
-
Perform at least two buffer changes over 4-10 hours each to ensure complete removal of the free dye.[9] An overnight dialysis step is also effective.[5]
-
-
Recover the Sample: Carefully remove the purified protein conjugate from the dialysis cassette.
Characterization of the Labeled Protein
After purification, it is essential to determine the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
-
Measure Protein Concentration:
-
The protein concentration can be determined by measuring the absorbance at 280 nm (A280).
-
A correction factor is needed to account for the quencher's absorbance at 280 nm.
-
Corrected Protein Concentration (M) = [A280 – (A_max_ of dye × CF280)] / ε_protein_
-
A_max_ of dye: Absorbance of the dye at its maximum absorption wavelength (~661 nm for SY-21).
-
CF280: Correction factor (A280 / A_max_ for the free dye).
-
ε_protein_: Molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Degree of Labeling (DOL):
An optimal DOL for FRET applications is typically between 1 and 3. Higher DOL values can sometimes lead to protein aggregation or altered function.
Application in FRET-Based Assays
SY-21 labeled proteins are primarily used as acceptors (quenchers) in FRET assays to study protein-protein interactions, conformational changes, or enzymatic activity. In a typical assay, a donor fluorophore is attached to one interacting partner, and the SY-21 quencher is attached to the other. When the two partners interact, the donor and acceptor are brought into close proximity (<10 nm), allowing energy transfer from the excited donor to the SY-21 quencher. This results in a decrease, or "quenching," of the donor's fluorescence, which can be measured to quantify the interaction.
Caption: Principle of FRET using a donor and SY-21 quencher.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. lumiprobe.com [lumiprobe.com]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols for the Removal of Unconjugated SY-21 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are highly efficient reagents for the covalent labeling of primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The SY-21 NHS ester is a non-fluorescent quencher dye that is commonly used in the development of FRET-based assays and probes.[1][2][3] The reaction between the this compound and a primary amine results in the formation of a stable amide bond, typically conducted at a pH of 7.0-9.0.[4]
Following the conjugation reaction, the reaction mixture will contain the desired biomolecule-dye conjugate, as well as unconjugated (free) this compound and its hydrolysis byproducts. The presence of these impurities can interfere with downstream applications by causing high background signals and inaccurate quantification. Therefore, a critical step in the workflow is the efficient removal of the unconjugated dye. This document provides detailed protocols for three common methods for this purification step: Size Exclusion Chromatography (SEC), Dialysis, and Spin Column Chromatography.
Comparison of Purification Methods
The selection of an appropriate purification method depends on factors such as the scale of the conjugation reaction, the required purity of the final product, the time constraints of the experiment, and the properties of the biomolecule. The following table summarizes the key quantitative parameters for each of the described methods.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Spin Column Chromatography |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane based on a concentration gradient. | Centrifugal filtration through a size-exclusion resin. |
| Typical Protein/Antibody Recovery | 80-95% | >95% | >90% |
| Efficiency of Unconjugated Dye Removal | >95% | >99.9% | >95% |
| Typical Processing Time | 30 minutes - 2 hours | 4 hours - overnight | < 15 minutes |
| Sample Volume Range | 100 µL - 5 mL (column dependent) | 10 µL - 70 mL (cassette dependent) | 30 µL - 2 mL (column dependent) |
| Recommended Protein Concentration | 0.5 - 10 mg/mL | 0.1 - 20 mg/mL | 0.1 - 5 mg/mL |
| Key Advantages | Good resolution, relatively fast, scalable. | High purity, gentle on samples, suitable for a wide range of volumes. | Very fast, easy to use, ideal for small sample volumes. |
| Key Disadvantages | Potential for sample dilution, requires chromatography equipment. | Time-consuming, potential for sample dilution. | Limited to smaller sample volumes, potential for lower resolution. |
Experimental Workflows and Signaling Pathways
The following diagram illustrates the general workflow for the conjugation of a biomolecule with this compound and the subsequent purification to remove the unconjugated dye.
Caption: Workflow for biomolecule conjugation and purification.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, such as the conjugated protein, elute first, while smaller molecules, like the unconjugated this compound, are retained in the pores and elute later.
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent)
-
Chromatography system (e.g., FPLC or gravity flow setup)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Fraction collector or collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of purification buffer. Ensure a stable baseline if using a chromatography system with a UV detector.
-
Sample Loading: Carefully load the conjugation reaction mixture onto the top of the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.
-
Elution: Begin the elution with the purification buffer at the recommended flow rate for your column.
-
Fraction Collection: Collect fractions as the eluate exits the column. The conjugated protein will typically elute in the void volume (the first major peak), while the unconjugated dye will elute later in a separate peak.
-
Analysis: Analyze the collected fractions using UV-Vis spectrophotometry to determine the protein concentration (at 280 nm) and the presence of the conjugate. Pool the fractions containing the purified conjugate.
Protocol 2: Purification by Dialysis
Dialysis is a process where the selective diffusion of molecules across a semi-permeable membrane is used to separate molecules based on size. The conjugation reaction mixture is placed in a dialysis cassette or tubing with a specific molecular weight cut-off (MWCO) that retains the large protein conjugate while allowing the small, unconjugated dye to diffuse out into a larger volume of buffer.
Materials:
-
Dialysis cassette or tubing with an appropriate MWCO (e.g., 10 kDa for most antibodies)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Membrane Preparation: If using dialysis tubing, cut to the desired length and hydrate (B1144303) according to the manufacturer's instructions. For dialysis cassettes, briefly rinse with distilled water.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis cassette or tubing, ensuring to leave some headspace for potential volume changes.
-
Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (typically 100-500 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C or room temperature.
-
Buffer Exchange: For efficient removal of the unconjugated dye, perform at least two to three buffer changes. A typical schedule is to dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer again, and then dialyze overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis device from the buffer and transfer the purified conjugate to a clean tube.
Protocol 3: Purification by Spin Column Chromatography
Spin columns offer a rapid method for purifying small amounts of conjugated proteins. The principle is similar to SEC, but centrifugation is used to pass the sample through the resin bed.
Materials:
-
Spin column with a size-exclusion resin (e.g., G-25) suitable for the size of the biomolecule.
-
Microcentrifuge.
-
Collection tubes.
-
Purification buffer (e.g., PBS, pH 7.4).
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Column Equilibration: Equilibrate the column by adding the purification buffer and centrifuging. Repeat this step 2-3 times to ensure the resin is fully equilibrated.
-
Sample Loading: Carefully apply the conjugation reaction mixture to the center of the packed resin bed.
-
Elution: Place the spin column into a clean collection tube and centrifuge according to the manufacturer's recommended speed and time. The purified conjugate will be in the eluate, while the unconjugated dye remains in the resin.
-
Sample Recovery: The purified conjugate is now in the collection tube and is ready for downstream applications.
Logical Relationships in Purification Method Selection
The choice of purification method is a critical decision in the experimental workflow. The following diagram illustrates the logical considerations for selecting the most appropriate technique.
Caption: Decision tree for purification method selection.
References
Application Notes and Protocols for Developing Protease Activity Assays Using SY-21 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for drug discovery and diagnostics. The development of robust and sensitive assays to measure protease activity is therefore of paramount importance. This document provides detailed application notes and protocols for the use of SY-21 NHS ester, a non-fluorescent quencher, in the development of Fluorescence Resonance Energy Transfer (FRET)-based protease activity assays.
This compound is an effective dark quencher with a broad absorption spectrum ranging from 580 nm to 680 nm.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent labeling of primary amines (-NH2) on peptides and proteins, forming a stable amide bond.[2] This property makes it an ideal component for constructing FRET-based protease substrates, where it can be paired with a suitable long-wavelength fluorophore. In an intact peptide substrate, the close proximity of the fluorophore to the SY-21 quencher results in efficient quenching of the fluorescent signal. Upon cleavage of the peptide by a target protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the protease activity.[3]
This document will guide researchers through the principles of FRET-based protease assays, the selection of an appropriate fluorophore to pair with SY-21, a detailed protocol for the synthesis and purification of a FRET peptide substrate, and a comprehensive protocol for conducting the protease activity assay and subsequent data analysis.
Principle of the FRET-Based Protease Assay
The core of this assay is a custom-synthesized peptide that contains a specific cleavage sequence for the protease of interest. This peptide is dually labeled with a fluorophore (the FRET donor) and SY-21 (the FRET acceptor/quencher).
The mechanism is as follows:
-
Intact Substrate (Low Fluorescence): In the uncleaved peptide, the fluorophore and the SY-21 quencher are held in close proximity. When the fluorophore is excited by an external light source, its emission energy is non-radiatively transferred to the nearby SY-21 molecule and dissipated as heat, resulting in minimal to no detectable fluorescence.
-
Protease Cleavage (High Fluorescence): The target protease recognizes and cleaves its specific amino acid sequence within the peptide.
-
Signal Generation: This cleavage event separates the fluorophore from the SY-21 quencher. Freed from the quenching effect, the fluorophore can now emit its characteristic fluorescence upon excitation.
-
Activity Measurement: The increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage by the protease. This allows for the quantitative determination of enzyme kinetics and the screening of potential inhibitors.
Materials and Reagents
Key Components
| Component | Description | Recommended Supplier(s) |
| This compound | A non-fluorescent quencher that reacts with primary amines. | BroadPharm, Vector Labs |
| Fluorophore NHS ester | A fluorescent dye with an NHS ester group for labeling amines. The chosen fluorophore should have an emission spectrum that overlaps with the absorption spectrum of SY-21 (580-680 nm). Suitable candidates include Alexa Fluor™ 647 NHS Ester or Cy5™ NHS Ester. | Thermo Fisher Scientific, MedchemExpress |
| Custom Peptide | A high-purity (>95%) synthetic peptide containing the specific cleavage sequence for the target protease. The peptide should have a primary amine at one terminus (for fluorophore labeling) and a lysine (B10760008) residue with a free epsilon-amine group within the sequence (for SY-21 labeling), or vice versa. | Various custom peptide synthesis service providers. |
| Target Protease | Purified, active enzyme of interest. | R&D Systems, Sigma-Aldrich, or in-house purification. |
| Reaction Buffer | A buffer system that is optimal for the activity of the target protease and does not interfere with the fluorescence assay. Avoid buffers containing primary amines (e.g., Tris) if the labeling reaction is performed in the same buffer. | Sigma-Aldrich, Thermo Fisher Scientific |
| Organic Solvents | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the NHS esters. | Sigma-Aldrich |
| Purification System | High-Performance Liquid Chromatography (HPLC) system for purifying the dual-labeled FRET peptide substrate. | Waters, Agilent, Shimadzu |
Recommended FRET Pair for SY-21
| Fluorophore (Donor) | Excitation (nm) | Emission (nm) | Quencher (Acceptor) | Quenching Range (nm) |
| Alexa Fluor™ 647 | ~650 | ~665 | SY-21 | 580 - 680 |
| Cy5™ | ~649 | ~670 | SY-21 | 580 - 680 |
Experimental Protocols
Protocol 1: Synthesis and Purification of the FRET Peptide Substrate
This protocol describes a general method for the dual labeling of a custom peptide with a fluorophore and this compound. The order of labeling may need to be optimized depending on the specific peptide sequence and dye properties. Here, we describe the labeling of the N-terminus with the fluorophore and an internal lysine residue with SY-21.
1. Peptide Design and Synthesis:
-
Design a peptide sequence that is a known substrate for the target protease.
-
Incorporate a unique lysine (K) residue at a position that will not interfere with protease recognition, to be used for SY-21 conjugation.
-
Ensure the N-terminus has a free primary amine for fluorophore conjugation.
-
Have the peptide synthesized at high purity (>95%).
2. Preparation of Reagents:
-
Dissolve the custom peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare fresh stock solutions of the fluorophore NHS ester and this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
3. Labeling Reaction (Two-step):
- Step 1: Fluorophore Labeling:
- Add a 1.2 to 1.5-fold molar excess of the fluorophore NHS ester solution to the peptide solution.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Monitor the reaction progress by HPLC.
- Purify the mono-labeled (fluorophore-peptide) product by reverse-phase HPLC. Lyophilize the purified product.
- Step 2: SY-21 Labeling:
- Dissolve the purified fluorophore-peptide in 0.1 M sodium bicarbonate buffer, pH 8.3.
- Add a 1.5 to 2-fold molar excess of the this compound solution.
- Incubate for 2-4 hours at room temperature, protected from light.
- Monitor the reaction by HPLC.
4. Purification of the Dual-Labeled FRET Substrate:
-
Purify the final dual-labeled FRET peptide from the reaction mixture using reverse-phase HPLC.
-
Collect the fractions containing the desired product, confirming its identity by mass spectrometry.
-
Lyophilize the purified FRET substrate and store it at -20°C or -80°C, protected from light.
5. Determination of Substrate Concentration:
-
Accurately determine the concentration of the purified FRET substrate using the absorbance of the fluorophore and its known extinction coefficient.
Protocol 2: Protease Activity Assay
This protocol provides a general procedure for measuring protease activity in a 96-well plate format, suitable for high-throughput screening.
1. Preparation of Reagents:
-
Prepare the assay buffer optimal for your protease of interest.
-
Prepare a stock solution of the purified FRET substrate in DMSO or an appropriate aqueous buffer.
-
Prepare a dilution series of the target protease in the assay buffer.
-
If screening for inhibitors, prepare solutions of the test compounds.
2. Assay Setup:
-
Add 50 µL of the assay buffer to each well of a black, flat-bottom 96-well plate.
-
For inhibitor screening, add 10 µL of the compound solution (or vehicle control) to the appropriate wells.
-
Add 20 µL of the protease dilution to each well to initiate a pre-incubation with the inhibitors (if applicable). For a standard activity assay, add the protease solution.
-
Mix gently and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the protease.
3. Initiating the Reaction:
-
Add 20 µL of the FRET substrate solution to each well to start the enzymatic reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements. A good starting point is 1-10 µM.
-
The final volume in each well should be 100 µL.
4. Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 650/670 nm for Alexa Fluor 647).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
5. Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
The initial velocity (V₀) of the reaction is the initial linear slope of this curve.
-
Protease activity is proportional to V₀.
-
For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
Quantitative Data and Enzyme Kinetics
To obtain key kinetic parameters for the protease, a substrate titration experiment should be performed.
1. Experimental Setup:
-
Set up the assay as described in Protocol 2, but instead of varying the enzyme concentration, use a fixed, low concentration of the protease and a range of substrate concentrations (e.g., 0.1x to 10x the estimated Km).
2. Data Analysis:
-
Determine the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km. V₀ = (Vmax * [S]) / (Km + [S])
3. Calculation of Catalytic Efficiency:
-
The turnover number (kcat) can be calculated if the enzyme concentration [E] is known: kcat = Vmax / [E]
-
The catalytic efficiency of the protease for the substrate is then determined by the ratio kcat/Km.
| Parameter | Description | How to Determine |
| V₀ (Initial Velocity) | The initial rate of the enzymatic reaction. | Slope of the linear portion of the RFU vs. time plot. |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. | Determined from the Michaelis-Menten plot (V₀ vs. [S]). |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined from the Michaelis-Menten plot. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | kcat = Vmax / [Enzyme] |
| kcat/Km | The catalytic efficiency of the enzyme. | Ratio of kcat to Km. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Incomplete quenching of the FRET substrate. Impure substrate. Autofluorescence of compounds or buffer components. | Re-purify the FRET substrate. Check the purity by HPLC and mass spectrometry. Run a blank with all components except the enzyme. Test different assay buffers. |
| Low or no signal | Inactive enzyme. Incorrect assay conditions (pH, temperature). Substrate is not cleaved by the enzyme. Incorrect excitation/emission wavelengths. | Verify enzyme activity with a known substrate. Optimize assay conditions. Confirm the peptide sequence is a substrate for the protease. Check the plate reader settings. |
| Non-linear reaction progress curves | Substrate depletion. Product inhibition. Enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Dilute the enzyme immediately before use. |
| Precipitation of compounds | Low solubility of test compounds in the assay buffer. | Add a small percentage of DMSO to the final reaction mixture (ensure it does not inhibit the enzyme). |
Conclusion
This compound is a versatile and effective tool for the development of sensitive and continuous F-based protease activity assays. When paired with a suitable long-wavelength fluorophore, it enables the creation of custom substrates for a wide variety of proteases. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design, synthesize, and utilize these powerful tools in basic research and drug discovery. The ability to quantitatively measure enzyme kinetics provides a robust platform for characterizing proteases and screening for novel therapeutic agents.
References
Application of SY-21 NHS Ester in Nucleic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
SY-21 NHS ester is a non-fluorescent acceptor dye, equivalent to QSY®-21 succinimidyl ester, that serves as an effective quencher in Förster Resonance Energy Transfer (FRET) applications.[1][2][3][4] Its primary role in nucleic acid detection is as a dark quencher in the design of fluorogenic probes, such as TaqMan® probes and Molecular Beacons.[5][6][7] this compound possesses a broad absorption spectrum, making it a versatile quencher for a variety of fluorophores that emit in the orange to far-red region of the spectrum.[3][8][9] The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent conjugation to primary amine groups, which can be incorporated into synthetic oligonucleotides.[2][10] This stable amide linkage ensures the quencher is reliably positioned within the nucleic acid probe.[11]
Principle of Nucleic Acid Detection using this compound-Labeled Probes
The application of this compound in nucleic acid detection is primarily based on the principle of FRET.[12] A nucleic acid probe, typically a single-stranded oligonucleotide, is dually labeled with a fluorophore (reporter dye) at one end and SY-21 (quencher) at the other. In the intact probe, the close proximity of the fluorophore and the SY-21 quencher results in the quenching of the fluorophore's emission via FRET.[5][13]
In the absence of the target nucleic acid sequence, the probe maintains a conformation where the fluorophore and quencher are in close proximity, leading to a low fluorescence signal.
Upon hybridization of the probe to its complementary target sequence, a conformational change occurs that separates the fluorophore from the SY-21 quencher. This separation disrupts FRET, leading to an increase in fluorescence emission from the reporter dye.[5] In the case of hydrolysis probes (e.g., TaqMan® probes), the 5' to 3' exonuclease activity of DNA polymerase during PCR cleaves the probe, permanently separating the fluorophore from the quencher and resulting in a cumulative increase in fluorescence proportional to the amount of amplified product.[5][14]
Advantages of this compound in Nucleic Acid Detection
-
Broad Quenching Range: SY-21 has a wide and intense quenching range from 580 nm to 680 nm, making it compatible with a variety of popular fluorophores.[3][8][9]
-
Non-Fluorescent Nature: As a dark quencher, SY-21 does not emit its own fluorescence, which eliminates the background signal often associated with fluorescent quenchers and improves the signal-to-noise ratio of the assay.[1][15][16]
-
Stable Conjugation: The NHS ester chemistry forms a stable, covalent amide bond with amine-modified oligonucleotides, ensuring the integrity of the probe during synthesis, purification, and application.[10][11]
-
Versatility: SY-21 labeled probes can be employed in various nucleic acid detection platforms, including real-time quantitative PCR (qPCR), in situ hybridization, and other molecular diagnostic assays.[1][6][15]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 815.34 g/mol | [3] |
| Quenching Range | 580 - 680 nm | [3][8][9] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3][8][9] |
| Reacts With | Primary amines | [2][8][10] |
| Solubility | DMSO, DMF | [3] |
Table 2: Compatible Fluorophores for SY-21 Quencher
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reference(s) |
| Fluorescein | ~494 | ~521 | [8][9] |
| Alexa Fluor® 568 | ~578 | ~603 | [8][9] |
| TAMRA | ~555 | ~580 | [8][9] |
| ROX | ~575 | ~602 | [8][9] |
| Texas Red | ~589 | ~615 | [8][9] |
| Cy5 | ~649 | ~670 | [3][8][9] |
| Alexa Fluor® 647 | ~650 | ~668 | [3][8][9] |
Table 3: Quenching Efficiency of a QSY-21 Labeled Peptide with Alexa Fluor 647
| Condition | Quenching Efficiency | Reference(s) |
| In milliQ water (37°C) | 92-99% | [15] |
| In DMEM with 10% FBS (37°C) | 92-99% | [15] |
| In 100% heat-inactivated FBS (37°C) | 92-99% | [15] |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound
This protocol provides a general procedure for the covalent attachment of this compound to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][10]
-
Size-exclusion chromatography columns (e.g., Glen Gel-Pak™) or HPLC for purification[17][18]
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[10]
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10] The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvents and prepare the solution fresh.[2][10]
-
Labeling Reaction:
-
Purification of the Labeled Oligonucleotide:
-
Purify the SY-21 labeled oligonucleotide from unreacted dye and byproducts using size-exclusion chromatography or reverse-phase HPLC.[17][18]
-
Monitor the elution of the labeled oligonucleotide by UV-Vis spectrophotometry at 260 nm (for the oligonucleotide) and at the absorbance maximum of SY-21 (~661 nm).
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency of the purified conjugate using UV-Vis spectrophotometry.
-
Store the purified SY-21 labeled oligonucleotide at -20°C, protected from light.
-
Protocol 2: Nucleic Acid Detection using a SY-21 Labeled TaqMan® Probe in qPCR
This protocol outlines the use of a dually labeled probe with a 5' fluorophore and a 3' SY-21 quencher in a real-time PCR assay.
Materials:
-
SY-21 labeled TaqMan® probe (designed to be complementary to the target sequence)
-
Forward and reverse primers for the target sequence
-
DNA template
-
qPCR master mix (containing DNA polymerase with 5'-3' exonuclease activity, dNTPs, and reaction buffer)
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
On ice, prepare the qPCR reaction mixture according to the master mix manufacturer's instructions. A typical reaction includes:
-
qPCR master mix (2X)
-
Forward primer (final concentration 100-900 nM)
-
Reverse primer (final concentration 100-900 nM)
-
SY-21 labeled TaqMan® probe (final concentration 100-250 nM)
-
DNA template
-
Nuclease-free water to the final volume
-
-
-
Real-Time PCR Cycling:
-
Set up the real-time PCR instrument with the appropriate cycling conditions. A typical protocol includes:
-
Initial denaturation (e.g., 95°C for 2-10 minutes)
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
-
Set the instrument to collect fluorescence data at the end of each annealing/extension step.
-
-
Data Analysis:
-
Analyze the amplification plot (fluorescence vs. cycle number) to determine the cycle threshold (Ct) value for each sample. The Ct value is inversely proportional to the initial amount of target nucleic acid.
-
Mandatory Visualizations
Caption: Workflow for labeling an amine-modified oligonucleotide with this compound.
Caption: Principle of FRET-based nucleic acid detection using a SY-21 labeled probe.
Caption: Signaling pathway of a SY-21 labeled TaqMan® probe during qPCR.
References
- 1. Design rules for Molecular Beacons [biosyn.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. US9994823B2 - Purification of cell mixtures using molecular beacons targeting cell specific RNA - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biotium.com [biotium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. Ac-rkkrrorrrGK(QSY21)DEVDAPC(Alexa Fluor 647)-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ymc.co.jp [ymc.co.jp]
- 18. Purification of Labeled Oligonucleotides by Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Labeling Efficiency for SY-21 NHS Ester
Introduction
SY-21 NHS ester is a non-fluorescent acceptor dye commonly utilized in the preparation of Fluorescence Resonance Energy Transfer (FRET) probes for peptides, antibodies, and oligonucleotides.[1][2] As an equivalent to QSY®-21 succinimidyl ester, it exhibits a broad and intense quenching range from 580 nm to 680 nm.[1][3] The N-Hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific labeling of biomolecules by forming a stable, covalent amide bond with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[2][3][4][5] The efficiency of this labeling reaction, often expressed as the Degree of Labeling (DOL), is a critical parameter for ensuring the quality, consistency, and performance of the resulting bioconjugate. A precise DOL is essential for applications ranging from immunoassays to in-vivo imaging.
This application note provides a detailed protocol for labeling a protein with this compound and subsequently determining the labeling efficiency using spectrophotometric methods.
Chemical and Physical Properties of this compound
A summary of the key physical and spectral properties of this compound is provided in the table below. These values are essential for the accurate calculation of the Degree of Labeling.
| Property | Value | Reference |
| Molecular Weight | 815.34 g/mol | [3][6] |
| Maximum Absorbance (λmax) | ~661 nm | [3][4][5][7][8] |
| Molar Extinction Coefficient (ε_dye) | 90,000 M⁻¹cm⁻¹ (at 661 nm) | [3][6][7][9] |
| Reactivity | Primary Amines | [2][3] |
| Solubility | Anhydrous DMSO, DMF | [2][3][6] |
| Correction Factor (CF₂₈₀) | 0.32 (A₂₈₀ / A₆₆₁) | [10] |
Signaling Pathway and Reaction Mechanism
The fundamental reaction involves the nucleophilic acyl substitution of the NHS ester by a primary amine on the target biomolecule. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4] This reaction is highly efficient and specific within an optimal pH range of 7.2 to 8.5. It is crucial to use buffers that do not contain primary amines (e.g., Tris or glycine), as they will compete with the target molecule for reaction with the NHS ester.[5]
Experimental Protocols
This section outlines the necessary steps for labeling a protein with this compound and determining the DOL. The protocol is generalized for a typical IgG antibody but can be adapted for other proteins.
Materials and Reagents
-
Protein (e.g., IgG antibody, >2 mg/mL in an amine-free buffer)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)
-
UV-Vis Spectrophotometer
Protocol Workflow
The overall experimental workflow consists of four main stages: Reagent Preparation, Labeling Reaction, Purification, and Spectrophotometric Analysis.
Step 1: Reagent Preparation
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS or bicarbonate buffer). The concentration should ideally be 2-10 mg/mL for efficient labeling.[8] If necessary, exchange the buffer using dialysis or a desalting column.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex to ensure complete dissolution. Aqueous solutions of NHS esters are not stable and should be used promptly.[8]
Step 2: Labeling Reaction
-
Calculate Molar Excess: The optimal molar ratio of NHS ester to protein is empirical and should be optimized for each specific protein and application. A higher molar excess is generally required for more dilute protein solutions. The table below provides a starting point for optimization.
| Protein Concentration | Recommended Molar Excess (Dye:Protein) |
| > 5 mg/mL | 5-10 fold |
| 1-5 mg/mL | 10-20 fold |
| < 1 mg/mL | 20-50 fold |
-
Perform Labeling: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended.[5]
Step 3: Purification of the Conjugate
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes. This step is optional if the conjugate is immediately purified.
-
Remove Free Dye: It is critical to remove all unreacted this compound for accurate DOL determination.[6] Pass the reaction mixture through a gel filtration column (e.g., G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect Fractions: Collect the colored fractions corresponding to the high molecular weight conjugate, which will elute first. The smaller, unreacted dye molecules will be retained on the column and elute later.
Step 4: Determination of Labeling Efficiency (DOL)
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of SY-21, which is ~661 nm (A₆₆₁). Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the instrument (typically < 2.0).[6]
-
Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule.[6] Use the following equations:
a. Molar Concentration of the Dye:
[Dye] (M) = A₆₆₁ / (ε_dye * path length) Where ε_dye = 90,000 M⁻¹cm⁻¹ and path length is typically 1 cm.
b. Corrected Absorbance of the Protein at 280 nm:
A₂₈₀_corrected = A₂₈₀ - (A₆₆₁ * CF₂₈₀) Where CF₂₈₀ for SY-21 is 0.32.
c. Molar Concentration of the Protein:
[Protein] (M) = A₂₈₀_corrected / (ε_protein * path length) Where ε_protein for a typical IgG is ~210,000 M⁻¹cm⁻¹.
d. Degree of Labeling (DOL):
DOL = [Dye] / [Protein]
Data Presentation
The results from different labeling reactions should be summarized for easy comparison to determine the optimal molar excess.
| Molar Excess (Input) | A₂₈₀ (Measured) | A₆₆₁ (Measured) | [Protein] (M) | [Dye] (M) | DOL (Calculated) |
| 5x | Value | Value | Value | Value | Value |
| 10x | Value | Value | Value | Value | Value |
| 20x | Value | Value | Value | Value | Value |
Conclusion
This application note provides a comprehensive protocol for the successful labeling of proteins with this compound and the accurate determination of the labeling efficiency. The degree of labeling is a crucial parameter that influences the functionality of the final conjugate. By carefully controlling the reaction conditions, particularly the molar excess of the dye, and performing accurate spectrophotometric measurements post-purification, researchers can produce well-characterized conjugates for a wide range of applications in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. QSY™ 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 4. Invitrogen QSY 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 7. QXY21 NHS ester [equivalent to Qthis compound] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. QXY21 [equivalent to QSY-21] | AAT Bioquest [aatbio.com]
- 10. Extinction Coefficient [QSY 21] | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with SY-21 NHS Ester
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low labeling efficiency with SY-21 NHS ester. The information is presented in a question-and-answer format to directly address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My labeling efficiency with this compound is significantly lower than expected. What are the primary factors that could be causing this?
Low labeling efficiency with NHS esters is a common problem that can be attributed to several factors throughout the experimental workflow. The most critical aspects to investigate are the reaction conditions, buffer composition, reagent quality, and protein-specific characteristics. A systematic evaluation of these factors will help identify and resolve the issue.
Troubleshooting Guide: Key Factors Affecting Labeling Efficiency
| Factor | Common Issue | Recommended Solution |
| Reaction pH | The pH is outside the optimal range of 7.2-8.5.[1] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.0-8.5 for optimal reaction with primary amines.[2] |
| Buffer Composition | The buffer contains primary amines (e.g., Tris, Glycine).[1] | Use an amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffer.[3] If your protein is in an incompatible buffer, perform a buffer exchange before labeling. |
| This compound Quality | The NHS ester has hydrolyzed due to moisture. | Prepare the this compound solution immediately before use in a high-quality anhydrous solvent like DMSO or DMF.[4][5] Store the solid this compound desiccated at -20°C.[6][7] |
| Solvent Quality | The DMSO or DMF used to dissolve the NHS ester is not anhydrous or has degraded. | Use a fresh, high-quality, anhydrous grade of DMSO or DMF. Degraded DMF can contain amines that will react with the NHS ester.[5] |
| Protein Concentration | The protein concentration is too low, leading to slower reaction kinetics and increased competition from hydrolysis. | For optimal labeling, use a protein concentration of 1-10 mg/mL.[4][5] Higher protein concentrations generally lead to better labeling efficiency.[8] |
| Molar Excess of Dye | The molar ratio of this compound to the protein is insufficient. | Increase the molar excess of the this compound. The optimal ratio is empirical and should be determined for each specific protein and concentration.[9] |
| Protein Characteristics | The primary amines on the protein surface are not accessible due to steric hindrance. | While difficult to control, understanding the protein's structure can provide insights. If labeling efficiency remains low despite optimizing other factors, consider alternative labeling chemistries. |
Q2: How does pH affect the stability of the this compound and the labeling reaction?
The pH of the reaction is a critical parameter that governs a trade-off between the reactivity of the target amines and the stability of the NHS ester.
-
Amine Reactivity: Primary amines on the protein (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) are reactive towards NHS esters only when they are in their deprotonated, nucleophilic state. This is favored at a pH above the pKa of the amine groups.
-
NHS Ester Hydrolysis: this compound is susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive. The rate of hydrolysis increases significantly with increasing pH.[]
The optimal pH for NHS ester labeling is therefore a compromise, typically between pH 7.2 and 8.5 , where the amines are sufficiently reactive, and the hydrolysis of the NHS ester is manageable.[1]
Quantitative Data: Half-life of NHS Esters at Various pH Values
The following table summarizes the approximate half-life of a typical NHS ester at different pH values and temperatures. This illustrates the critical importance of pH control during the labeling reaction.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 25 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.5 | 25 | ~30 minutes |
| 9.0 | 25 | ~10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Q3: What is the recommended molar excess of this compound to my protein?
The optimal molar excess of this compound to your protein is empirical and depends on several factors, including the protein's concentration and the desired Degree of Labeling (DOL).[9] The DOL is the average number of dye molecules conjugated to each protein molecule.[11]
Quantitative Data: Recommended Starting Molar Excess Ratios
This table provides general recommendations for the starting molar excess of this compound based on the protein concentration. These ratios should be optimized for your specific experiment.[9]
| Protein Concentration | Recommended Molar Excess (Dye:Protein) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling kinetics.[9] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody and other protein labeling.[9] |
| < 1 mg/mL | 20-50 fold | A higher excess is required to compensate for the slower reaction kinetics at lower protein concentrations and to outcompete hydrolysis.[9] |
For many applications, a final DOL of 2-10 for antibodies is considered optimal.[12] Over-labeling can lead to protein precipitation or fluorescence quenching, while under-labeling may result in a low signal.[9][12]
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
This protocol provides a general guideline. Optimization will be necessary for your specific protein and experimental goals.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., gel filtration column).
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.[4]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[4]
-
Perform the Labeling Reaction: Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.[4] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove the unreacted this compound and byproducts by passing the reaction mixture through a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[4]
-
Characterize the Conjugate: Determine the Degree of Labeling (DOL) (see Protocol 2).
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the SY-21 quencher (approximately 661 nm).[6]
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~661 nm (Amax).
-
Calculate the DOL using the following formula:
DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]
Where:
-
Amax is the absorbance at the λmax of SY-21 (~661 nm).
-
A280 is the absorbance at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of SY-21 at its λmax (90,000 cm-1M-1).[6]
-
CF is the correction factor for the absorbance of SY-21 at 280 nm (A280 of dye / Amax of dye). This value should be determined for the free dye if not provided by the manufacturer.
-
Visualizations
Caption: A typical experimental workflow for labeling a protein with this compound.
Caption: Competing reactions of this compound: aminolysis and hydrolysis.
Caption: A logical workflow for troubleshooting low labeling efficiency with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
How to prevent hydrolysis of SY-21 NHS ester during conjugation
Welcome to the technical support center for SY-21 NHS Ester. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments and prevent unwanted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is hydrolysis a critical issue?
This compound is a non-fluorescent quencher dye commonly used in Fluorescence Resonance Energy Transfer (FRET) applications.[1][2] It is functionalized with an N-hydroxysuccinimide (NHS) ester, an amine-reactive group designed to label primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form a stable amide bond.[]
Hydrolysis is the primary competing reaction during conjugation.[4][5] In an aqueous environment, the NHS ester can react with water instead of the target amine. This reaction cleaves the ester, rendering it inactive and unable to conjugate to your biomolecule.[6][7] Managing hydrolysis is therefore critical to achieving high conjugation efficiency.
Q2: What is the optimal pH for conjugating this compound?
The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing amine reactivity and minimizing ester hydrolysis.[6] The reaction is highly pH-dependent.[8][9]
-
Below pH 7.2: Most primary amines are protonated (-NH3+), making them non-nucleophilic and significantly slowing the conjugation reaction.[6]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, reducing the amount of active ester available for conjugation.[4][6]
For most applications, a pH range of 7.2 to 8.5 is recommended, with an optimal pH often cited as 8.3-8.5 .[4][8][10][11]
Q3: Which buffers should I use for the conjugation reaction, and which should I avoid?
The choice of buffer is crucial. You must use a buffer that does not contain primary amines, as these will compete with your target biomolecule for reaction with the this compound.[4][11][]
| Recommended Buffers | Incompatible Buffers (Contain Primary Amines) |
| Phosphate Buffer (e.g., 0.1 M PBS) | Tris (e.g., TBS, Tris-HCl) |
| Carbonate-Bicarbonate Buffer (e.g., 0.1 M) | Glycine (B1666218) |
| Borate Buffer (e.g., 50 mM) | |
| HEPES Buffer | |
| Data sourced from multiple references.[4][11][] |
Q4: How should I properly handle and store this compound to prevent premature hydrolysis?
Proper handling and storage are essential to maintain the reactivity of the NHS ester.
-
Solid Form: Store the solid this compound at -20°C to -80°C, protected from light and moisture (desiccated).[13][14] Before opening, always allow the vial to equilibrate completely to room temperature to prevent water condensation inside.[14][15]
-
Stock Solutions: Prepare stock solutions by dissolving the ester in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11][16] It is critical to use amine-free DMF.[8]
-
Storage of Stock Solutions: For maximum stability, create single-use aliquots of the stock solution and store them at -20°C.[16] This avoids repeated freeze-thaw cycles and the introduction of moisture.[17] Anhydrous DMF/DMSO solutions can be stable for 1-2 months when stored properly.[8]
-
Aqueous Solutions: Aqueous solutions of NHS esters are not stable and should be used immediately after preparation.[8][14]
Q5: What are the recommended reaction times and temperatures?
Reaction conditions can be adjusted to suit the stability of the biomolecule being labeled.
-
Temperature: Reactions are typically performed at room temperature or at 4°C.[4] Lowering the temperature to 4°C can help suppress the rate of hydrolysis, which is particularly useful for longer incubation times.[4]
-
Time: Incubation times generally range from 30 minutes to 4 hours at room temperature or overnight at 4°C.[4][8][9] The optimal time may vary depending on the specific reactants and their concentrations.[6]
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
If you observe poor labeling results, work through the following checklist to identify the potential cause.
-
Check the NHS Ester Reagent: Has the solid or stock solution been stored improperly or for too long? It may have hydrolyzed. Use a fresh vial or stock solution. A method for assessing the reactivity of an NHS ester is available.[14]
-
Verify the Reaction pH: Is the pH of your reaction buffer within the optimal 7.2-8.5 range?[4] A pH outside this window is a common cause of failure. Note that the hydrolysis of the NHS ester can cause the pH of the reaction mixture to drop over time, especially in large-scale reactions; using a more concentrated buffer can help maintain the pH.[8][10]
-
Confirm Buffer Compatibility: Are you using an amine-free buffer like PBS, bicarbonate, or borate?[4][11] Buffers like Tris or glycine will quench the reaction.[]
-
Ensure Fresh Reagent Preparation: Did you dissolve the this compound in anhydrous solvent and add it to the reaction immediately? Any delay in using the aqueous solution can lead to significant hydrolysis.[8]
-
Assess Biomolecule Concentration: Is the concentration of your protein or biomolecule too low? For optimal results, protein concentrations of 1-10 mg/mL are recommended.[8][9] Low concentrations can favor hydrolysis over the desired conjugation reaction.[4]
Problem: The protein/biomolecule precipitates during the reaction.
This can occur when adding the NHS ester stock solution (dissolved in an organic solvent) to the aqueous buffer.
-
Cause: The final concentration of the organic solvent (DMSO or DMF) may be too high, causing the protein to denature and precipitate.
-
Solution: Keep the volume of the added organic solvent to a minimum, typically between 0.5% and 10% of the total reaction volume.[4] Prepare a more concentrated stock of the NHS ester if necessary to reduce the volume needed.
Quantitative Data
The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The stability is often measured by its half-life (t½), the time it takes for 50% of the ester to hydrolyze.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature | Approximate Half-life | Citation(s) |
| 7.0 | 0°C | 4-5 hours | [4][5] |
| 8.0 | Room Temp. | 210 minutes | [18][19] |
| 8.5 | Room Temp. | 180 minutes | [18][19] |
| 8.6 | 4°C | 10 minutes | [4][5] |
| 9.0 | Room Temp. | 125 minutes | [18][19] |
Note: Half-life values can vary based on the specific NHS ester structure and buffer conditions.
Experimental Protocols
General Protocol for Conjugating this compound to a Protein
This protocol provides a general guideline. Optimal conditions, such as the molar excess of the NHS ester, may need to be determined empirically for each specific application.[6]
1. Preparation of Protein Solution:
- Dissolve or buffer-exchange the protein into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5).[6][10]
- Adjust the protein concentration to 1-10 mg/mL.[6][8]
2. Preparation of this compound Solution:
- Immediately before starting the reaction, dissolve the this compound in a small volume of fresh, anhydrous DMSO or amine-free DMF.[11] For example, prepare a 10 mM stock solution.
3. Conjugation Reaction:
- Add the dissolved this compound to the protein solution while gently stirring or vortexing.[6][9] A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[6]
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
4. Quenching the Reaction (Optional but Recommended):
- Stop the reaction by adding a small molecule with a primary amine to consume any unreacted NHS ester.[4] Add a quenching buffer like 1 M Tris-HCl or 1 M glycine to a final concentration of 50-100 mM.[6]
- Incubate for 15-30 minutes at room temperature.[6]
5. Purification of the Conjugate:
- Remove unreacted SY-21 and the N-hydroxysuccinimide byproduct from the labeled protein.[9]
- Common purification methods include gel filtration (e.g., desalting columns) or dialysis against a suitable storage buffer (e.g., PBS).[6][9][10]
Visual Guides
Caption: Competing reaction pathways for this compound.
Caption: Standard experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low this compound conjugation efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Solving solubility problems with SY-21 NHS ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SY-21 NHS ester.
Troubleshooting Guide
Problem: Precipitate observed after adding this compound stock solution to the aqueous reaction buffer.
This is a common issue arising from the low aqueous solubility of many NHS esters.
-
Possible Cause 1: Concentration of the organic solvent is too high.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture is low, typically between 0.5% and 10%.[1] High concentrations of organic solvents can cause precipitation of proteins or other biomolecules.
-
-
Possible Cause 2: this compound concentration is too high.
-
Solution: The concentration of the this compound stock solution should be optimized. While a higher concentration can drive the reaction, it also increases the risk of precipitation. Consider preparing a more dilute stock solution.
-
-
Possible Cause 3: The aqueous buffer is not optimal.
-
Solution: Ensure the buffer does not contain any components that may react with the NHS ester or cause precipitation. Avoid primary amine buffers like Tris.[2] Phosphate, bicarbonate, or borate (B1201080) buffers are generally recommended.[1]
-
Problem: Low labeling efficiency or no reaction.
Several factors can contribute to poor labeling efficiency with this compound.
-
Possible Cause 1: Incorrect pH of the reaction buffer.
-
Possible Cause 2: Hydrolysis of the this compound.
-
Solution: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired labeling reaction.[1][5] The rate of hydrolysis increases with increasing pH.[1][5] Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF and add it to the reaction buffer immediately before starting the labeling reaction.[2][6][7]
-
-
Possible Cause 3: Presence of primary amines in the buffer.
-
Possible Cause 4: Inactive this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a non-fluorescent acceptor dye, often referred to as a quencher.[8][9] It is commonly used in Fluorescence Resonance Energy Transfer (FRET) applications to prepare probes for peptides and oligonucleotides.[8][9] Its N-hydroxysuccinimidyl (NHS) ester functional group reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides to form a stable covalent amide bond.[8][9][11]
Q2: What solvents should I use to dissolve this compound?
A2: this compound is soluble in anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[8] It is important to use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester before it is added to your reaction.[2]
Q3: What is the optimal pH for labeling with this compound?
A3: The labeling reaction is most efficient at a pH between 7 and 9.[8][9][11] For optimal results, a pH of 8.3 to 8.5 is often recommended.[2][4]
Q4: Can I use a Tris-based buffer for my labeling reaction?
A4: It is not recommended to use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the this compound, thereby reducing the labeling efficiency.[2]
Q5: How can I stop the labeling reaction?
A5: The reaction can be stopped by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will quench any unreacted this compound.
Q6: How does the hydrolysis of this compound affect my experiment?
A6: Hydrolysis is a competing reaction that converts the reactive NHS ester to an unreactive carboxylic acid, reducing the amount of dye available to label your target molecule.[1] The rate of hydrolysis is dependent on pH and temperature, with higher pH and temperature leading to faster hydrolysis.[1][5] At pH 7 and 0°C, the half-life of an NHS ester can be 4-5 hours, while at pH 8.6 and 4°C, it can be as short as 10 minutes.[1][5]
Data Presentation
| Parameter | Recommended Solvent | Notes |
| Solubility | Anhydrous Dimethyl Sulfoxide (DMSO) | Prepare stock solutions fresh before use.[2] |
| Anhydrous Dimethylformamide (DMF) | Ensure DMF is amine-free as it can degrade to dimethylamine.[2] |
| pH | Half-life of NHS ester | Temperature |
| 7.0 | 4-5 hours | 0°C |
| 8.6 | 10 minutes | 4°C |
| This table presents general data for NHS esters and should be considered as a guideline for this compound.[1][5] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[10]
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution. A typical concentration is 10 mg/mL.[6]
-
Vortex briefly to ensure the ester is fully dissolved.
-
Use the stock solution immediately. If short-term storage is necessary, aliquot and store at -20°C, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles.
Protocol: General Labeling of a Protein with this compound
-
Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[2]
-
Calculate the required amount of this compound. A molar excess of the ester to the protein is typically used. This may require optimization for your specific protein and desired degree of labeling.[2]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.[2]
-
(Optional) Quench the reaction by adding a primary amine-containing solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purify the labeled protein from unreacted this compound and byproducts using a suitable method such as gel filtration or dialysis.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for low labeling efficiency with this compound.
Caption: Experimental workflow for a FRET-based assay using this compound.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. fluidic.com [fluidic.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
Impact of amine-containing buffers on SY-21 NHS ester labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of amine-containing buffers on SY-21 NHS ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why are amine-containing buffers, such as Tris and glycine, generally not recommended for this compound labeling reactions?
Amine-containing buffers are generally incompatible with N-hydroxysuccinimide (NHS) ester reactions because they contain primary amines.[1][2] These primary amines will compete with the target molecule's primary amines (e.g., on proteins or antibodies) for reaction with the this compound.[1][3] This competition leads to reduced labeling efficiency of the intended target and can result in the consumption of the labeling reagent.[1]
Q2: Can Tris buffer ever be used in an NHS ester labeling reaction?
While not generally recommended, some sources suggest that Tris buffer can sometimes be used.[4][5][6] The reasoning is that the primary amine on the Tris molecule is sterically hindered, which may reduce its reactivity with the NHS ester.[4] However, for optimal and reproducible results, it is best to avoid Tris and other primary amine-containing buffers during the labeling step.[6][7] Tris is, however, commonly used to quench the reaction after the desired labeling has occurred.[3][8]
Q3: What are the recommended buffers for this compound labeling?
Amine-free buffers are strongly recommended for efficient labeling.[2] Suitable buffers include:
-
Phosphate-Buffered Saline (PBS)[2]
-
Sodium Borate Buffer
-
HEPES Buffer[8]
-
MES Buffer (for two-step reactions)[9]
The optimal pH for the reaction is typically between 7.2 and 8.5.[1][3][8]
Q4: What is the role of pH in the this compound labeling reaction?
The pH of the reaction buffer is a critical factor.[1][4][7] The reaction between the NHS ester and a primary amine is strongly pH-dependent.[7] At a pH below 7.2, the primary amines on the target molecule can become protonated and therefore less available to react with the NHS ester.[1] At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which becomes a competing reaction and reduces the labeling efficiency.[1][3][7]
Q5: How can I stop or "quench" the this compound labeling reaction?
To stop the labeling reaction, a buffer containing a high concentration of primary amines can be added.[3][8] Common quenching buffers include:
These reagents will react with any remaining unreacted this compound, preventing further labeling of the target molecule.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Use of an amine-containing buffer (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer such as PBS or sodium bicarbonate before labeling.[2] |
| Incorrect buffer pH. | Ensure the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter.[1] | |
| Hydrolysis of the this compound. | Prepare fresh this compound solution immediately before use.[2] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[1][8] | |
| Low concentration of the target molecule. | Increase the concentration of your protein or antibody to at least 2 mg/mL.[1] | |
| Inconsistent Labeling Results | Fluctuation in reaction pH. | Use a more concentrated buffer to maintain a stable pH throughout the reaction, especially for large-scale labeling.[4][7] |
| Purity of the target molecule. | Ensure the protein or molecule to be labeled is highly purified.[1] | |
| Precipitation of Labeled Protein | Over-labeling of the protein. | Reduce the molar excess of the this compound in the reaction. Optimize the dye-to-protein ratio. |
Experimental Protocols
General Protocol for this compound Labeling in an Amine-Free Buffer
-
Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[4][7] Alternatively, use 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5.[8]
-
Protein Preparation : Dissolve the protein or antibody to be labeled in the prepared amine-free buffer at a concentration of 2-10 mg/mL.[1][7] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[2]
-
This compound Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[2][5]
-
Labeling Reaction : Add the dissolved this compound to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess.[2]
-
Incubation : Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][5] Protect from light if the SY-21 dye is light-sensitive.
-
Quenching : Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes.
-
Purification : Remove the unreacted dye and byproducts by gel filtration, dialysis, or using a desalting column.[4][5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
How to assess the degree of labeling with SY-21 NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the degree of labeling with SY-21 NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a non-fluorescent acceptor dye that contains an N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] This reactive group efficiently labels primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other molecules to form a stable amide bond.[1][2][3] It functions as a quencher with a broad and intense quenching range from 580 nm to 680 nm, making it a valuable tool for Fluorescence Resonance Energy Transfer (FRET) applications.[1][2][3] It is often used in conjunction with fluorescent dyes such as Cy5, Alexa Fluor 647, and Texas Red.[2][3] this compound is considered an equivalent to QSY®-21 NHS ester.[3]
Q2: How do I determine the Degree of Labeling (DOL) for my SY-21 labeled protein?
The Degree of Labeling (DOL), or dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[5] It is a critical parameter for ensuring experimental consistency.[5] The most common method for determining the DOL is through spectrophotometry.[5][6][7] This involves measuring the absorbance of the purified conjugate at two wavelengths:
A detailed protocol for calculating the DOL is provided in the "Experimental Protocols" section below.
Q3: What is the optimal DOL for my experiment?
The optimal DOL is application-dependent.
-
Over-labeling can lead to protein aggregation, loss of biological activity, and potential quenching effects.[5]
-
Under-labeling may result in a weak signal and reduced assay sensitivity.
For antibodies, a general guideline for the DOL is between 2 and 10. However, it is highly recommended to perform titration experiments to determine the optimal dye-to-protein molar ratio for your specific protein and application.
Experimental Protocols
Protocol for Determining the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method to calculate the DOL of a protein labeled with this compound.
Materials:
-
SY-21 labeled protein conjugate (purified from free dye)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purify the Conjugate: It is crucial to remove all non-conjugated this compound before measuring absorbance. This can be achieved by methods such as gel filtration (e.g., Sephadex G-25 column) or dialysis.[8][9]
-
Measure Absorbance:
Calculations:
The Degree of Labeling is calculated using the following formula:
DOL = (A_max_ * ε_protein_) / ((A_280_ - (A_max_ * CF_280_)) * ε_dye_)
Where:
-
A_max_ = Absorbance of the conjugate at 661 nm.
-
A_280_ = Absorbance of the conjugate at 280 nm.
-
ε_protein_ = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye_ = Molar extinction coefficient of SY-21 at 661 nm (90,000 M⁻¹cm⁻¹).[1][2][3]
-
CF_280_ = Correction factor for the absorbance of SY-21 at 280 nm (0.32).[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| SY-21 Max. Absorbance (λ_max_) | 661 nm | [1][2] |
| SY-21 Molar Extinction Coefficient (ε_dye_) | 90,000 M⁻¹cm⁻¹ | [1][2][3] |
| SY-21 Correction Factor (CF_280_) | 0.32 | [1] |
| Typical IgG Molar Extinction Coefficient (ε_protein_) | 210,000 M⁻¹cm⁻¹ | [10] |
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of proteins with this compound and the subsequent determination of the DOL.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Degree of Labeling (DOL) | Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. At a pH below 7.2, the reaction rate is significantly reduced. | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. - Use a freshly prepared buffer and verify the pH. |
| Hydrolysis of this compound: NHS esters are susceptible to hydrolysis, which increases with pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[9] | - Prepare the this compound solution immediately before use. - Avoid storing the NHS ester in aqueous solutions. - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. | |
| Presence of Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the NHS ester. | - Use an amine-free buffer for the labeling reaction, such as phosphate-buffered saline (PBS) or bicarbonate buffer. | |
| Low Molar Ratio of Dye to Protein: An insufficient amount of this compound will result in a low DOL. | - Increase the molar excess of the this compound in the reaction. A 5- to 20-fold molar excess is a common starting point. | |
| High Degree of Labeling (DOL) / Protein Precipitation | Excessive Molar Ratio of Dye to Protein: Using too much dye can lead to over-labeling, which can cause protein aggregation and precipitation.[5] | - Optimize the dye-to-protein molar ratio by performing a titration. Start with a lower ratio and incrementally increase it. |
| Hydrophobicity of the Dye: The addition of multiple hydrophobic dye molecules can decrease the solubility of the protein. | - If precipitation occurs, consider reducing the molar excess of the dye in the labeling reaction. | |
| Inaccurate DOL Calculation | Incomplete Removal of Free Dye: Unconjugated SY-21 will absorb at 661 nm, leading to an artificially high DOL. | - Ensure thorough purification of the labeled protein using methods like gel filtration or extensive dialysis. |
| Incorrect Extinction Coefficients or Correction Factor: The accuracy of the DOL calculation is dependent on the correct values for the protein and dye. | - Use the correct molar extinction coefficients for your specific protein and SY-21 (90,000 M⁻¹cm⁻¹) and the appropriate correction factor (0.32). | |
| Spectrophotometer Readings Outside Linear Range: Absorbance readings above 1.0 may not be accurate. | - Dilute the sample to ensure that the absorbance at both 280 nm and 661 nm is within the linear range of the instrument (typically 0.1 - 1.0).[5] |
Visual Guides
Caption: Workflow for SY-21 labeling and DOL assessment.
Caption: Troubleshooting logic for low DOL.
References
- 1. QXY21 NHS ester [equivalent to Qthis compound] | AAT Bioquest | Biomol.com [biomol.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 4. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
SY-21 NHS ester stability in different solvent conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SY-21 NHS ester in various solvent conditions. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and stability data to ensure the success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[1][2][3] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation, as moisture can lead to hydrolysis of the NHS ester.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3] It is critical to use high-quality, amine-free DMF, as any contaminating amines will react with the NHS ester, reducing its reactivity towards the target molecule.[4][5]
Q3: How stable is this compound once dissolved in an organic solvent?
When dissolved in anhydrous DMSO or DMF, this compound can be stored for 1-2 months at -20°C.[4][5] However, for optimal reactivity, it is always recommended to prepare the stock solution fresh before each use.[6] Aqueous solutions of NHS esters should be used immediately as they are prone to rapid hydrolysis.[4]
Q4: What is the impact of pH on the stability of this compound in aqueous solutions?
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The rate of hydrolysis increases significantly with higher pH.[1][3][7] While the labeling reaction with primary amines is most efficient at a pH between 7.2 and 8.5, a higher pH will also accelerate the competing hydrolysis reaction, which can reduce the labeling efficiency.[1][2]
Q5: Are there any buffer components I should avoid when working with this compound?
Yes, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][6] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly lower labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1][2]
Troubleshooting Guide
Q1: I am observing very low or no labeling of my protein with this compound. What could be the cause?
Several factors could contribute to low labeling efficiency. Here are some common causes and their solutions:
-
Hydrolyzed this compound: The NHS ester may have been compromised by moisture. Ensure proper storage and handling. It is best to use a fresh vial or a freshly prepared stock solution.
-
Incorrect Buffer pH: The pH of your reaction buffer should be between 7.2 and 8.5 for efficient labeling.[1][2] Verify the pH of your buffer.
-
Presence of Competing Amines: Your buffer or protein sample may contain primary amines (e.g., Tris, glycine, or ammonium (B1175870) salts) that are competing with your target protein for the this compound.[2][6] Dialyze your protein against a recommended amine-free buffer like PBS.
-
Low Reactant Concentration: If the concentration of your protein is too low, the hydrolysis of the NHS ester can become a more dominant reaction.[1] If possible, increase the concentration of your protein.
Q2: My labeling reaction is inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are often due to variations in reagent quality and reaction conditions. To improve reproducibility:
-
Use Fresh Reagents: Always prepare fresh stock solutions of this compound. Do not store it in aqueous solutions.[4][6]
-
Control pH: Ensure the pH of your reaction buffer is consistent for every experiment.
-
Standardize Incubation Time and Temperature: Follow a consistent protocol for incubation time and temperature. While reactions are often performed at room temperature for 1-4 hours, performing the reaction overnight at 4°C can sometimes improve yields by minimizing hydrolysis.[1][4]
-
Quench the Reaction: Stop the reaction consistently by adding an excess of a primary amine-containing buffer like Tris or glycine.[1]
Data Presentation: Stability of NHS Esters
The following table summarizes the hydrolysis half-life of NHS esters in aqueous solutions at different pH values and temperatures. This data is for general NHS esters and should be used as a guideline for this compound.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 25 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | < 10 minutes |
Data compiled from multiple sources.[1][3][7]
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes to prevent moisture condensation.
-
Reconstitution: Add anhydrous DMSO or high-quality, amine-free DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the vial until the this compound is completely dissolved.
-
Storage of Stock Solution: For short-term storage, the stock solution in anhydrous DMSO or DMF can be kept at -20°C for up to 1-2 months, protected from light.[4][5] For best results, prepare the solution fresh before use.
Protocol 2: General Protocol for Labeling a Protein with this compound
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[4] Ensure the protein solution is free of any primary amine-containing substances.
-
Calculate Molar Excess: Determine the desired molar excess of this compound to the protein. A 10- to 20-fold molar excess is a common starting point, but this may require optimization.
-
Reaction Setup: Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by gel filtration (e.g., a desalting column) or dialysis.
Visualizations
Caption: Competing reactions of this compound: aminolysis vs. hydrolysis.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 6. QXY21 NHS ester [equivalent to Qthis compound] | AAT Bioquest [aatbio.com]
- 7. SY-21 DBCO | BroadPharm [broadpharm.com]
Avoiding non-specific binding of SY-21 NHS ester conjugates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with non-specific binding of SY-21 NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a non-fluorescent acceptor dye that contains an N-hydroxysuccinimide (NHS) ester functional group.[][2][3] This NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[][2][4][5] Its primary application is in Fluorescence Resonance Energy Transfer (FRET) based assays, where it serves as an efficient quencher for a broad range of fluorophores with emissions between 580 nm and 680 nm, such as Alexa Fluor 568, 594, 633, 647, TAMRA, ROX, Texas Red, and Cy5.[][4][5][6][7]
Q2: What are the primary causes of non-specific binding with this compound conjugates?
Non-specific binding of protein conjugates can be attributed to several factors:
-
Hydrophobic Interactions: Proteins, by nature, have hydrophobic regions. If the conjugation process exposes these regions, or if the SY-21 molecule itself adds hydrophobicity, the conjugate may stick to other surfaces.[8][9]
-
Electrostatic Interactions: Proteins are charged molecules. Non-specific binding can occur due to attractive or repulsive forces between the conjugate and other molecules or surfaces in the assay.[8][10][11]
-
Excess Labeling: Over-modification of a protein with this compound can alter its surface properties, potentially leading to aggregation and increased non-specific binding.[12][13]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on assay surfaces (e.g., microplate wells) is a common cause of high background signals.[14][15]
-
Hydrolyzed/Aggregated Conjugate: The NHS ester is susceptible to hydrolysis. Using hydrolyzed reagents or having aggregated conjugates in your sample can lead to high background.
Q3: What is the optimal pH for reacting this compound with my protein?
The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[16] A slightly basic pH (8.0-8.5) is often recommended to ensure that the primary amines on the protein are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[17][18]
Q4: How can I remove unreacted this compound after the conjugation reaction?
Unreacted this compound and other small molecule byproducts can be removed using size-based purification methods such as:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is a very effective way to separate the larger protein conjugate from the smaller, unreacted dye.[19][20][21][22][23]
-
Dialysis: This technique involves placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off and dialyzing against a large volume of buffer to remove small molecules.[21]
-
Spin Desalting Columns: These are a quick and convenient method for buffer exchange and removal of small molecules.[24]
Troubleshooting Guides
Problem 1: High Background Signal in My Assay
High background is a common issue and can be addressed by systematically evaluating several factors.
Solution: Optimize your blocking protocol. The choice of blocking agent and its concentration are critical.
-
Increase Blocking Agent Concentration: If you are using Bovine Serum Albumin (BSA), a concentration of 1-3% is typically sufficient.[25] For non-fat dry milk, concentrations between 0.2% and 2% are common.[14][15]
-
Try Different Blocking Agents: Not all blocking agents work equally well for all systems. Consider testing a few different options. A comparison of common blocking agents is provided in the table below.
-
Increase Incubation Time and Temperature: Increasing the blocking incubation time (e.g., overnight at 4°C) or temperature (e.g., 1-2 hours at 37°C) can improve blocking efficiency.
-
Add a Non-ionic Detergent: Including a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 in your wash buffers can help reduce non-specific binding.[14][15]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 3%[25] | Readily available, generally effective. | Can have cross-reactivity with some antibodies; batch-to-batch variability can be an issue.[26] |
| Non-Fat Dry Milk | 0.2 - 2%[14][15] | Inexpensive and effective for many applications. | Contains phosphoproteins, which can interfere with assays detecting phosphorylated proteins. |
| Normal Serum | 5 - 10% | Can be very effective, especially when the serum is from the same species as the secondary antibody. | More expensive; should not be from the same species as the primary antibody. |
| Commercial Blocking Buffers | Varies | Often optimized for specific applications and can provide superior performance. | Can be more expensive. |
Solution: Optimize the degree of labeling (DOL) of your SY-21 conjugate. A high DOL can lead to protein aggregation and increased non-specific binding.
-
Reduce the Molar Ratio of this compound to Protein: During the conjugation reaction, try using a lower molar excess of the this compound.
-
Determine the DOL: After purification, determine the DOL of your conjugate using spectrophotometry. An ideal DOL for antibodies is typically between 2 and 10.[13] A DOL greater than 1 should be avoided for most proteins as it can negatively affect protein function.[12]
Solution: Remove aggregates from your conjugate preparation.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate monomeric protein conjugates from larger aggregates.
-
Centrifugation: Before use, centrifuge your conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates.
Problem 2: Low Signal or No Signal in My FRET Assay
Solution: Ensure the reactivity of your this compound.
-
Use Fresh Reagent: NHS esters are moisture-sensitive.[27] Use a fresh vial of this compound or one that has been stored properly under desiccated conditions at -20°C.[5][6][7][28]
-
Prepare Fresh Solutions: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[18] Do not store NHS esters in aqueous solutions.[4]
-
Control the pH: As shown in the table below, the rate of NHS ester hydrolysis increases significantly with pH. While a slightly basic pH is needed for the conjugation reaction, avoid excessively high pH values or prolonged reaction times.
Table 2: Effect of pH on NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[16] |
| 8.6 | 4°C | 10 minutes[16] |
Solution: Optimize the conjugation reaction conditions.
-
Check Buffer Composition: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine), as these will compete with your protein for reaction with the NHS ester.[27] Recommended buffers include phosphate, borate, or carbonate buffers.[27]
-
Optimize Protein Concentration: A higher protein concentration (1-10 mg/mL) can favor the reaction with the protein over hydrolysis.[18]
-
Optimize Reaction Time and Temperature: Typical reactions are run for 1-2 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature can sometimes improve yield by minimizing hydrolysis.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol describes a method to empirically determine the best blocking agent and concentration for your assay.
-
Prepare a checkerboard titration plate:
-
Coat a 96-well plate with your antigen as you would for your standard assay.
-
Prepare serial dilutions of different blocking agents (e.g., BSA at 0.5%, 1%, 2%, 3%; Non-fat dry milk at 0.1%, 0.5%, 1%, 2%).
-
-
Block the plate:
-
Add the different blocking solutions to the wells and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
-
Perform the assay:
-
Proceed with your standard assay protocol, adding your SY-21 conjugate and any other necessary reagents.
-
Include negative control wells that do not contain the primary antibody or antigen to assess the background signal from the conjugate alone.
-
-
Analyze the results:
-
Measure the signal in each well. The optimal blocking condition will be the one that provides the lowest background signal in the negative control wells without significantly reducing the specific signal in the positive wells.
-
Protocol 2: Purification of SY-21 Conjugate using Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for purifying your SY-21 conjugate.
-
Prepare the SEC column:
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for column preparation.
-
-
Load the sample:
-
Carefully load your conjugation reaction mixture onto the top of the column.
-
-
Elute the conjugate:
-
Begin flowing the equilibration buffer through the column and collect fractions. The larger protein conjugate will elute first, followed by the smaller, unreacted this compound and other byproducts.
-
-
Monitor the fractions:
-
Monitor the absorbance of the fractions at 280 nm (for protein) and the absorbance maximum of SY-21 (if it has a significant absorbance in the visible range, though it is a quencher).
-
-
Pool and concentrate:
-
Pool the fractions containing the purified conjugate and concentrate if necessary using a centrifugal filter unit.
-
Protocol 3: Quenching Unreacted this compound
After the desired incubation time for your conjugation reaction, you can stop the reaction by adding a quenching agent.
-
Prepare a quenching solution: Prepare a 1 M solution of Tris-HCl, pH 8.0, or a 1 M glycine (B1666218) solution.
-
Add to the reaction: Add the quenching solution to your reaction mixture to a final concentration of 20-50 mM.[29]
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS esters.
-
Proceed to purification: After quenching, purify the conjugate as described in Protocol 2. Alternatively, raising the pH to >8.6 can also be used to rapidly hydrolyze the NHS ester.[30]
Visualizations
NHS Ester Conjugation Workflow
Caption: Workflow for this compound conjugation.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background.
References
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Electrostatic Interactions in Protein Structure, Folding, Binding, and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. corning.com [corning.com]
- 15. labcluster.com [labcluster.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antibody Purification Methods | Thermo Fisher Scientific - UK [thermofisher.com]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Bovine Serum Albumin (BSA) Blocking Buffer [sigmaaldrich.com]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. tools.thermofisher.com [tools.thermofisher.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Purification of SY-21 NHS Ester Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SY-21 NHS ester. Here you will find detailed purification strategies to remove unreacted this compound from your reaction mixture, ensuring high-purity conjugates for your downstream applications.
Troubleshooting and FAQs
Q1: Why is it crucial to remove unreacted this compound after a conjugation reaction?
Unreacted this compound remains highly reactive towards primary amines.[1] If not removed, it can lead to several issues:
-
Continued, Unwanted Labeling: The unreacted ester can continue to react with any primary amine-containing molecules in your sample or in subsequent experimental steps.[1]
-
Inaccurate Quantification: The presence of free this compound can interfere with the accurate determination of the degree of labeling of your target molecule.
-
Altered Biological Activity: Non-specific labeling of other proteins or molecules in a biological system can lead to misleading results or unintended effects.
Q2: What are the common symptoms of incomplete removal of unreacted this compound?
-
High background in fluorescence-based assays: If SY-21 is used in a FRET pair, the free quencher can lead to a high background signal.
-
Inconsistent results in downstream applications: Unwanted labeling can lead to variability between experiments.
-
Unexpected bands on a gel or peaks in a chromatogram: These may correspond to non-specifically labeled molecules.
Q3: How can I quickly stop the reaction to prevent further labeling before purification?
Quenching is a rapid method to deactivate any remaining unreacted this compound.[1] This is achieved by adding a small molecule with a primary amine that will react with and consume the excess NHS ester. Common quenching agents include Tris, glycine, and ethanolamine.[1][2]
Q4: I see a precipitate in my reaction mixture after adding the this compound. What should I do?
This compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[3] If the final concentration of the organic solvent is too high, it can cause your protein or oligonucleotide to precipitate. To avoid this, ensure the volume of the organic solvent is kept to a minimum, typically less than 10% of the total reaction volume.[4] If precipitation occurs, you can try to redissolve the pellet by adding more of your aqueous buffer. However, it is best to optimize the solvent concentration in a small-scale pilot reaction.
Q5: My final conjugate appears to be aggregated. How can I prevent this?
Aggregation can sometimes occur during the labeling and purification process. Using a PEGylated this compound can help to reduce the tendency of conjugates to aggregate.[5] Additionally, ensuring that the purification method is gentle and that the final buffer conditions are optimal for your molecule's stability can help to minimize aggregation. Size exclusion chromatography is a good final "polishing" step to remove aggregates.[6]
Purification Strategies
There are several effective methods to purify your this compound conjugate and remove unreacted reagents. The choice of method will depend on the nature of your labeled molecule (e.g., protein, oligonucleotide), the scale of your reaction, and the required final purity.
Strategy 1: Quenching followed by Size Exclusion Chromatography (SEC)
This is a widely used and effective method for purifying protein conjugates.
Principle:
-
Quenching: A quenching agent with a primary amine (e.g., Tris or glycine) is added to the reaction mixture to react with and deactivate any excess this compound.[1][5]
-
Size Exclusion Chromatography (SEC): The quenched reaction mixture is then passed through a column packed with porous beads. Larger molecules (your conjugate) will pass through the column more quickly, while smaller molecules (unreacted this compound, hydrolyzed ester, and the quenching agent) will enter the pores of the beads and elute later, allowing for their separation.[7]
Experimental Protocol:
-
Quenching:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a suitable SEC column (e.g., a desalting column) with your desired storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column. The sample volume should not exceed 5% of the total column volume for optimal separation.[8]
-
Elute the sample with your storage buffer at the flow rate recommended for your column.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and at the absorbance maximum of SY-21 (around 660 nm).
-
Collect the fractions containing your purified conjugate, which should be in the first peak to elute.
-
Strategy 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique particularly well-suited for purifying labeled oligonucleotides and peptides.
Principle: RP-HPLC separates molecules based on their hydrophobicity. The SY-21 moiety is hydrophobic, and its conjugation to an oligonucleotide will increase the hydrophobicity of the conjugate compared to the unlabeled oligonucleotide. This difference in hydrophobicity allows for their separation on a reverse-phase column.
Experimental Protocol:
-
Sample Preparation: After the reaction, the sample may be used directly or after a simple quenching step as described above.
-
RP-HPLC:
-
Equilibrate a C8 or C18 reverse-phase HPLC column with a mobile phase of 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (Solvent A).
-
Inject your sample onto the column.
-
Elute with a linear gradient of acetonitrile (B52724) in 0.1 M TEAA (Solvent B), for example, a 5-95% gradient of Solvent B over 30 minutes.[9]
-
Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of SY-21 (around 660 nm).[9]
-
The labeled oligonucleotide conjugate will elute later than the unlabeled oligonucleotide due to its increased hydrophobicity.[10] The free this compound will also be separated.
-
Collect the desired peak and remove the volatile buffer by lyophilization.
-
Comparison of Purification Strategies
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Quenching + SEC | Deactivation of reactive groups followed by separation based on size.[1][7] | - Simple and rapid.- Gentle conditions, good for maintaining protein integrity.- Effective for removing small molecules. | - Lower resolution than HPLC.- May not separate unconjugated protein from the conjugate effectively. | Proteins and other large biomolecules. |
| RP-HPLC | Separation based on hydrophobicity.[10] | - High resolution, can separate labeled from unlabeled molecules.- Provides high purity product. | - Can be denaturing for some proteins.- Requires specialized equipment.- More complex method development. | Oligonucleotides, peptides, and small molecules. |
| Dialysis/Buffer Exchange | Diffusion-based separation of small molecules from large molecules across a semi-permeable membrane. | - Simple and requires minimal specialized equipment.- Gentle on the sample. | - Very slow process.- Less efficient at removing all unreacted ester compared to chromatography. | Removal of salts and small molecule contaminants from large protein conjugates. |
Workflow and Decision Making
The following diagrams illustrate the general workflow for a this compound conjugation and purification, and a decision tree to help you select the most appropriate purification strategy.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HU [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 10. atdbio.com [atdbio.com]
How to handle lot-to-lot variability of SY-21 NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SY-21 NHS ester. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a special focus on managing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a nonfluorescent acceptor dye commonly used in the preparation of peptide and oligonucleotide Fluorescence Resonance Energy Transfer (FRET) probes.[1][2][3] Its broad and intense quenching range, from 580 nm to 680 nm, makes it an effective acceptor for a variety of fluorescent dyes, including Alexa Fluor® 568, 594, 633, 647, TAMRA, ROX, Texas Red, and Cy5.[1][3][4] The N-hydroxysuccinimide (NHS) ester functional group is a popular amine-reactive group for labeling primary amines on proteins (specifically lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[1][2][4] This reaction forms a stable, covalent amide bond.[1][4][5]
Q2: What are the optimal reaction conditions for labeling with this compound?
The efficiency of the labeling reaction with this compound is highly dependent on several factors:
-
pH: The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2-8.5.[6] At a lower pH, the primary amines are protonated and less available to react.[6] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[6] A common buffer choice is 0.1 M sodium bicarbonate at pH 8.3-8.5.[7]
-
Buffers: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][8] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[6]
-
Temperature and Incubation Time: Reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[6] Lower temperatures can help minimize the hydrolysis of the NHS ester but may require a longer incubation time.[6]
Q3: How should this compound be stored?
Proper storage is crucial to maintain the reactivity of this compound. It should be stored at -20°C, desiccated, and protected from light.[1][2][4][9] To prevent moisture condensation, the vial should be allowed to equilibrate to room temperature before opening.[8][10] It is recommended to aliquot the reagent to avoid repeated freeze-thaw cycles.[9][]
Q4: How do I dissolve this compound?
This compound is soluble in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][4] It is important to use a high-quality, anhydrous grade of solvent, as degraded DMF can contain amines that will react with the NHS ester.[6] The NHS ester solution should be prepared immediately before use, as the reagent is susceptible to hydrolysis in aqueous environments.[6][8] Do not store NHS esters in aqueous solutions.[6]
Troubleshooting Guide
Issue 1: Low Labeling Efficiency
Low labeling efficiency is a common problem in bioconjugation reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[6] |
| NHS Ester Hydrolysis | Minimize exposure of the NHS ester to aqueous conditions before the reaction. Prepare the NHS ester solution immediately prior to use.[6][8] Consider performing the reaction at 4°C overnight to reduce the rate of hydrolysis.[6] |
| Reactive Amines in Buffer | Ensure your buffer is free of primary amines (e.g., Tris, glycine).[6][8] Use buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate. |
| Low Reagent Concentration | Increase the concentration of your protein or the molar excess of the this compound. A protein concentration of at least 2 mg/mL is recommended.[6] A 5- to 20-fold molar excess of the NHS ester is a common starting point.[12] |
| Inaccessible Primary Amines | The primary amines on the target molecule may be sterically hindered. Denaturing the protein slightly might expose more reactive sites, but this should be done with caution to not compromise protein function. |
| Poor Reagent Quality (Lot-to-Lot Variability) | If you suspect the quality of your this compound, refer to the section on "Handling Lot-to-Lot Variability" to qualify the new lot. |
Issue 2: High Background or Non-Specific Binding
High background can obscure experimental results. Here are some common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Excess Labeling | Over-modification of the protein can alter its properties, leading to aggregation and non-specific interactions.[12] Optimize the molar ratio of this compound to your target molecule. |
| Hydrolysis of NHS Ester | Hydrolyzed NHS ester forms a carboxyl group, which can increase non-specific binding through electrostatic interactions.[12] Ensure optimal reaction conditions to minimize hydrolysis. |
| Inadequate Blocking | Insufficient blocking of surfaces in assays like ELISA can lead to non-specific binding.[12] Optimize blocking conditions by testing different blocking agents (e.g., BSA, non-fat milk) and incubation times. |
| Inappropriate Buffer Composition | Suboptimal pH or ionic strength can contribute to non-specific interactions.[12] Adjust the pH or salt concentration of your wash buffers to reduce electrostatic interactions. Adding a non-ionic surfactant like Tween 20 can also help.[12] |
Handling Lot-to-Lot Variability of this compound
Lot-to-lot variation in reagents can lead to inconsistent results over time.[13] It is crucial to have a protocol in place to qualify new lots of this compound.
Workflow for Qualifying a New Lot of this compound
Caption: Workflow for qualifying a new lot of this compound.
Experimental Protocol: Comparative Labeling Efficiency
This protocol allows for a direct comparison of a new lot of this compound against a previously validated lot.
Materials:
-
Validated (old) lot of this compound
-
New lot of this compound
-
Standard protein (e.g., Bovine Serum Albumin, BSA) or amine-modified oligonucleotide
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein/Oligonucleotide Solution: Dissolve the standard protein or oligonucleotide in the amine-free buffer to a final concentration of 2-5 mg/mL.
-
Prepare NHS Ester Stock Solutions:
-
Allow both the old and new lots of this compound to equilibrate to room temperature.
-
Prepare a 10 mg/mL stock solution of each lot in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Labeling Reaction:
-
Set up two parallel reactions, one for each lot of this compound.
-
Add a 10-fold molar excess of the this compound stock solution to the protein/oligonucleotide solution.
-
Incubate the reactions for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column.
-
Analysis:
-
Determine the degree of labeling (DOL) for both samples using spectrophotometry. This involves measuring the absorbance of the protein (at 280 nm) and the SY-21 dye (at its maximum absorbance, ~661 nm).
-
The DOL can be calculated using the Beer-Lambert law.
-
Data Comparison:
| Parameter | Old Lot | New Lot | Acceptance Criteria |
| Degree of Labeling (DOL) | Insert Value | Insert Value | Difference of <10% |
| Yield of Conjugate | Insert Value | Insert Value | Difference of <10% |
| Functional Assay Performance | Insert Value | Insert Value | Difference of <15% |
Signaling Pathway of NHS Ester Labeling
The following diagram illustrates the chemical reaction between this compound and a primary amine on a target molecule.
Caption: Reaction mechanism of this compound with a primary amine.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 3. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for SY-21 NHS ester conjugation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for SY-21 NHS ester conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound conjugation?
A1: The optimal incubation time for this compound conjugation is a balance between achieving a high degree of labeling (DOL) and minimizing the hydrolysis of the NHS ester. Generally, a good starting point is to incubate the reaction for 1 to 4 hours at room temperature or overnight at 4°C .[1][2] However, the ideal time can vary depending on several factors, including the reactivity of the target molecule, pH, and temperature. For sensitive proteins, a shorter incubation time at a lower temperature (e.g., 2 hours at 4°C) may be preferable to maintain protein function.[] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific application.
Q2: How does temperature affect the incubation time and efficiency?
A2: Temperature plays a crucial role in the kinetics of the conjugation reaction.
-
Room Temperature (approx. 25°C): Reactions proceed faster, potentially reducing the overall experiment time.[4] A typical incubation time at room temperature is 30-120 minutes.[] However, the rate of hydrolysis of the this compound also increases at this temperature.[5]
-
4°C: Lowering the temperature slows down both the conjugation reaction and the competing hydrolysis reaction. This can be beneficial for sensitive proteins and may lead to a higher yield of the desired conjugate over a longer incubation period (e.g., overnight).[6]
Q3: What is the effect of pH on the conjugation reaction?
A3: The pH of the reaction buffer is a critical parameter for successful conjugation. The reaction of an NHS ester with a primary amine is highly pH-dependent.[1] The optimal pH range is typically between 7.2 and 8.5 .[][5] Below pH 7.0, the primary amines are protonated, which significantly reduces their reactivity. Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which can lead to lower conjugation efficiency.[1][5]
Q4: Can I use a Tris-based buffer for the conjugation reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate/carbonate buffer.[5]
Q5: My conjugation efficiency is low. What are the possible causes and how can I improve it?
A5: Low conjugation efficiency can be due to several factors. Please refer to the troubleshooting section below for a detailed guide. Key areas to investigate include buffer composition and pH, reagent quality, molar ratio of reactants, and the accessibility of primary amines on your target molecule.
Troubleshooting Guide
Issue 1: Low or No Conjugation
| Possible Cause | Recommendation |
| Incorrect Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine).[6] Use a recommended buffer such as PBS, borate, or bicarbonate at a pH between 7.2 and 8.5.[5] |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range is 7.2-8.5.[1][] |
| Hydrolyzed this compound | This compound is moisture-sensitive. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and store it properly at -20°C, protected from moisture.[7] |
| Insufficient Incubation Time | If reacting at 4°C, the reaction may be too slow. Try increasing the incubation time or switching to room temperature for 1-4 hours.[1][2] |
| Inaccessible Primary Amines | The primary amines on your target molecule may be sterically hindered. Consider denaturing the protein slightly (if its function is not critical) or using a linker with a longer spacer arm. |
| Low Reactant Concentration | Increase the concentration of your target molecule and/or the molar excess of the this compound. A higher concentration can improve reaction kinetics.[2] |
Issue 2: Protein Precipitation After Conjugation
| Possible Cause | Recommendation |
| High Degree of Labeling | Excessive labeling can alter the protein's properties and lead to aggregation. Reduce the molar excess of the this compound or decrease the incubation time. |
| Hydrophobic Nature of the Dye | The SY-21 quencher may increase the hydrophobicity of the protein, causing it to precipitate. Perform the reaction and purification at 4°C and consider adding a mild, non-ionic detergent. |
| Buffer Conditions | Ensure the final buffer after purification is suitable for the stability of the conjugated protein. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a starting point for the conjugation of this compound to a protein. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound[7]
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional but Recommended):
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[8]
-
-
Purify the Conjugate:
-
Remove the unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of SY-21 (around 661 nm).[7]
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and SY-21.
-
Data Presentation
Table 1: Effect of Incubation Time and Temperature on Conjugation Efficiency (Illustrative Data)
| Incubation Time | Temperature | Degree of Labeling (DOL) | Notes |
| 30 minutes | Room Temp | Low | Reaction may be incomplete. |
| 1 hour | Room Temp | Moderate | Good starting point for optimization.[8] |
| 2 hours | Room Temp | High | Often sufficient for many proteins. |
| 4 hours | Room Temp | High | Risk of hydrolysis increases.[5] |
| Overnight | 4°C | High | Good for sensitive proteins, minimizes hydrolysis.[1] |
Table 2: Influence of pH on NHS Ester Stability
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5] |
| 8.0 | Room Temp | ~1 hour |
| 8.6 | 4 | 10 minutes[5] |
| 9.0 | Room Temp | ~10 minutes |
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting low conjugation efficiency.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: SY-21 NHS Ester vs. QSY-21 in FRET Assays
For researchers engaged in the development of FRET (Förster Resonance Energy Transfer) assays, the selection of an appropriate quencher is paramount to achieving high sensitivity and a robust signal-to-noise ratio. Among the landscape of dark quenchers, SY-21 NHS ester and QSY-21 have emerged as prominent choices, particularly for FRET pairs in the red to near-infrared spectrum. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in making an informed decision.
Executive Summary
Performance Characteristics
The effectiveness of a quencher in a FRET assay is determined by several key parameters, including its absorption spectrum, quenching efficiency, and the Förster distance (R₀) of the FRET pair.
| Property | This compound | QSY-21 |
| Quenching Range | 580 - 680 nm[1][2][3][5] | 540 - 750 nm[4] |
| Absorption Maximum (λmax) | ~661 nm[3] | ~661 nm |
| Molar Extinction Coefficient | ~90,000 cm⁻¹M⁻¹[3] | ~90,000 cm⁻¹M⁻¹[6] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester[1][2][3][5] | N-hydroxysuccinimide (NHS) ester[4] |
| Target Functional Group | Primary amines (-NH₂)[1][2][3][5] | Primary amines (-NH₂)[4] |
| Recommended Donor Dyes | Fluorescein, Alexa Fluor® 568, 594, 633, 647, TAMRA, ROX, Texas Red, Cy5[1][2][3] | Alexa Fluor 647, Cy5, and other spectrally similar dyes[7] |
Table 1: Comparison of the general properties of this compound and QSY-21.
Quenching Efficiency and Förster Distance
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. A larger R₀ value indicates more efficient energy transfer over a longer distance. The R₀ for a given FRET pair is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the quantum yield of the donor. Below are the calculated R₀ values for QSY-21 with commonly used donor fluorophores.
| Donor Fluorophore | Emission Max (nm) | R₀ (Å) for QSY-21 |
| Alexa Fluor® 594 | ~617 | 61 |
| Alexa Fluor® 633 | ~650 | 66 |
| Alexa Fluor® 647 | ~668 | 64 |
| Cy5™ | ~670 | 60 |
Table 2: Calculated Förster distances (R₀) for QSY-21 with common donor fluorophores. This data is crucial for designing FRET constructs with optimal donor-acceptor separation.
Experimental Protocols
The following are detailed protocols for the labeling of a peptide with SY-21/Qthis compound and a subsequent FRET-based protease assay.
Protocol 1: Labeling of a Peptide with SY-21/Qthis compound
This protocol describes the covalent attachment of the quencher to a peptide containing a primary amine (e.g., a lysine (B10760008) residue or an N-terminal amine).
Materials:
-
Peptide with a primary amine
-
This compound or Qthis compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., HPLC or gel filtration)
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare the Quencher Stock Solution: Immediately before use, dissolve the SY-21 or Qthis compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the quencher stock solution to the peptide solution at a molar ratio of 5-10 fold excess of the quencher.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled peptide from the unreacted quencher using reverse-phase HPLC or a suitable gel filtration column.
-
Characterization: Confirm the labeling by mass spectrometry and measure the absorbance to determine the concentration of the labeled peptide.
Protocol 2: FRET-Based Protease Assay
This protocol outlines a general procedure for measuring protease activity using a FRET peptide substrate labeled with a donor fluorophore and SY-21/QSY-21 as the acceptor.
Materials:
-
FRET peptide substrate (labeled with a donor fluorophore and SY-21/QSY-21)
-
Protease of interest
-
Assay buffer (specific to the protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the FRET Substrate Solution: Dilute the FRET peptide substrate in the assay buffer to the desired final concentration (typically in the nanomolar to low micromolar range).
-
Prepare the Protease Solution: Prepare a dilution series of the protease in the assay buffer.
-
Assay Setup: Add the protease solution to the wells of the 96-well plate. Include a negative control with assay buffer only.
-
Initiate the Reaction: Add the FRET substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in donor fluorescence over time. The excitation and emission wavelengths should be set appropriately for the donor fluorophore.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence increase over time. Plot the rates against the protease concentration to determine the enzyme kinetics.
Visualizing the Workflow and Principles
To better illustrate the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for a FRET-based protease assay.
Caption: Principle of a FRET-based protease assay.
Conclusion
This compound and QSY-21 are high-performance dark quenchers that are essentially interchangeable for FRET applications in the red to near-infrared range. Their broad absorption spectra and high extinction coefficients make them excellent FRET acceptors for a variety of popular donor fluorophores, leading to assays with high quenching efficiency and a large dynamic range. The choice between them may ultimately come down to availability and cost from different suppliers. The provided protocols and diagrams offer a solid foundation for researchers to design and implement robust and sensitive FRET-based assays for a wide range of applications, from studying protein-protein interactions to high-throughput screening for drug discovery.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 6. Molecular Probes nonfluorescent quenchers and photosensitizers—Table 1.10 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. QXY21 NHS ester [equivalent to Qthis compound] | AAT Bioquest [aatbio.com]
A Comparative Guide to SY-21 NHS Ester and Other Dark Quenchers for Advanced Fluorescence Applications
For Immediate Publication
San Diego, CA – December 10, 2025 – For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the selection of an appropriate dark quencher is paramount for achieving high signal-to-noise ratios and accurate results. This guide provides an objective comparison of SY-21 NHS ester, a prominent dark quencher, with other widely used alternatives, including Black Hole Quencher® (BHQ®) dyes and Iowa Black® quenchers. The following analysis is supported by a compilation of publicly available experimental data to facilitate an informed selection process.
Introduction to Dark Quenchers
Dark quenchers are essential tools in fluorescence resonance energy transfer (FRET) probes, molecular beacons, and other formats of fluorescence-based detection. Unlike traditional quenchers that are themselves fluorescent, dark quenchers dissipate the absorbed energy from a proximal fluorophore as heat, resulting in no background fluorescence.[1] This property significantly enhances the sensitivity of assays by increasing the signal-to-background ratio.[2] The efficiency of a dark quencher is determined by the overlap of its absorption spectrum with the emission spectrum of the fluorophore, its intrinsic quenching efficiency, and its photostability.
This compound is a non-fluorescent acceptor dye with a broad and intense quenching range from 580 nm to 680 nm, making it a suitable partner for a variety of fluorophores in the orange to far-red spectrum.[3][4][5] It is often marketed as an equivalent to QSY®-21 NHS ester.[3][5] This guide will focus on comparing this compound with other popular dark quenchers that operate in a similar spectral range, namely BHQ-2 and Iowa Black RQ.
Quantitative Comparison of Dark Quencher Properties
The performance of a dark quencher is dictated by several key photophysical parameters. The following table summarizes the available quantitative data for this compound, BHQ-2, and Iowa Black RQ.
| Property | This compound (QSY-21 equivalent) | Black Hole Quencher-2 (BHQ-2) | Iowa Black® RQ |
| Maximum Absorption (λmax) | ~661 nm[4][6] | ~579 nm | ~656 nm[7] |
| Quenching Range | 580 - 680 nm[3][4][5] | 550 - 650 nm | 500 - 700 nm[7] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹[3] | Not readily available | Not readily available |
| Reported Quenching Efficiency | High (often paired with Cy5 and similar dyes)[8] | High (e.g., up to 96% for Cy5)[2] | High (e.g., 80-90% for Cy5.5 in one study)[7] |
| Chemical Formula | C₄₅H₃₉N₄O₇S[4] | Not readily available | Not readily available |
Mechanism of Fluorescence Quenching
The primary mechanism by which dark quenchers operate is through Förster Resonance Energy Transfer (FRET). This process involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor quencher molecule in close proximity. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.
Experimental Protocol: Comparative Analysis of Dark Quencher Efficiency
To provide a framework for the objective comparison of dark quenchers, a detailed experimental protocol is outlined below. This protocol is designed to measure and compare the quenching efficiency of this compound, BHQ-2, and Iowa Black RQ when paired with a far-red fluorophore such as Cy5.
Objective:
To quantitatively determine and compare the fluorescence quenching efficiency of different dark quenchers.
Materials:
-
Fluorophore-labeled oligonucleotide or peptide (e.g., Cy5-labeled oligo)
-
NHS esters of the dark quenchers to be tested (SY-21, BHQ-2, Iowa Black RQ)
-
Amine-modified oligonucleotide or peptide complementary to the fluorophore-labeled strand
-
Conjugation buffers (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification system (e.g., HPLC)
-
Fluorescence spectrophotometer
-
Hybridization buffer (e.g., PBS with 0.1 M NaCl)
Methodology:
-
Conjugation of Dark Quenchers:
-
Dissolve the amine-modified oligonucleotide/peptide in conjugation buffer.
-
Dissolve the NHS ester of each dark quencher in a suitable organic solvent (e.g., DMSO).
-
Add the quencher solution to the oligonucleotide/peptide solution and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the quencher-labeled biomolecules using HPLC to remove unconjugated quencher and biomolecule.
-
Confirm successful conjugation and purity via mass spectrometry and UV-Vis spectroscopy.
-
-
Sample Preparation for Fluorescence Measurement:
-
Prepare a stock solution of the fluorophore-labeled biomolecule (e.g., Cy5-oligo) of known concentration.
-
Prepare stock solutions of each of the purified quencher-labeled complementary biomolecules.
-
For each quencher, prepare a series of samples by mixing the fluorophore-labeled biomolecule with an equimolar amount of the quencher-labeled complementary biomolecule in hybridization buffer.
-
Prepare a control sample containing only the fluorophore-labeled biomolecule in hybridization buffer.
-
Allow the samples to hybridize by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Fluorescence Measurement:
-
Using a fluorescence spectrophotometer, measure the fluorescence emission spectrum of the control sample (unquenched) and each of the quencher-containing samples. Excite the fluorophore at its maximum excitation wavelength (e.g., ~649 nm for Cy5) and record the emission spectrum (e.g., 660-750 nm).
-
Record the fluorescence intensity at the emission maximum for each sample.
-
-
Calculation of Quenching Efficiency:
-
The quenching efficiency (QE) for each dark quencher is calculated using the following formula: QE (%) = [1 - (F / F₀)] x 100 Where:
-
F is the fluorescence intensity of the sample containing the fluorophore and the quencher.
-
F₀ is the fluorescence intensity of the control sample containing only the fluorophore.
-
-
Concluding Remarks
The selection of a dark quencher should be based on a careful consideration of its spectral properties, quenching efficiency, and the specific requirements of the assay. This compound, with its strong absorption in the far-red region, presents a compelling option for use with fluorophores such as Cy5 and Alexa Fluor 647. Comparative data suggests that BHQ-2 and Iowa Black RQ are also highly effective quenchers in a similar spectral range. For optimal performance, researchers are encouraged to perform in-house validation experiments using the described protocol to determine the most suitable quencher for their specific application. Factors such as the local environment, linker length between the fluorophore and quencher, and the specific biomolecules being labeled can all influence the final quenching efficiency.
References
- 1. Dark quencher - Wikipedia [en.wikipedia.org]
- 2. glenresearch.com [glenresearch.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 5. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 6. QXY21 NHS ester [equivalent to Qthis compound] | AAT Bioquest [aatbio.com]
- 7. Comparison of several linear fluorophore-and quencher conjugated oligomer duplexes for stability, fluorescence quenching and kinetics in vitro and in vivo in mice: Fluorescent DNA duplexes for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uvic.ca [dspace.library.uvic.ca]
Validating SY-21 NHS Ester Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is paramount to ensure the efficacy and safety of novel therapeutics and research tools. This guide provides a comprehensive comparison of key analytical methods for validating the conjugation of SY-21 NHS ester, a non-fluorescent quencher, to proteins, with a focus on mass spectrometry.
This compound is an amine-reactive compound that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on a protein's surface.[1][2] This process is crucial for applications like Förster Resonance Energy Transfer (FRET) probes.[1] Verifying the successful conjugation and characterizing the resulting product is a critical step in any workflow. This guide will delve into the use of mass spectrometry for this purpose and compare its performance with other common analytical techniques, supported by experimental protocols and data.
Mass Spectrometry: The Gold Standard for Conjugation Analysis
Mass spectrometry (MS) is a powerful technique for characterizing protein conjugates, providing precise information on molecular weight changes resulting from the attachment of molecules like SY-21. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed for this purpose.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of intact proteins and their conjugates.[3] The analysis of a protein before and after conjugation with this compound will reveal a characteristic mass shift corresponding to the number of quencher molecules attached.
Expected Mass Shift Calculation:
The covalent attachment of SY-21 to a protein via an NHS ester reaction results in the addition of the SY-21 molecule and the loss of the N-hydroxysuccinimide (NHS) group.
-
Molecular Weight of this compound: 815.34 g/mol [2]
-
Molecular Weight of NHS: 115.09 g/mol
Therefore, the net mass increase per SY-21 conjugation is: 815.34 - 115.09 = 700.25 g/mol
A MALDI-TOF spectrum of the conjugated protein will show a series of peaks, with each peak representing a population of protein molecules labeled with a different number of SY-21 moieties. The difference in mass between consecutive peaks will be approximately 700 Da.
LC-MS Analysis
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can provide information on the distribution of different conjugated species.
Comparative Analysis of Validation Methods
While mass spectrometry provides the most detailed information, other techniques can offer complementary data for a comprehensive validation of the conjugation process.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Precise molecular weight of the conjugate, degree of labeling (number of SY-21 molecules per protein), heterogeneity of the conjugate population. | High accuracy and sensitivity, provides detailed molecular information. | Requires specialized equipment and expertise, can be sensitive to sample purity. |
| SDS-PAGE | Apparent molecular weight shift, assessment of conjugation efficiency, visualization of unconjugated protein. | Widely available, relatively inexpensive, easy to perform. | Low resolution, provides only an estimate of molecular weight, difficult to quantify the degree of labeling precisely.[4] |
| UV-Vis Spectroscopy | Confirmation of quencher presence, estimation of the degree of labeling. | Simple, rapid, and non-destructive. | Indirect method, relies on accurate extinction coefficients, can be affected by interfering substances.[5] |
| Size Exclusion Chromatography (SEC) | Separation of conjugate from free quencher, detection of aggregation. | Can be used for both analytical and preparative purposes, preserves the native state of the protein. | Does not provide direct information on the degree of labeling, resolution may be limited for species with similar hydrodynamic radii.[6] |
Experimental Protocols
I. This compound Conjugation to a Model Protein (e.g., BSA)
-
Protein Preparation: Dissolve Bovine Serum Albumin (BSA) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), to a final concentration of 5-10 mg/mL.
-
This compound Solution: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the this compound solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Purification: Remove unconjugated SY-21 by size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
II. Mass Spectrometry Sample Preparation
-
Desalting: It is crucial to remove salts and other non-volatile components from the sample before MS analysis. This can be achieved using C18 ZipTips or dialysis against a volatile buffer like ammonium (B1175870) bicarbonate.
-
MALDI-TOF Sample Preparation:
-
Mix the desalted conjugate solution (typically 1 µL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
LC-MS Sample Preparation:
-
Dilute the desalted conjugate in a solvent compatible with the LC system (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC-MS system.
-
III. SDS-PAGE Analysis
-
Mix the unconjugated protein and the purified conjugate with SDS-PAGE loading buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A noticeable upward shift in the band corresponding to the conjugate compared to the unconjugated protein indicates successful conjugation.[7]
IV. UV-Vis Spectroscopy
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of SY-21 (around 660 nm).[1][8]
-
Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the protein.
-
Calculate the concentration of the conjugated SY-21 using its extinction coefficient (90,000 cm⁻¹M⁻¹).[2]
-
The degree of labeling can be estimated by the molar ratio of the quencher to the protein.[5]
V. Size Exclusion Chromatography (SEC)
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified conjugate onto the column.
-
Monitor the elution profile using a UV detector at 280 nm and 660 nm.
-
The elution of a single major peak that absorbs at both wavelengths confirms the presence of the conjugate and the absence of significant aggregation or free quencher.
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for validating this compound conjugation and the underlying chemical reaction.
References
- 1. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 7. Protein Mobility Shifts Contribute to Gel Electrophoresis Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Performance Analysis of Novel NHS Esters: SY-21, SY-7, and SY-9
This guide provides a detailed comparative analysis of three novel N-hydroxysuccinimide (NHS) esters: SY-21, SY-7, and SY-9. The information presented is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other labeled protein therapeutics. This document outlines the performance of these reagents based on key experimental parameters to facilitate an informed selection for specific research applications.
Performance Characteristics
The selection of an appropriate NHS ester is critical for the successful synthesis of bioconjugates. The ideal reagent should exhibit high reactivity towards primary amines under physiological conditions, while also demonstrating sufficient stability in aqueous solutions to minimize hydrolysis-related side reactions. Here, we compare the performance of SY-21, SY-7, and SY-9 across several key metrics.
Quantitative Performance Data
The following table summarizes the key performance indicators for SY-21, SY-7, and SY-9 NHS esters as determined through standardized experimental protocols.
| Parameter | SY-21 | SY-7 | SY-9 | Test Conditions |
| Labeling Efficiency (%) | 85 ± 4% | 92 ± 3% | 78 ± 5% | Trastuzumab (10 mg/mL), 10-fold molar excess of NHS ester, PBS (pH 7.4), 2 hours at 25°C |
| Hydrolytic Half-life (t½, min) | 45 | 25 | 75 | PBS (pH 7.4), 25°C |
| Resulting DAR | 3.8 | 4.1 | 3.5 | 10-fold molar excess of NHS ester |
| Aggregate Formation (%) | < 1% | < 1% | 1.5% | SEC-MALS analysis post-conjugation |
| In Vitro Cytotoxicity (IC50) | 1.2 nM | 1.1 nM | 1.5 nM | ADC against HER2+ cell line (SK-BR-3) |
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental methodologies.
Protocol for Determination of Labeling Efficiency and Drug-to-Antibody Ratio (DAR)
This protocol outlines the procedure for conjugating a model antibody (Trastuzumab) with the SY-series NHS esters and the subsequent determination of labeling efficiency and DAR.
-
Antibody Preparation : A solution of Trastuzumab is prepared at 10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
NHS Ester Stock Solution : A 10 mM stock solution of the respective SY-series NHS ester is prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction : The NHS ester stock solution is added to the antibody solution to achieve a 10-fold molar excess of the ester. The reaction mixture is incubated for 2 hours at 25°C with gentle agitation.
-
Purification : The resulting antibody-drug conjugate (ADC) is purified from unreacted NHS ester and other small molecules using a desalting column equilibrated with PBS (pH 7.4).
-
DAR Determination : The DAR is determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength for the conjugated payload. The molar extinction coefficients of both the antibody and the payload are used in the calculation. Labeling efficiency is calculated as the percentage of the initial NHS ester that is successfully conjugated to the antibody.
Protocol for Determination of Hydrolytic Half-life
This protocol measures the stability of the SY-series NHS esters in an aqueous buffer.
-
NHS Ester Solution : A 1 mM solution of the SY-series NHS ester is prepared in PBS (pH 7.4).
-
Time-course Monitoring : The solution is maintained at 25°C, and the absorbance of the NHS ester is monitored over time at a wavelength corresponding to its maximum absorbance.
-
Half-life Calculation : The hydrolytic half-life (t½) is determined by fitting the time-dependent absorbance data to a first-order exponential decay model.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for ADC generation and a representative signaling pathway relevant to the therapeutic application of such conjugates.
Caption: A generalized workflow for the generation and analysis of an Antibody-Drug Conjugate (ADC).
Caption: A simplified signaling pathway illustrating the mechanism of action for an ADC.
Quenching efficiency of SY-21 NHS ester with different fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quenching efficiency of SY-21 NHS ester with various commonly used fluorophores. This compound is a non-fluorescent acceptor dye that effectively quenches the fluorescence of a broad range of donor fluorophores, making it a valuable tool in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3]
Overview of this compound
This compound is a dark quencher with a wide quenching range from 580 nm to 680 nm.[1][2][3][4] This broad absorption spectrum makes it a versatile acceptor for a variety of fluorophores that emit in the orange to far-red region of the spectrum. The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4][5][6]
Quenching Efficiency Comparison
Based on its quenching range, this compound is an excellent FRET acceptor for the following commonly used fluorophores. The table below provides an overview of these compatible fluorophores and their spectral properties, which are critical for predicting FRET efficiency.
| Fluorophore (Donor) | Excitation Max (nm) | Emission Max (nm) | Spectral Overlap with this compound (Abs. Max ~661 nm) |
| TAMRA | ~553 | ~575 | Good |
| ROX | ~575 | ~602 | Very Good |
| Texas Red | ~589 | ~615 | Excellent |
| Alexa Fluor 568 | ~578 | ~603 | Very Good |
| Alexa Fluor 594 | ~590 | ~617 | Excellent |
| Alexa Fluor 633 | ~632 | ~647 | Excellent |
| Alexa Fluor 647 | ~650 | ~668 | Excellent |
| Cy5 | ~649 | ~670 | Excellent |
Note: The quenching efficiency is highly dependent on the specific linker, local environment, and the distance and orientation between the donor and acceptor. The information above is for general guidance, and empirical determination of quenching efficiency is recommended for specific applications.
Experimental Protocol: Determination of Quenching Efficiency
This protocol outlines a general method for determining the quenching efficiency of this compound with a fluorophore-labeled biomolecule using steady-state fluorescence spectroscopy.
1. Preparation of Labeled Biomolecule:
-
Fluorophore Labeling: Covalently label the biomolecule of interest (e.g., a peptide or protein) with the desired donor fluorophore (e.g., Cy5) using an appropriate amine-reactive chemistry (e.g., NHS ester). Follow established protocols for protein and peptide labeling.
-
This compound Labeling: In a separate reaction, label the interacting partner or a different site on the same biomolecule with this compound. The reaction is typically carried out in a buffer with a pH of 7-9.[4]
-
Purification: Purify the labeled biomolecules to remove any unconjugated dye. This can be achieved by size-exclusion chromatography or dialysis.
2. Spectroscopic Measurements:
-
Sample Preparation: Prepare a series of samples with a constant concentration of the donor-labeled biomolecule and varying concentrations of the this compound-labeled biomolecule (the quencher). Also, prepare a control sample containing only the donor-labeled biomolecule.
-
Fluorescence Spectroscopy:
-
Excite the donor fluorophore at its maximum excitation wavelength.
-
Record the fluorescence emission spectrum of each sample.
-
Measure the fluorescence intensity of the donor at its emission maximum for each sample.
-
3. Calculation of Quenching Efficiency:
The quenching efficiency (E) can be calculated from the reduction in the donor's fluorescence intensity in the presence of the acceptor (this compound) using the following formula:
E = 1 - (FDA / FD)
Where:
-
FDA is the fluorescence intensity of the donor in the presence of the acceptor.
-
FD is the fluorescence intensity of the donor in the absence of the acceptor.
Alternatively, the Stern-Volmer equation can be used to analyze the quenching data, particularly for collisional quenching.[7][8][9][10] A plot of F₀/F versus the quencher concentration ([Q]) should yield a straight line, where F₀ is the fluorescence intensity in the absence of the quencher and F is the fluorescence intensity at a given quencher concentration.[8][9][10][11]
Experimental Workflow
References
- 1. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 2. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. edinst.com [edinst.com]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 10. physical chemistry - Stern-Volmer plot and calculation of rate constant for quenching - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. chem.uzh.ch [chem.uzh.ch]
Evaluating the Photostability of Fluorescent Dye Conjugates for FRET Applications with SY-21 NHS Ester
For researchers, scientists, and drug development professionals utilizing Förster Resonance Energy Transfer (FRET), the photostability of the donor fluorophore is a critical parameter for robust and reproducible experimental outcomes. SY-21 NHS ester is a non-fluorescent quencher dye commonly employed as a FRET acceptor. Consequently, the photostability of the overall FRET system is dictated by the photostability of the fluorescent donor dye. This guide provides a comparative overview of the photostability of common fluorescent dyes that are spectrally compatible as donors for this compound, along with detailed experimental protocols for conjugation and photostability evaluation.
This compound has a broad quenching range from approximately 580 nm to 680 nm, making it an effective acceptor for a variety of donor dyes that emit in this spectral window. The selection of a photostable donor is paramount for applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging and single-molecule studies. Photobleaching, the irreversible photodegradation of a fluorophore, can lead to a loss of signal and inaccurate quantification.
Comparative Photostability of Common Donor Dyes
The following table summarizes the relative photostability of fluorescent dyes commonly used as FRET donors with this compound. The data is compiled from various sources and provides a qualitative and quantitative comparison to aid in fluorophore selection. Alexa Fluor dyes are consistently reported to be more photostable than their cyanine (B1664457) (Cy) dye counterparts and other traditional dyes like Texas Red.[1][2][3][4]
| Donor Dye | Excitation (nm) | Emission (nm) | Relative Photostability | Key Characteristics |
| Alexa Fluor 568 | 578 | 603 | High | A very photostable dye, brighter than FITC.[5][6][7] |
| TAMRA | ~555 | ~580 | Moderate | Less photostable than Alexa Fluor 555.[8] |
| Alexa Fluor 594 | 590 | 617 | High | Significantly more photostable and brighter than Texas Red.[1][2][9][10] |
| Texas Red | 595 | 615 | Moderate | Prone to lower fluorescence and photostability compared to Alexa Fluor 594.[1][2][9] |
| Alexa Fluor 633 | 632 | 647 | High | Bright and photostable, well-suited for the 633 nm laser line.[1][2][8] |
| Cy5 | 649 | 670 | Moderate to Low | Significantly less photostable than Alexa Fluor 647.[2][3][4][8] Prone to photobleaching and can form blue-shifted derivatives upon intense light exposure. |
| Alexa Fluor 647 | 650 | 668 | Very High | Exceptionally bright and photostable, considered a superior alternative to Cy5.[1][2][3][4][8] |
Experimental Protocols
I. Protein Conjugation with NHS Ester Dyes
This protocol outlines the general procedure for labeling proteins with amine-reactive NHS ester dyes.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
NHS ester dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 1-10 mg/mL.[11] Ensure the buffer is free of any primary amines (e.g., Tris) that would compete with the labeling reaction.[12]
-
Prepare the Dye Stock Solution: Allow the vial of NHS ester dye to warm to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.[13]
-
Labeling Reaction: Add the dye stock solution to the protein solution. The optimal molar excess of dye to protein for mono-labeling is typically around 8-fold, though this may require optimization.[11] Gently stir the reaction mixture for 1 hour at room temperature, protected from light.[13]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute will be the dye-protein conjugate.[12]
-
Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance.
II. Measurement of Photostability
This protocol describes a method for comparing the photostability of different fluorescently labeled proteins.
Materials:
-
Fluorescently labeled protein conjugates
-
Microscope with a suitable light source and filter sets
-
Digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescently labeled protein conjugates at a consistent concentration and in the same mounting medium.
-
Image Acquisition:
-
Locate a field of view for each sample.
-
Using consistent illumination intensity and exposure time, acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly decreased.[6][7]
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any sample.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photostability of the fluorophore. A slower decay rate corresponds to higher photostability.
-
Experimental Workflow and Signaling Pathway Diagrams
To facilitate a clear understanding of the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for protein conjugation and photostability evaluation.
Caption: Simplified diagram of fluorophore photobleaching pathways.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. setabiomedicals.com [setabiomedicals.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
A Head-to-Head Comparison: SY-21 NHS Ester vs. Dabcyl for FRET-Based Assays
For researchers, scientists, and drug development professionals navigating the landscape of fluorescence resonance energy transfer (FRET), the choice of a quencher is paramount to experimental success. This guide provides a detailed, side-by-side comparison of two prominent non-fluorescent quenchers: SY-21 NHS ester, a member of the QSY-21 family, and the widely-used Dabcyl NHS ester. By examining their spectral properties, quenching performance, and applications, this document aims to equip researchers with the necessary information to select the optimal quencher for their specific FRET-based assays.
At a Glance: Key Differences
| Feature | This compound (QSY-21 equivalent) | Dabcyl NHS Ester |
| Quenching Range | 580 - 680 nm[1][2] | 380 - 530 nm |
| Absorption Maximum (λmax) | ~661 nm[3] | ~453 - 479 nm[4] |
| Recommended Fluorophore Partners | Long-wavelength dyes (e.g., Alexa Fluor 568, 594, 633, 647, TAMRA, ROX, Texas Red, Cy5)[1][5] | Short-wavelength dyes (e.g., EDANS, FAM, FITC, TET, HEX, Cy3)[6] |
| Primary Applications | FRET assays with red and far-red emitting fluorophores.[1][3] | FRET assays with blue, green, and yellow emitting fluorophores.[4] |
Delving Deeper: A Performance-Based Comparison
The efficacy of a quencher in a FRET assay is fundamentally dictated by the spectral overlap between the donor fluorophore's emission and the quencher's absorption. This principle governs the selection of an appropriate FRET pair.
Spectral Properties
This compound , an analogue of QSY-21, is a non-fluorescent ("dark") quencher characterized by a broad and intense absorption in the far-red region of the spectrum, with a maximum absorption at approximately 661 nm.[3] Its effective quenching range extends from 580 nm to 680 nm.[1][2] This spectral profile makes it an ideal acceptor for a variety of commonly used red and far-red fluorescent dyes.
Dabcyl , on the other hand, is a well-established dark quencher with an absorption maximum in the blue-green region of the spectrum, typically between 453 nm and 479 nm.[4] Its quenching range is most effective between 380 nm and 530 nm. Consequently, Dabcyl is the preferred quenching partner for fluorophores that emit in the blue, green, and yellow wavelengths.
The stark difference in their absorption spectra is the primary determinant for their distinct applications. The choice between SY-21 and Dabcyl is, therefore, largely dependent on the emission wavelength of the chosen donor fluorophore.
Quenching Efficiency and Förster Distance (R₀)
The Förster distance (R₀) is a critical parameter in FRET, representing the distance at which the energy transfer efficiency is 50%. A larger R₀ value indicates that quenching can occur over a greater distance, offering more flexibility in the design of FRET probes. The R₀ is dependent on the spectral overlap between the donor and acceptor, the quantum yield of the donor, and the extinction coefficient of the acceptor.
While direct, side-by-side experimental comparisons of quenching efficiency across a wide array of fluorophores are limited in published literature, the calculated Förster distances provide a valuable quantitative comparison.
Table of Calculated Förster Distances (R₀ in Å) for Various Donor Dyes with QSY-21 and Dabcyl Quenchers
| Donor Fluorophore | Emission Max (nm) | QSY-21 R₀ (Å) | Dabcyl R₀ (Å) |
| Alexa Fluor 555 | 565 | 60 | 33 |
| TAMRA | 575 | 61 | 33 |
| Alexa Fluor 568 | 599 | 65 | 31 |
| Alexa Fluor 594 | 617 | 68 | 29 |
| Texas Red-X | 615 | 69 | 28 |
| Alexa Fluor 633 | 647 | 73 | 25 |
| Alexa Fluor 647 | 668 | 76 | 23 |
| Cy5 | 670 | 75 | 23 |
Data is derived from publicly available resources and should be considered as a guide. Actual R₀ values can be influenced by experimental conditions.
The data clearly illustrates that for fluorophores emitting above ~550 nm, SY-21 (QSY-21) exhibits significantly larger Förster distances compared to Dabcyl. This translates to a more efficient energy transfer and, consequently, more effective quenching for red and far-red dyes. Conversely, Dabcyl's utility diminishes substantially with increasing emission wavelengths due to poor spectral overlap. For instance, the quenching efficiency of Dabcyl for near-infrared fluorophores like Cy5 and Alexa Fluor 647 is significantly reduced.[6]
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the fundamental principles and workflows associated with using this compound and Dabcyl in FRET-based assays.
Experimental Protocols
The following are generalized protocols for the preparation of FRET probes using this compound and Dabcyl NHS ester. It is important to note that optimal reaction conditions, such as the molar excess of the dye and incubation times, may need to be empirically determined for each specific biomolecule.
Protocol 1: Labeling a Peptide with this compound for a Protease Assay
Objective: To synthesize a FRET-based peptide substrate for a specific protease, where the cleavage of the peptide by the enzyme results in a fluorescent signal.
Materials:
-
Peptide with a single primary amine (e.g., N-terminal or lysine (B10760008) side chain) and a fluorescent donor dye (e.g., Alexa Fluor 647) at the opposite end.
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion or reverse-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the donor-labeled peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the peptide solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the doubly-labeled peptide from unreacted this compound and unlabeled peptide using an appropriate chromatography method.
-
Characterization: Confirm the labeling and purity of the FRET probe using mass spectrometry and UV-Vis spectroscopy.
Protocol 2: Labeling an Amine-Modified Oligonucleotide with Dabcyl NHS Ester for a Hybridization Assay
Objective: To create a molecular beacon or a simple FRET-based hybridization probe where the fluorescence of a donor dye (e.g., FAM) is quenched by Dabcyl in the unhybridized state and restored upon hybridization to a target nucleic acid sequence.
Materials:
-
Amine-modified oligonucleotide with a donor fluorophore (e.g., 5'-FAM).
-
Dabcyl NHS ester
-
Anhydrous DMSO
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate (B1210297)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified, donor-labeled oligonucleotide in the conjugation buffer to a final concentration that is typically between 0.3 and 0.8 mM.
-
Dabcyl NHS Ester Solution: Prepare a fresh solution of Dabcyl NHS ester in anhydrous DMSO at a concentration of approximately 14 mM.
-
Labeling Reaction: Add a sufficient volume of the Dabcyl NHS ester solution to the oligonucleotide solution. The optimal molar ratio may need to be determined, but a 20-50 fold excess is a common starting point.
-
Incubation: Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.
-
Precipitation: To remove the excess, unreacted Dabcyl NHS ester, add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Mix well and place at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge at high speed to pellet the oligonucleotide. Carefully remove the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.
-
Resuspension: After removing the 70% ethanol, air-dry the pellet briefly and resuspend it in nuclease-free water or a suitable storage buffer.
-
Purification (Optional but Recommended): For higher purity, the labeled oligonucleotide can be further purified using reverse-phase HPLC.
Conclusion: Making the Right Choice
The selection between this compound and Dabcyl NHS ester is a critical decision in the design of FRET-based assays. The primary determinant for this choice is the spectral properties of the donor fluorophore.
-
For assays employing red, far-red, or near-infrared fluorescent dyes (emission > 580 nm), this compound is the superior choice. Its excellent spectral overlap with these longer-wavelength fluorophores results in significantly higher quenching efficiency and larger Förster distances, leading to more sensitive and robust assays.
-
For assays utilizing blue, green, or yellow fluorescent dyes (emission < 530 nm), Dabcyl NHS ester remains a reliable and effective quencher. Its absorption spectrum is well-matched for these shorter-wavelength emitters, providing efficient quenching for a wide range of established FRET applications.
By carefully considering the spectral compatibility and the quantitative data presented in this guide, researchers can confidently select the appropriate quencher to maximize the performance and reliability of their FRET-based experiments.
References
- 1. This compound | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 2. This compound, 788146-37-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dabcyl-3' Oligo Modifications from Gene Link [genelink.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
SY-21 NHS Ester: A Comparative Guide to its Cross-Reactivity with Common Functional Groups
For researchers, scientists, and professionals in drug development, the specificity of bioconjugation reactions is paramount. N-Hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently label primary amines on biomolecules. This guide provides a detailed comparison of the reactivity of SY-21 NHS ester, a non-fluorescent quencher, with its intended primary amine targets versus other common functional groups found in proteins and other biological macromolecules. Understanding the potential for off-target reactions is crucial for designing robust and reliable conjugation strategies.
Reactivity Profile of this compound
This compound is an amine-reactive compound that forms a stable amide bond with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The optimal pH for this reaction is typically between 7 and 9.[1][2] While highly selective for primary amines, NHS esters, including SY-21, can exhibit cross-reactivity with other nucleophilic functional groups, particularly under conditions of high pH or a large molar excess of the labeling reagent.
A systematic study using an NHS-ester-alkyne probe in a complex proteome revealed the relative frequency of modification for various amino acid residues. While this study did not use this compound specifically, the general reactivity trends provide valuable insights into potential off-target reactions.
| Functional Group | Amino Acid Examples | Relative Reactivity (Semi-Quantitative) | Stability of Resulting Linkage | Key Considerations |
| Primary Amine | Lysine, N-terminus | High (Primary Target) | Very Stable (Amide bond) | Optimal reaction pH is 7.2-8.5.[3] |
| Hydroxyl | Serine, Threonine | Moderate | Less Stable (Ester bond) | Reactivity increases with pH. The resulting O-acyl linkage is susceptible to hydrolysis. |
| Phenol | Tyrosine | Low to Moderate | Less Stable (Ester bond) | Reactivity is pH-dependent and generally lower than with aliphatic hydroxyls. |
| Thiol | Cysteine | Low | Unstable (Thioester bond) | The resulting thioester is highly susceptible to hydrolysis and exchange with other nucleophiles. |
| Imidazole | Histidine | Low | Unstable | Can act as a catalyst for the hydrolysis of NHS esters. |
| Guanidinium | Arginine | Very Low | Unstable | Minor reactivity has been observed in some studies. |
Data Interpretation: The semi-quantitative reactivity is based on a proteome-wide study using an NHS-ester-alkyne probe. The study found that lysines were the most predominantly modified residues, followed by significant reactivity with serines and threonines. Minor reactivity was observed with tyrosines, arginines, and cysteines.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the primary reaction of this compound with a primary amine and the potential side reactions with hydroxyl and thiol groups. Additionally, a general workflow for assessing the cross-reactivity of this compound is provided.
References
- 1. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
SY-21 NHS Ester: A Comparative Performance Analysis in Immunoassays
For researchers, scientists, and drug development professionals, the selection of appropriate reagents for labeling biomolecules is a critical step in assay development. N-Hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently label proteins and other molecules containing primary amines. This guide provides a comprehensive comparison of SY-21 NHS ester, a non-fluorescent quencher, with other common alternatives, supported by experimental protocols and data to aid in the selection of the optimal reagent for your specific immunoassay needs.
Introduction to this compound
This compound is a non-fluorescent acceptor dye that functions as a quencher in Förster Resonance Energy Transfer (FRET) applications.[1][2] It is chemically equivalent to QSY®-21 NHS ester and is characterized by a broad and intense quenching range from 580 nm to 680 nm.[1][2] This makes it an effective quencher for a variety of fluorophores that emit in this spectral range, including Alexa Fluor® 568, 594, 633, 647, TAMRA, ROX, Texas Red, and Cy5.[2] The NHS ester group reacts with primary amines on proteins (such as the ε-amino group of lysine (B10760008) residues and the N-terminus) to form stable, covalent amide bonds, a reaction that is most efficient at a pH of 7-9.[2]
Comparative Analysis of Quencher NHS Esters
The choice of a quencher is critical for developing sensitive and reliable FRET-based assays. Besides SY-21 (QSY-21), other popular classes of quenchers include the Black Hole Quencher® (BHQ®) series and ATTO quenchers. The performance of these quenchers can be evaluated based on several key parameters:
-
Quenching Efficiency: The ability of the quencher to absorb the energy from a donor fluorophore and dissipate it non-radiatively.
-
Spectral Overlap: The degree to which the quencher's absorption spectrum overlaps with the donor fluorophore's emission spectrum, which is crucial for efficient FRET.
-
Photostability: The quencher's resistance to photodegradation, which ensures signal stability over time.
-
Solubility and Labeling Efficiency: The ease with which the NHS ester dissolves and reacts with the target biomolecule.
Table 1: Comparison of Key Properties of Common NHS Ester Quenchers
| Feature | SY-21 (QSY-21) | BHQ-2 | ATTO 680 |
| Quenching Range (nm) | 580 - 680 | 560 - 670 | 650 - 700 |
| Absorption Maximum (nm) | ~661 | ~579 | ~680 |
| Molecular Weight ( g/mol ) | ~815 | ~735 | ~850 |
| Solubility | Good in organic solvents (DMSO, DMF) | Good in organic solvents (DMSO, DMF) | Good in organic solvents (DMSO, DMF) |
| Primary Application | FRET-based assays, immunoassays | FRET-based assays, qPCR probes | FRET-based assays, fluorescence microscopy |
Performance in Key Immunoassays
While direct, side-by-side quantitative comparisons in the public domain are limited, the following sections provide an overview of the expected performance of this compound in common immunoassays based on its chemical properties and established principles of NHS ester chemistry.
Enzyme-Linked Immunosorbent Assay (ELISA)
In a FRET-based ELISA, an antibody or antigen is labeled with a donor fluorophore, and a competing molecule is labeled with an acceptor (quencher) like SY-21. The binding event brings the donor and quencher into close proximity, leading to a decrease in the fluorescence signal. The concentration of the analyte is then inversely proportional to the degree of quenching.
Expected Performance of SY-21 in ELISA:
-
High Signal-to-Noise Ratio: Due to its non-fluorescent nature, SY-21 contributes minimal background signal, leading to a high signal-to-noise ratio.
-
Broad Donor Compatibility: Its wide quenching range allows for flexibility in the choice of the donor fluorophore.
-
Stable Conjugates: The amide bond formed is highly stable, ensuring the integrity of the labeled antibody throughout the assay.
Western Blotting
In Western blotting, a SY-21 labeled secondary antibody can be used in a FRET-based detection system. A primary antibody binds to the target protein on the membrane, followed by a secondary antibody labeled with a donor fluorophore and a second secondary antibody (or other binding molecule) labeled with SY-21. The proximity of the donor and quencher upon binding to the primary antibody results in a quenched signal at the band of interest.
Expected Performance of SY-21 in Western Blotting:
-
Specific Signal Quenching: The FRET signal is only generated at the specific location of the target protein, potentially reducing non-specific background.
-
Multiplexing Potential: By using different donor fluorophores with distinct emission spectra, it is possible to detect multiple targets on the same blot.
Experimental Protocols
Below are detailed methodologies for protein labeling with this compound and its application in a FRET-based ELISA.
Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein, such as an antibody, with this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer like PBS.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding the reaction buffer.
-
Add the dissolved this compound to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unconjugated this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~661 nm (for SY-21).
Caption: Workflow for labeling proteins with this compound.
FRET-Based Competitive ELISA Protocol
This protocol outlines a competitive ELISA using a SY-21 labeled competitor.
Materials:
-
Microplate coated with the capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample containing the target antigen
-
SY-21 labeled antigen (competitor)
-
Donor fluorophore-labeled detection antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence plate reader
Procedure:
-
Blocking: Block the antibody-coated microplate with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add the sample and the SY-21 labeled antigen to the wells. Incubate for 1-2 hours at room temperature to allow competition for binding to the capture antibody.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the donor fluorophore-labeled detection antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Measurement: Read the fluorescence of the donor fluorophore. The signal will be inversely proportional to the amount of target antigen in the sample.
References
A Head-to-Head Comparison of Quenchers for Far-Red Fluorophores
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence-based assays, the selection of an appropriate quencher for far-red fluorophores is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of commonly used quenchers, offering insights into their performance, optimal applications, and the experimental protocols necessary for their evaluation.
In assays employing far-red fluorophores—such as Cyanine 5 (Cy5), Cyanine 5.5 (Cy5.5), Alexa Fluor 647, and ATTO 647N—the efficiency of the associated quencher directly impacts signal-to-noise ratios and overall assay sensitivity. This comparison focuses on prominent dark quenchers, including the Black Hole Quencher™ (BHQ™) series, IRDye® QC-1, and the QSY™ series, providing a comprehensive overview to inform your selection process.
Quantitative Comparison of Quencher Performance
The quenching efficiency of a quencher is paramount and is influenced by factors such as spectral overlap with the fluorophore, the distance between the donor and acceptor, and the quenching mechanism. The following tables summarize the spectral properties and reported quenching efficiencies of leading quenchers for various far-red fluorophores.
Table 1: Spectral Properties of Common Far-Red Quenchers
| Quencher | Maximum Absorption (λmax, nm) | Quenching Wavelength Range (nm) |
| BHQ-2 | 579 | 560-670 |
| BHQ-3 | 672 | 620-730 |
| IRDye QC-1 | 743 | 650-850 |
| QSY 21 | 661 | 540-750 |
| DusQ 21 | 656 | 590-720 |
Table 2: Head-to-Head Comparison of Quenching Efficiencies for Far-Red Fluorophores
| Fluorophore | Quencher | Quenching Efficiency (%) | Reference |
| Cy5 | DABCYL | 84% | [1] |
| BHQ-2 | 96% | [1] | |
| BHQ-3 | 89% | [2] | |
| Cy5.5 | BHQ-3 | 84% | [2] |
| IRDye QC-1 | 98% | [2] | |
| IR800 | IRDye QC-1 | 99% | [2] |
| Alexa Fluor 647 | QSY 21 | Efficient | [3] |
| ATTO 647N | QSY 21 | Efficient |
Note: "Efficient" is indicated where specific quantitative data from a direct comparative study was not available in the searched resources, but the quencher is recommended for this fluorophore.
Signaling Pathways and Experimental Workflows
The selection of a quencher is intrinsically linked to the specific application. Below are visualizations of common experimental workflows and signaling pathways where far-red fluorophores and quenchers are employed.
References
Verifying Labeling Specificity: A Comparative Guide to SY-21 NHS Ester and Site-Specific Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the precise world of protein research and therapeutic development, the accurate and specific labeling of proteins is paramount. Non-specific labeling can lead to ambiguous results, misinterpretation of data, and potentially compromise the efficacy and safety of protein-based drugs. This guide provides an objective comparison of the widely used SY-21 N-hydroxysuccinimide (NHS) ester labeling method with modern site-specific alternatives. We will delve into the experimental data that highlights the performance of each technique and provide detailed protocols for verifying labeling specificity.
The Challenge of Specificity with NHS Esters
SY-21 NHS ester is a popular amine-reactive quenching agent frequently used in Förster Resonance Energy Transfer (FRET) applications.[1][2][3][4] Like other NHS esters, it readily reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein, to form stable amide bonds.[5][6][7][8] While this reaction is efficient, its primary drawback is a lack of specificity. Most proteins contain multiple lysine residues on their surface, leading to a heterogeneous mixture of labeled proteins with the SY-21 quencher attached at various positions and in varying numbers.[5][8][9] This non-specific labeling can interfere with the protein's structure, function, and interactions.[5][9][10]
Recent proteomic studies have provided quantitative insights into the off-target reactivity of NHS esters. A study analyzing an alkyne-functionalized NHS-ester in a mouse liver proteome identified over 3000 modified peptides. While lysine residues were the most frequent target, accounting for nearly half of the labeled sites, significant labeling was also observed on serine (~18%), threonine (~17%), and to a lesser extent, tyrosine, arginine, and cysteine residues. This demonstrates the broad reactivity of NHS esters beyond primary amines.
The Rise of Site-Specific Labeling Technologies
To overcome the limitations of non-specific labeling, several site-specific protein modification strategies have been developed. This guide will focus on two prominent alternatives: Sortase-mediated ligation and unnatural amino acid (UAA) incorporation.
Sortase-Mediated Ligation: This enzymatic method utilizes the transpeptidase Sortase A (SrtA) from Staphylococcus aureus. SrtA recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues. It then forms a new peptide bond with an N-terminal oligo-glycine nucleophile. By engineering the protein of interest with an LPXTG tag and providing a synthetic peptide containing the desired label (like SY-21) and an N-terminal glycine motif, highly specific, single-site labeling can be achieved.
Unnatural Amino Acid (UAA) Incorporation: This powerful technique involves expanding the genetic code of a host organism to incorporate a UAA with a unique bioorthogonal reactive group at a specific site in the protein. This is achieved by introducing a dedicated aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG). The incorporated UAA can then be specifically reacted with a complementary labeled probe.
Quantitative Comparison of Labeling Methods
The following table summarizes the key performance characteristics of this compound labeling compared to site-specific alternatives, based on available experimental data.
| Feature | This compound Labeling | Sortase-Mediated Ligation | Unnatural Amino Acid (UAA) Incorporation |
| Target Residues | Primary amines (mainly Lysine, N-terminus), with off-target reactivity to Ser, Thr, Tyr, Arg, Cys | Specific LPXTG recognition motif | Genetically encoded unnatural amino acid |
| Specificity | Low (Multiple sites on a single protein) | High (Single, predetermined site) | High (Single, predetermined site) |
| Labeling Efficiency | Variable, dependent on reaction conditions and protein accessibility | High (Often >80-90%) | High (Can reach up to ~97%)[6] |
| Off-Target Labeling | Significant off-target labeling observed on various residues | Minimal to none | Minimal to none |
| Stoichiometry | Heterogeneous (mixture of 0, 1, 2, ... labels per protein) | Homogeneous (Typically 1:1 protein to label ratio) | Homogeneous (Typically 1:1 protein to label ratio) |
| Protein Engineering | None required | Requires genetic fusion of a short peptide tag (LPXTG) | Requires genetic manipulation of the host and the target protein gene |
| Reagent Availability | This compound is commercially available | Sortase A enzyme and tagged peptides are commercially available or can be produced in-house | Requires specific UAA, engineered synthetase/tRNA pairs, and modified host cells |
Experimental Protocols for Verifying Labeling Specificity
To rigorously assess the specificity of any protein labeling strategy, a combination of techniques is employed, with mass spectrometry-based peptide mapping being the gold standard.
Protocol 1: Mass Spectrometry-Based Peptide Mapping
This protocol outlines the general workflow for identifying the specific sites of modification on a protein.
1. Protein Labeling:
-
For this compound: React the target protein with this compound according to a standard protocol. A typical starting point is a 5- to 20-fold molar excess of the NHS ester to the protein in a buffer at pH 8.0-9.0 for 1-2 hours at room temperature.
-
For Site-Specific Methods: Perform the labeling reaction according to the specific protocol for Sortase-mediated ligation or UAA incorporation.
2. Removal of Excess Label:
-
Purify the labeled protein from the unreacted this compound or other labeling reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.
3. Protein Denaturation, Reduction, and Alkylation:
-
Denature the purified labeled protein using a chaotropic agent like urea (B33335) or guanidinium (B1211019) chloride.
-
Reduce disulfide bonds with a reducing agent such as dithiothreitol (B142953) (DTT).
-
Alkylate the free cysteine residues with an alkylating agent like iodoacetamide (B48618) to prevent disulfide bond reformation.
4. Proteolytic Digestion:
-
Digest the protein into smaller peptides using a specific protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.
5. LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using liquid chromatography (LC).
-
Analyze the separated peptides by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides. The second mass spectrometer (MS2) fragments the peptides and measures the m/z of the fragments.
6. Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against the known sequence of the target protein.
-
The software will identify peptides that have a mass shift corresponding to the mass of the SY-21 label.
-
The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue to which the label is attached.
Protocol 2: Sortase-Mediated Labeling
1. Reagent Preparation:
-
Express and purify the target protein containing a C-terminal LPXTG tag.
-
Synthesize or purchase a peptide containing the SY-21 quencher and an N-terminal oligo-glycine (e.g., GGG-SY21).
-
Express and purify active Sortase A enzyme.
2. Ligation Reaction:
-
In a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5), combine the tagged target protein, a molar excess of the SY21-glycine peptide, and a catalytic amount of Sortase A.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
3. Purification:
-
Purify the labeled protein from the reaction mixture. If the target protein has an affinity tag (e.g., His-tag), it can be used for purification. Size-exclusion chromatography can also be used to separate the labeled protein from the enzyme and excess peptide.
4. Verification:
-
Confirm successful labeling by SDS-PAGE (observing a mass shift) and mass spectrometry. Verify specificity using the peptide mapping protocol described above.
Visualizing the Workflows
To better illustrate the experimental processes and logical relationships, the following diagrams are provided.
Conclusion
While this compound is a readily available and easy-to-use reagent for protein labeling, its inherent lack of specificity can be a significant drawback for many research and development applications. The resulting heterogeneous product mixture complicates data interpretation and can negatively impact protein function. For applications demanding high precision and reproducibility, site-specific labeling methods such as Sortase-mediated ligation and unnatural amino acid incorporation offer superior alternatives. These techniques produce homogeneously labeled proteins with the label attached at a single, predetermined site. The choice of labeling strategy should be carefully considered based on the specific experimental requirements, with a strong emphasis on verifying the specificity of the final labeled product through rigorous analytical methods like mass spectrometry-based peptide mapping.
References
- 1. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific C-terminal and internal loop labeling of proteins using sortase-mediated reactions | Springer Nature Experiments [experiments.springernature.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of SY-21 NHS Ester: A Step-by-Step Guide
For Immediate Release
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of SY-21 NHS ester, a non-fluorescent quencher dye commonly used in bioconjugation for FRET applications. This compound is an amine-reactive compound that requires careful handling and disposal as chemical waste. This document outlines the necessary operational and disposal plans to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly in its solid form or as concentrated solutions, should be performed in a well-ventilated area or a chemical fume hood.
According to the safety data sheet for a chemically equivalent compound, QXY21 NHS ester, the substance is not classified as a dangerous mixture according to the Globally Harmonized System (GHS).[1] However, it is recommended to avoid contact with skin, eyes, and clothing.[1] In case of contact, flush the affected area with plenty of water.[1]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form: unreacted solid powder, concentrated solutions in organic solvents, dilute aqueous solutions from labeling reactions, or contaminated labware. All waste generated from the use of this compound should be treated as chemical waste and segregated from regular laboratory trash.
Unused or Expired Solid this compound
-
Collection: The original vial containing the unused or expired solid product should be placed in a designated hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound." Follow all additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.
Concentrated Solutions (e.g., in DMSO or DMF)
-
Collection: All concentrated stock solutions of this compound should be collected in a sealed, labeled hazardous waste container compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container).
-
No Drain Disposal: Under no circumstances should concentrated solutions of this compound be disposed of down the drain.
Dilute Aqueous Solutions from Labeling Reactions
Aqueous solutions from labeling reactions contain the reactive NHS ester. To ensure safe disposal, the reactive ester should be quenched (hydrolyzed) before collection.
Experimental Protocol: Quenching of Reactive this compound
-
pH Adjustment: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, adjust the pH with a small amount of a suitable buffer, such as sodium bicarbonate.
-
Incubation: Allow the solution to stand at room temperature for a minimum of several hours, or preferably overnight. This incubation period allows for the complete hydrolysis of the reactive NHS ester.
-
Collection: After quenching, transfer the solution to a designated aqueous hazardous waste container.
Contaminated Labware and Solid Waste
-
Solid Waste Collection: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and absorbent paper, must be collected in a designated solid hazardous waste container.
-
Gels: Electrophoresis gels stained with SY-21 should be collected in a sealed container and disposed of as hazardous chemical waste.
Waste Pickup and Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste containers. Adhere to all institutional protocols for waste accumulation, storage, and pickup requests.
Quantitative Data Summary
| Waste Form | Recommended Container | Key Disposal Step |
| Unused/Expired Solid | Original vial within a labeled hazardous waste container | Segregate as solid chemical waste. |
| Concentrated Solutions (in DMSO/DMF) | Sealed, solvent-compatible hazardous waste container | Do not dispose down the drain. |
| Dilute Aqueous Solutions | Labeled aqueous hazardous waste container | Quench by hydrolysis (pH 7-8.5, several hours) before collection.[2] |
| Contaminated Labware (pipette tips, gloves, etc.) | Labeled solid hazardous waste container | Segregate as solid chemical waste.[2] |
| Contaminated Gels | Sealed, labeled hazardous waste container | Segregate as solid chemical waste.[2] |
Disposal Workflow
Caption: Workflow for the proper disposal of different forms of this compound waste.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
